2-Hydroxypropanoyl chloride
Description
The exact mass of the compound this compound is 107.9978071 g/mol and the complexity rating of the compound is 61.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-hydroxypropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2/c1-2(5)3(4)6/h2,5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVUWQBXZZWUGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what are the properties of 2-hydroxypropanoyl chloride
An In-depth Technical Guide to the Properties of 2-Hydroxypropanoyl Chloride
Authored by a Senior Application Scientist
Abstract
This compound, also known as lactoyl chloride, is a bifunctional organic compound of considerable interest in synthetic chemistry. Its structure, which incorporates both a highly reactive acyl chloride and a secondary hydroxyl group, makes it a valuable and versatile building block for the synthesis of complex molecules, particularly in the pharmaceutical and polymer industries. This guide provides a comprehensive technical overview of its chemical and physical properties, stereochemical significance, synthesis, reactivity, and applications. It is intended for researchers, scientists, and drug development professionals who seek to leverage this reagent in their work. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights grounded in established chemical principles.
Core Molecular Properties and Structure
This compound (CAS No. 61882-51-7) is a chiral molecule possessing a stereocenter at the second carbon atom. This chirality is a critical feature, giving rise to two distinct enantiomers: (R)- and (S)-2-hydroxypropanoyl chloride. While these enantiomers share identical physical properties, their differential interaction with other chiral molecules is of paramount importance in biological systems and asymmetric synthesis.[1]
Physicochemical Characteristics
The fundamental properties of this compound are summarized below. These data are essential for experimental design, stoichiometric calculations, and safety assessments.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | Lactyl chloride, Lactic acid chloride | [2][3] |
| CAS Number | 61882-51-7 | [3] |
| Molecular Formula | C₃H₅ClO₂ | [2][3] |
| Molecular Weight | 108.52 g/mol | [2][3] |
| Canonical SMILES | CC(C(=O)Cl)O | [2][3] |
| InChI Key | HGVUWQBXZZWUGD-UHFFFAOYSA-N | [2][3] |
Stereochemistry: The Significance of Enantiopurity
The presence of a stereocenter means that this compound exists as a pair of non-superimposable mirror images.[1] In drug development, the biological activity of a molecule can be highly dependent on its absolute stereochemistry. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[1]
The ability to use enantiomerically pure (R)- or (S)-2-hydroxypropanoyl chloride provides a direct method for introducing a specific stereocenter into a target molecule. This control is crucial for synthesizing stereochemically pure active pharmaceutical ingredients (APIs), ensuring both efficacy and safety.
Synthesis and Purification
The synthesis of this compound is challenging due to the presence of the reactive hydroxyl group, which can lead to undesired side reactions, such as polymerization or self-esterification.[1] The most common approach involves the chlorination of lactic acid using a suitable agent.
Recommended Synthetic Protocol: Chlorination with Thionyl Chloride
This protocol describes a standard laboratory procedure for converting lactic acid to this compound. The choice of thionyl chloride is based on its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases.[1]
Causality: The reaction must be conducted under strictly anhydrous conditions. Any moisture will lead to the rapid hydrolysis of the acyl chloride product back to lactic acid.[3] The use of an inert atmosphere (e.g., nitrogen or argon) is critical to prevent this.
Step-by-Step Methodology:
-
Preparation: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and a dropping funnel. The entire apparatus must be under a positive pressure of an inert gas.
-
Reagents: In the flask, place a solution of lactic acid (1.0 equivalent) in an anhydrous, non-protic solvent (e.g., dichloromethane or diethyl ether).
-
Reaction: Cool the flask to 0 °C using an ice bath. Add thionyl chloride (SOCl₂, ~1.1 equivalents) dropwise from the dropping funnel to the stirred solution. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by taking small aliquots (and carefully quenching them) for analysis by techniques such as thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Workup: Once the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure. Caution: This step must be performed in a well-ventilated fume hood as the vapors are corrosive and toxic.
-
Purification: The crude this compound is typically purified by vacuum distillation to yield the final product.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Transformations
The synthetic utility of this compound stems from its dual functionality. The acyl chloride is a potent electrophile, while the hydroxyl group can act as a nucleophile. This allows for a diverse range of chemical transformations.
Nucleophilic Acyl Substitution
The acyl chloride group is the primary site of reactivity, readily undergoing nucleophilic acyl substitution.[1] This is the most common class of reactions for this compound.
-
Hydrolysis: Reacts violently with water to produce lactic acid and hydrochloric acid.[3][4] This underscores the need for stringent anhydrous handling conditions.
-
Esterification: Reacts with alcohols (R'-OH) to form lactate esters. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.
-
Amidation: Reacts with primary or secondary amines (R'-NH₂ or R'₂NH) to yield N-lactoyl amides. Two equivalents of the amine are often used, with one acting as the nucleophile and the other as the base.
-
Reduction: Can be reduced to the corresponding alcohol, 1,2-propanediol (propylene glycol), using strong reducing agents like lithium aluminum hydride (LiAlH₄).[3]
Caption: Key nucleophilic substitution reactions.
Reactions of the Hydroxyl Group
The secondary hydroxyl group can also participate in reactions. To achieve selectivity, it is often necessary to protect this group before performing reactions at the acyl chloride center.
-
Protection: The hydroxyl group can be protected, for example, by acetylation with acetyl chloride to form 2-acetoxypropionyl chloride.[1][5] This allows the acyl chloride to react selectively. The protecting group can be removed later in the synthetic sequence.
-
Intra- and Intermolecular Reactions: The hydroxyl group of one molecule can potentially react with the acyl chloride of another, leading to the formation of dimers or oligomers. This reactivity is a key consideration in the synthesis of polylactic acid (PLA), a biodegradable polymer, although PLA is more commonly synthesized from lactide.[1]
Spectroscopic Characterization
While a comprehensive public database of spectra is limited, the structural features of this compound allow for the prediction of its key spectroscopic signatures, which are vital for reaction monitoring and quality control.
-
¹H NMR: Expected signals would include a doublet for the methyl (CH₃) protons, a quartet for the methine (CH) proton, and a broad singlet for the hydroxyl (OH) proton. The chemical shifts would be influenced by the adjacent electron-withdrawing groups.
-
¹³C NMR: Three distinct carbon signals are expected: one for the methyl carbon, one for the methine carbon bonded to the hydroxyl group, and one for the highly deshielded carbonyl carbon of the acyl chloride.
-
Infrared (IR) Spectroscopy: Key absorption bands would be a strong C=O stretch for the acyl chloride (typically ~1780-1815 cm⁻¹), a broad O-H stretch (~3200-3600 cm⁻¹), and a C-Cl stretch (~650-850 cm⁻¹).
Handling, Storage, and Safety
As with all acyl chlorides, this compound is a hazardous chemical that must be handled with appropriate precautions by trained personnel.[3]
Causality: The high reactivity of the acyl chloride functional group is the root cause of its hazardous nature. Its violent reaction with water and other nucleophiles necessitates careful handling to prevent uncontrolled exothermic reactions and the release of corrosive HCl gas.[4]
| Hazard Category | Description & Precautionary Measures | Source |
| Corrosivity | Highly corrosive. Can cause severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. | [3][4] |
| Reactivity | Reacts violently with water, alcohols, bases, and amines.[3][4] All experiments must be conducted under strictly anhydrous conditions in a well-ventilated chemical fume hood. | [4] |
| Toxicity | Toxic upon inhalation, ingestion, or skin contact.[3] Avoid breathing vapors. Ensure adequate ventilation. | [3] |
| Flammability | Highly flammable liquid and vapor.[4] Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment. | [4] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[4] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation. | [4] |
Applications in Research and Development
The unique bifunctional nature of this compound makes it a valuable intermediate in several areas of chemical science.
-
Pharmaceutical Synthesis: It serves as a key building block for introducing the lactoyl moiety into complex molecules. This is particularly relevant for creating chiral APIs where specific stereochemistry is required for biological activity.[3]
-
Polymer Chemistry: It is a potential precursor in the synthesis of polylactic acid (PLA), a biodegradable and biocompatible polymer with widespread applications in medicine and packaging.[1]
-
Agrochemicals: Used as an intermediate in the synthesis of new pesticides and herbicides.[3]
-
Biological Research: Employed in the preparation of novel, biologically active molecules for probing cellular pathways and mechanisms.[3] For instance, related hydroxy-acyl chlorides are used to synthesize inhibitors of enzymes like Tumor Necrosis Factor-alpha (TNF-α).[6][7]
Conclusion
This compound is a reagent of significant strategic importance in modern organic synthesis. Its value is defined by its chiral nature and its dual chemical functionality, which allows for the controlled and selective construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and handling requirements—as detailed in this guide—is essential for any scientist seeking to effectively and safely utilize this compound in their research and development endeavors. The ongoing exploration of its synthetic applications continues to open new avenues for innovation in drug discovery and materials science.
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An In-depth Technical Guide to 2-Hydroxypropanoyl Chloride
Introduction
2-Hydroxypropanoyl chloride, also known as lactyl chloride, is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure, which incorporates both a highly reactive acyl chloride and a secondary hydroxyl group, makes it a versatile and valuable chiral building block. The presence of a stereocenter at the C2 position further enhances its utility, providing a direct route for the introduction of specific stereochemistry in the synthesis of complex molecules. This guide offers a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in research and synthesis. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 61882-51-7 | [1][2][3] |
| IUPAC Name | This compound | [2][3] |
| Synonyms | Lactyl chloride, Propanoyl chloride, 2-hydroxy- | [3] |
| Molecular Formula | C₃H₅ClO₂ | [2][3] |
| Molecular Weight | 108.52 g/mol | [1][2][3] |
| Canonical SMILES | CC(C(=O)Cl)O | [2] |
| InChI Key | HGVUWQBXZZWUGD-UHFFFAOYSA-N | [1][3] |
| Appearance | Colorless liquid with a pungent odor | [2] |
The Significance of Chirality: (R)- and (S)-Enantiomers
This compound possesses a chiral center at the second carbon atom, meaning it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-hydroxypropanoyl chloride and (S)-2-hydroxypropanoyl chloride.[1] While these enantiomers share identical physical properties like boiling point and density, their three-dimensional arrangement is distinct.[1]
This stereochemical feature is of paramount importance in pharmaceutical and biological applications. Biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with each enantiomer of a chiral drug.[1][4] This can result in one enantiomer exhibiting the desired therapeutic activity while the other may be inactive or even cause adverse effects.[1] Consequently, the ability to perform asymmetric synthesis—producing a single, desired enantiomer—is crucial in modern drug development.[1][5][6][7][8] The use of enantiomerically pure (R)- or (S)-2-hydroxypropanoyl chloride provides a powerful tool for introducing a defined stereocenter into a target molecule, ensuring the final product possesses the correct absolute stereochemistry for its intended biological function.[1]
Caption: Workflow for the synthesis of this compound.
Reactivity and Mechanistic Pathways
The chemical behavior of this compound is dominated by the high electrophilicity of the carbonyl carbon, a characteristic feature of acyl chlorides. [1][9]This makes it highly susceptible to attack by nucleophiles through a nucleophilic acyl substitution mechanism. [1][10][11][12]
Nucleophilic Acyl Substitution Mechanism
This reaction proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Addition : The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. [1][10]2. Elimination : The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and the chloride ion, being an excellent leaving group, is expelled. [10]
Caption: Nucleophilic acyl substitution mechanism.
Key Reactions:
-
Hydrolysis : Reacts vigorously with water to form lactic acid and hydrochloric acid. [2]This necessitates handling under anhydrous conditions.
-
Esterification : Reacts readily with alcohols to form lactate esters. [1][2][13]This is a common application in organic synthesis. A weak base like pyridine is often added to neutralize the HCl byproduct. [1]* Amidation : Reacts with ammonia and primary or secondary amines to yield the corresponding lactate amides. [2][13]
Reactivity of the Hydroxyl Group
The presence of the hydroxyl group offers a second site for reaction. To achieve selective reactions at the acyl chloride center, the hydroxyl group can be protected using a suitable protecting group (e.g., by acetylation to form 2-acetoxypropionyl chloride). [1]The protecting group can be removed in a subsequent step to reveal the hydroxyl group for further functionalization. This strategy allows for the stepwise and controlled construction of complex molecules. [1]
Applications in Research and Drug Development
The dual functionality and inherent chirality of this compound make it a valuable intermediate in several fields:
-
Pharmaceutical Synthesis : It serves as a key building block for introducing the chiral lactate moiety into active pharmaceutical ingredients (APIs). [2]The stereochemistry of this unit can be critical for the drug's efficacy and safety profile. [1][4]* Agrochemical Development : It is used in the synthesis of novel herbicides and pesticides where specific molecular architectures are required for biological activity.
-
Polymer Chemistry : It is a precursor to lactide, the cyclic diester monomer used in the production of polylactic acid (PLA), a biodegradable and biocompatible polymer with numerous medical and commercial applications. [1]
Analytical Characterization
Standard analytical techniques are used to confirm the identity and purity of this compound.
-
Infrared (IR) Spectroscopy : This is a crucial technique for identifying acyl chlorides. A strong, characteristic carbonyl (C=O) stretching absorption is typically observed at a high frequency, around 1800 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the overall structure, including the presence of the methyl, methine, and hydroxyl groups.
-
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.
Safe Handling, Storage, and Disposal
Due to its high reactivity and corrosive nature, strict safety protocols must be followed when handling this compound.
Safety Precautions:
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, chemical splash goggles, a face shield, and a lab coat. [14][15]* Ventilation : All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors. [14][15]Acyl chlorides are lachrymatory (cause tearing) and can severely damage mucous membranes and the respiratory system. [15]* Anhydrous Conditions : Handle under an inert atmosphere (nitrogen or argon) to prevent decomposition by atmospheric moisture. [1]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and other nucleophiles. [15]* The container should be stored under an inert atmosphere to maintain the integrity of the compound.
Spills and Disposal:
-
Quenching : Small spills or residual reagent can be carefully quenched by slow addition to a stirred solution of a weak nucleophile like isopropanol or methanol, followed by cautious addition of water. [14][16]This should be done in a fume hood, as the reaction generates HCl gas.
-
Neutralization : The resulting acidic solution should be neutralized with a base (e.g., sodium bicarbonate) before disposal according to local regulations. [16]
Caption: Workflow for the safe handling of this compound.
Conclusion
This compound is a highly versatile and reactive chiral building block with significant applications in organic synthesis, particularly in the pharmaceutical and polymer industries. Its bifunctional nature, combining a reactive acyl chloride with a hydroxyl group, allows for complex molecular construction through carefully designed synthetic strategies. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective utilization in the laboratory.
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Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
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MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). s-PLA Supplementary Information V6. Retrieved from [Link]
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PMC. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]
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Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
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The Organic Chemistry Tutor. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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Quora. (2023, April 19). Why is 2-hydroxypropanoic acid a stereoisomer?. Retrieved from [Link]
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Chemical Science (RSC Publishing). (n.d.). The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Retrieved from [Link]
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ResearchGate. (2025, August 6). Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. Retrieved from [Link]
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ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
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Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. Retrieved from [Link]
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A Technical Guide to the Synthesis of 2-Hydroxypropanoyl Chloride: Strategies, Challenges, and the Practical Imperative of Hydroxyl Protection
Abstract
This technical guide provides a comprehensive analysis of the synthesis of 2-hydroxypropanoyl chloride (lactyl chloride) from lactic acid, a critical chiral building block in pharmaceutical and polymer sciences. We delve into the inherent chemical challenges posed by the bifunctional nature of lactic acid, which renders direct chlorination routes problematic due to competitive and rapid side reactions. This guide establishes that a hydroxyl-protection strategy, specifically acetylation, is the most scientifically sound and industrially viable method. We present a detailed, two-step protocol for the synthesis of the stable and versatile intermediate, 2-acetoxypropionyl chloride (O-acetyl-lactyl chloride), covering reaction mechanisms, optimization, and safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology.
Part 1: The Core Challenge of Direct Synthesis
The direct conversion of lactic acid to this compound is deceptively complex. While the transformation of a carboxylic acid to an acyl chloride is a standard organic reaction, the presence of a secondary hydroxyl group on the adjacent carbon in lactic acid introduces significant complications.[1]
The Inherent Reactivity of Lactic Acid
Lactic acid possesses two nucleophilic centers: the hydroxyl group and the carbonyl oxygen of the carboxylic acid. Upon conversion of the carboxylic acid to the highly electrophilic acyl chloride, the proximate hydroxyl group becomes a potent intramolecular nucleophile.
This bifunctionality leads to two primary, yield-destroying side reactions:
-
Intermolecular Esterification: One molecule of newly formed this compound can be attacked by the hydroxyl group of another lactic acid molecule (or another acyl chloride molecule), initiating a chain reaction that leads to the formation of polylactic acid (PLA) oligomers and polymers.[1]
-
Intramolecular Esterification (Lactide Formation): Two molecules of lactic acid can condense to form a linear dimer, which can then cyclize. More directly, the intermolecular reaction between two molecules of this compound (one acting as the acylating agent, the other as the alcohol) can lead to the formation of lactide, the cyclic diester of lactic acid.[1]
These side reactions are not minor inconveniences; they are often the dominant pathways, making the isolation of pure this compound in meaningful yields via direct chlorination practically unfeasible.
Part 2: The Protecting Group Strategy: A Viable Synthetic Route
To circumvent the issues of self-reaction, a protecting group strategy is essential.[2][3] This involves temporarily masking the reactive hydroxyl group, allowing for the clean conversion of the carboxylic acid to the acyl chloride. The acetyl group (Ac) is an ideal choice for this purpose due to its ease of introduction, stability under chlorination conditions, and the extensive documentation of its use in this specific synthesis.[4][5][6][7][8]
The overall strategy is a two-step process:
-
Protection: Acetylation of the lactic acid hydroxyl group to form 2-acetoxypropanoic acid.
-
Chlorination: Conversion of the protected acid to 2-acetoxypropionyl chloride.
Step 1: Synthesis of 2-Acetoxypropanoic Acid (Acetylation)
The hydroxyl group of lactic acid is acetylated to form an ester. This transformation effectively deactivates its nucleophilicity, preventing it from interfering with the subsequent chlorination step. Acetic anhydride is a common and efficient acetylating agent for this purpose.[5][9][10][11]
Disclaimer: This protocol is a synthesis of established procedures and should be performed by qualified personnel in a properly equipped chemical fume hood with appropriate personal protective equipment (PPE).
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Notes |
| (S)-Lactic Acid | C₃H₆O₃ | 90.08 | ~85-90% aq. soln. | 1.0 equiv | Starting material. |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | >98% | 1.1 - 1.4 equiv | Acetylating agent and dehydrating agent. |
| Acetic Acid | CH₃COOH | 60.05 | Glacial | - | Can be used as a solvent.[5][10] |
Procedure:
-
Water Removal (Optional but Recommended): For commercial aqueous lactic acid solutions, water can be removed azeotropically with a suitable solvent like toluene or by distillation under reduced pressure if starting with a high concentration. Alternatively, industrial processes may feed the aqueous solution directly into a distillation column with acetic acid.[10][12]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, charge the (S)-lactic acid.
-
Acetylation: Slowly add acetic anhydride to the lactic acid. The reaction is often exothermic. The molar ratio of acetic anhydride to lactic acid is typically between 1.1:1 and 1.4:1.[10] The reaction can be run neat or in a solvent like acetic acid.[5]
-
Reaction Conditions: Heat the mixture, typically between 30°C and 60°C, and stir for several hours until the reaction is complete (monitored by TLC or GC).[10]
-
Work-up and Isolation: The resulting 2-acetoxypropanoic acid can be isolated by distilling off the excess acetic anhydride and the acetic acid byproduct under reduced pressure.[5] The crude product is often of sufficient purity for the next step.
Part 3: Chlorination of 2-Acetoxypropanoic Acid
With the hydroxyl group safely protected, the carboxylic acid can be cleanly converted to the acyl chloride. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation, as its byproducts (sulfur dioxide and hydrogen chloride) are gaseous and can be easily removed, driving the reaction to completion.[13][14] Oxalyl chloride is another excellent alternative, often allowing for milder reaction conditions.[15][16][17][18][19]
Comparison of Chlorinating Agents:
| Reagent | Formula | Byproducts | Key Advantages | Key Disadvantages |
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Inexpensive, volatile byproducts.[13] | Can sometimes lead to side reactions or require higher temperatures.[15] |
| Oxalyl Chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | Milder conditions, very clean reactions, all byproducts are gaseous.[15][17] | More expensive, highly toxic.[15][18] |
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet to a scrubber (to neutralize HCl and SO₂), and an addition funnel, place the crude or purified 2-acetoxypropanoic acid. The system should be under an inert atmosphere (e.g., nitrogen or argon). Anhydrous conditions are critical.
-
Reagent Addition: Add thionyl chloride (typically 1.5 to 2.0 equivalents) dropwise to the stirred acid at room temperature or while cooling in an ice bath.[20] The reaction will evolve gas.
-
Reaction Progression: After the addition is complete, the reaction mixture is typically heated to reflux (around 70-80°C) for 2-3 hours to ensure complete conversion.[20] The progress can be monitored by the cessation of gas evolution.
-
Isolation and Purification: After cooling to room temperature, the excess thionyl chloride is removed by distillation, often under reduced pressure. The crude (S)-2-acetoxypropionyl chloride is then purified by fractional distillation under high vacuum to yield a pure product.[5][12][21]
Part 4: The True Nature of this compound
It is crucial for the practicing scientist to understand that (S)-2-acetoxypropionyl chloride is the stable, isolable, and synthetically useful product that results from this sequence.[5][10] The direct target, this compound, is best considered a transient or unstable intermediate.
Attempting to deprotect the acetyl group from 2-acetoxypropionyl chloride is chemically infeasible. The conditions required for acetyl group removal, typically strong acid or base, are incompatible with the highly reactive acyl chloride functional group.[8][22][23]
-
Basic conditions (e.g., sodium methoxide) would lead to nucleophilic attack at the acyl chloride.
-
Acidic aqueous conditions would cause immediate hydrolysis of the acyl chloride back to the carboxylic acid.[24]
Therefore, for applications requiring the introduction of the 2-hydroxypropanoyl moiety, the standard and authoritative approach is to use the protected 2-acetoxypropionyl chloride as the acylating agent, followed by a subsequent deprotection of the acetyl group on the final target molecule.
Part 5: Critical Safety and Handling Considerations
The reagents used in this synthesis are hazardous and require strict safety protocols. All operations must be conducted in a well-ventilated chemical fume hood.
| Substance | CAS Number | Key Hazards | Recommended PPE |
| Thionyl Chloride | 7719-09-7 | Toxic if inhaled, causes severe skin burns and eye damage, reacts violently with water.[20][25] | Chemical-resistant gloves, splash goggles, face shield, lab coat. |
| Oxalyl Chloride | 79-37-8 | Highly toxic, corrosive, reacts violently with water to produce toxic gases (CO, HCl).[15][18] | Chemical-resistant gloves, splash goggles, face shield, lab coat. |
| Acetic Anhydride | 108-24-7 | Flammable, harmful if swallowed or inhaled, causes severe skin burns and eye damage.[26] | Chemical-resistant gloves, splash goggles, lab coat. |
| O-Acetyl-Lactyl Chloride | 36394-75-9 | Corrosive, lachrymator, moisture-sensitive. Assumed to have hazards similar to other acyl chlorides.[27] | Chemical-resistant gloves, splash goggles, lab coat. |
Handling Precautions:
-
Inert Atmosphere: Reactions involving thionyl chloride or oxalyl chloride must be conducted under an inert atmosphere (N₂ or Ar) to prevent reaction with atmospheric moisture.[28]
-
Quenching: Excess chlorinating agents should be quenched carefully, for example, by slow addition to a cooled, stirred base solution or an appropriate alcohol.
-
Waste Disposal: All chemical waste must be disposed of according to local, regional, and national hazardous waste regulations.[28]
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A Technical Guide to the Enantiomers of 2-Hydroxypropanoyl Chloride: Synthesis, Analysis, and Application in Drug Development
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the (R)- and (S)-enantiomers of 2-hydroxypropanoyl chloride. This document delves into the critical role of chirality in medicinal chemistry, outlines detailed methodologies for the synthesis and enantiomeric analysis of these versatile building blocks, and explores their application in the development of stereochemically pure pharmaceutical agents.
The Imperative of Chirality in Drug Design
In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very basis of a drug's efficacy and safety. Many biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions with drug molecules.[1] Consequently, the two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit undesirable side effects.[1] This fundamental principle underscores the necessity for enantiomerically pure compounds in drug development. The (R)- and (S)-enantiomers of this compound, also known as lactyl chloride, are valuable chiral building blocks that allow for the direct introduction of a defined stereocenter into a target molecule, ensuring the desired absolute stereochemistry of the final active pharmaceutical ingredient (API).[1]
Synthesis of Enantiopure (R)- and (S)-2-Hydroxypropanoyl Chloride
The synthesis of enantiomerically pure this compound presents a unique challenge due to the presence of the reactive hydroxyl group.[1] Direct chlorination of racemic lactic acid with reagents like thionyl chloride is a common method to produce the racemic mixture.[2] However, to obtain the individual enantiomers, a stereoselective approach is required. The most prevalent and practical strategy involves the resolution of racemic lactic acid, followed by the conversion of the separated enantiomers into their corresponding acyl chlorides.
Chiral Resolution of Racemic Lactic Acid
The cornerstone of this synthetic approach is the separation of the racemic lactic acid into its (R)- and (S)-enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3][4]
A common and effective method involves the use of a chiral amine base, such as (R)-1-phenylethylamine, to form diastereomeric ammonium salts with (R)- and (S)-lactic acid.[3] The (R)-lactic acid reacts with (R)-1-phenylethylamine to form the (R,R)-salt, while the (S)-lactic acid forms the (S,R)-salt. These diastereomeric salts can then be separated based on their differential solubility in a suitable solvent. Once separated, the pure enantiomers of lactic acid can be recovered by acidification.
Experimental Protocol: Chiral Resolution of Racemic Lactic Acid with (R)-1-Phenylethylamine
-
Salt Formation: A solution of racemic lactic acid in a suitable solvent (e.g., ethanol) is treated with an equimolar amount of (R)-1-phenylethylamine. The mixture is stirred to ensure complete salt formation.
-
Fractional Crystallization: The solvent is partially evaporated, and the solution is allowed to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution. The crystals are collected by filtration.
-
Purification: The collected crystals are recrystallized from the same solvent to enhance diastereomeric purity. The purity can be monitored by measuring the optical rotation of the salt.
-
Liberation of Enantiopure Lactic Acid: The purified diastereomeric salt is dissolved in water and acidified with a strong acid (e.g., hydrochloric acid).
-
Extraction: The enantiomerically pure lactic acid is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether).
-
Isolation: The organic solvent is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and evaporated to yield the pure (R)- or (S)-lactic acid.
Conversion to this compound with Hydroxyl Protection
Due to the reactivity of the hydroxyl group, it is often advantageous to protect it before the chlorination of the carboxylic acid. Acetylation is a common protection strategy.
Experimental Protocol: Synthesis of (S)-2-Acetoxypropanoyl Chloride from L-Lactic Acid
This protocol is adapted from a described synthesis of a related compound.[5]
-
Acetylation: L-lactic acid is dissolved in a suitable solvent like tetrahydrofuran (THF). Acetyl chloride is added, and the reaction is stirred at room temperature to form (S)-2-acetoxypropanoic acid.[5]
-
Chlorination: The resulting (S)-2-acetoxypropanoic acid is then treated with a chlorinating agent, such as thionyl chloride, to convert the carboxylic acid to the acyl chloride, yielding (S)-2-acetoxypropanoyl chloride.[5]
-
Purification: The product is purified by distillation under reduced pressure.
The protecting acetyl group can be removed in a subsequent step if the free hydroxyl group is required in the final chiral building block.
The following diagram illustrates the overall workflow for the synthesis of enantiopure this compound via chiral resolution and protection.
Caption: Synthesis of enantiopure this compound.
Analysis of Enantiomeric Purity
The determination of the enantiomeric excess (ee) of a chiral sample is a critical step in ensuring the quality and stereochemical integrity of the synthesized building blocks.[6] Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other.[6] A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%.[6]
Optical Rotation
Chiral molecules have the ability to rotate the plane of polarized light, a phenomenon known as optical activity.[7][8] The direction and magnitude of this rotation are characteristic of a specific enantiomer. The specific rotation, [α], is a standardized measure of this property.[7] While there is no simple correlation between the (R)/(S) configuration and the direction of rotation (+ or -), for a given chiral molecule, the two enantiomers will rotate plane-polarized light to an equal extent but in opposite directions.[9] By measuring the observed rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the optical purity, and thus the enantiomeric excess, can be determined.
| Property | Description |
| Specific Rotation ([α]) | A fundamental property of a chiral substance, defined as the observed rotation at a specific wavelength and temperature, for a solution of 1 g/mL concentration in a 1 dm path length cell.[7][9] |
| Enantiomeric Excess (% ee) | Calculated as: % ee = ([α]observed / [α]pure enantiomer) x 100 |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.
Experimental Protocol: Chiral HPLC Analysis of this compound Derivatives
-
Derivatization (if necessary): Due to the high reactivity of acyl chlorides, they are often converted to more stable derivatives, such as esters or amides, prior to HPLC analysis. This is achieved by reacting the acyl chloride with a suitable alcohol or amine.
-
Column Selection: A chiral column with a stationary phase appropriate for the separation of the derivatives is chosen. Common chiral stationary phases are based on polysaccharides, proteins, or cyclodextrins.
-
Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is selected and optimized for the best separation.
-
Analysis: The derivatized sample is injected into the HPLC system. The enantiomers are separated on the chiral column and detected by a UV detector.
-
Quantification: The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram.
The following diagram illustrates the workflow for the analysis of enantiomeric purity.
Caption: Analysis of enantiomeric purity workflow.
Applications in Drug Development
The true value of enantiomerically pure (R)- and (S)-2-hydroxypropanoyl chloride lies in their utility as chiral building blocks for the synthesis of complex, stereochemically defined drug molecules. By incorporating these synthons, medicinal chemists can ensure the correct stereochemistry at a crucial point in the molecular architecture, which is paramount for achieving the desired biological activity.
A notable example is the synthesis of (S)-2-(2-hydroxypropanamido) benzoic acid, a novel benzoic acid derivative isolated from the marine fungus Penicillium chrysogenum.[5] This compound has demonstrated significant anti-inflammatory activity. Its synthesis involves the use of L-lactic acid, the precursor to (S)-2-hydroxypropanoyl chloride, to introduce the (S)-stereocenter.[5]
The general reaction involves the acylation of an amine with the chiral acyl chloride, forming an amide bond and incorporating the chiral hydroxypropanoyl moiety.
This reaction highlights how a readily available, enantiopure building block can be efficiently utilized to construct a more complex molecule with a specific, biologically active stereochemistry. The versatility of this reaction allows for the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
Conclusion
The (R)- and (S)-enantiomers of this compound are indispensable tools in the arsenal of the modern medicinal chemist. Their importance stems from the fundamental principle of chirality in drug action, where the precise three-dimensional structure of a molecule dictates its biological function. This guide has provided a comprehensive overview of the synthesis of these enantiopure building blocks, primarily through the resolution of racemic lactic acid, and has detailed the analytical techniques required to verify their enantiomeric purity. The application of these chiral synthons in the construction of stereochemically defined pharmaceutical agents, as exemplified by the synthesis of a potent anti-inflammatory compound, underscores their critical role in the advancement of drug discovery and development. As the demand for safer and more effective single-enantiomer drugs continues to grow, the methodologies for producing and analyzing high-purity chiral building blocks like (R)- and (S)-2-hydroxypropanoyl chloride will remain of paramount importance.
References
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Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH. Available at: [Link]
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Synthesis of chiral building blocks for use in drug discovery - PubMed. Available at: [Link]
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Direct chiral resolution of lactic acid in food products by capillary electrophoresis - PubMed. Available at: [Link]
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Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review - PolyU Institutional Research Archive. Available at: [Link]
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The first enantioselective synthesis of (R)-traumatic lactone. Details... - ResearchGate. Available at: [Link]
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Enantioselective Synthesis of Isotopically Labeled Homocitric Acid Lactone - PMC - NIH. Available at: [Link]
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Enantioselective synthesis of 8-membered lactone derivatives via organocatalytic cascade reactions - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Available at: [Link]
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An In-depth Technical Guide to the Stability and Storage of Lactyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Lactyl chloride, a reactive acyl chloride derived from lactic acid, is a pivotal building block in the synthesis of a variety of organic molecules, including pharmaceuticals and specialty chemicals. Its bifunctional nature, possessing both a reactive acid chloride and a chiral center, makes it a valuable intermediate. However, the inherent reactivity of the acyl chloride group presents significant challenges regarding the compound's stability and requisite storage conditions. This guide provides a comprehensive technical overview of the factors governing the stability of lactyl chloride, its primary degradation pathways, and recommended protocols for its storage, handling, and stability assessment. By understanding and controlling these factors, researchers can ensure the integrity of lactyl chloride, leading to more reliable and reproducible synthetic outcomes.
I. Chemical Stability and Decomposition Pathways
The stability of lactyl chloride is intrinsically linked to the high electrophilicity of the carbonyl carbon. This reactivity makes it susceptible to nucleophilic attack, with hydrolysis being the most common and significant degradation pathway.
A. Primary Decomposition Pathway: Hydrolysis
The most significant factor affecting the stability of lactyl chloride is its reaction with water. Acyl chlorides react readily with water in an exothermic reaction to yield the corresponding carboxylic acid and hydrochloric acid (HCl)[1][2][3]. In the case of lactyl chloride, this hydrolysis results in the formation of lactic acid and HCl.
The reaction proceeds via a nucleophilic addition-elimination mechanism. The oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactyl chloride. This is followed by the elimination of a chloride ion, which then abstracts a proton from the protonated carboxylic acid intermediate to form HCl[4].
dot graph "Hydrolysis_of_Lactyl_Chloride" { layout=dot; rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4"];
} dot
The rate of hydrolysis is rapid at room temperature and is accelerated by increased temperature and the presence of moisture[5][6]. Even atmospheric moisture can be sufficient to initiate degradation, leading to the release of corrosive HCl gas. This is why lactyl chloride often fumes in moist air[3].
B. Other Potential Decomposition Pathways
Besides hydrolysis, lactyl chloride may undergo other degradation reactions, particularly at elevated temperatures or in the presence of other nucleophiles.
-
Reaction with Other Nucleophiles: Alcohols, amines, and other nucleophiles will react readily with lactyl chloride, leading to the formation of esters, amides, and other derivatives, respectively. While these are often desired synthetic transformations, unintentional contact with such nucleophiles during storage will lead to degradation of the starting material.
II. Recommended Storage and Handling Protocols
Given its reactivity, the proper storage and handling of lactyl chloride are paramount to maintaining its purity and ensuring safety.
A. Storage Conditions
The primary goal of storage is to protect lactyl chloride from moisture and incompatible substances. The following conditions are recommended based on safety data sheets for similar reactive acyl chlorides:
| Parameter | Recommendation | Rationale |
| Temperature | Cool, typically 2-8°C. | To reduce the rate of potential decomposition reactions. |
| Atmosphere | Under an inert atmosphere (e.g., nitrogen or argon). | To exclude atmospheric moisture and oxygen. |
| Container | Tightly sealed, corrosion-resistant containers. | To prevent ingress of moisture and reaction with the container material. |
| Location | A dry, well-ventilated, and designated corrosives storage area. | To ensure proper ventilation in case of leaks and to segregate from incompatible materials. |
| Incompatible Materials | Water, alcohols, amines, strong bases, and oxidizing agents. | To prevent violent reactions and degradation of the product. |
B. Handling Procedures
Due to its corrosive and reactive nature, strict handling procedures must be followed:
-
Personal Protective Equipment (PPE): Always handle lactyl chloride in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-retardant lab coat.
-
Dispensing: Use dry glassware and syringes for transferring the liquid. An inert atmosphere should be maintained during transfer whenever possible.
-
Spill Management: In case of a spill, absorb the material with an inert, dry absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal. Do not use water to clean up spills as it will react violently.
-
Waste Disposal: Dispose of lactyl chloride and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
III. Experimental Protocols for Stability Assessment
A crucial aspect of working with lactyl chloride is the ability to assess its purity and monitor its stability over time. This requires robust analytical methods that can separate the intact lactyl chloride from its degradation products.
A. Stability-Indicating Analytical Methods
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients. For lactyl chloride, this would involve quantifying the decrease in its concentration and the corresponding increase in its primary degradation product, lactic acid.
Gas chromatography is a powerful technique for analyzing volatile compounds like lactyl chloride and its degradation products after derivatization.
Protocol: GC-FID Analysis of Lactyl Chloride and Lactic Acid (after derivatization)
-
Principle: Lactyl chloride can be derivatized to a more stable ester for analysis. Lactic acid, a non-volatile degradation product, also requires derivatization (e.g., silylation) to make it amenable to GC analysis[8][9]. This method allows for the simultaneous quantification of the parent compound and its primary degradation product.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A mid-polarity column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Sample Preparation and Derivatization:
-
For Lactyl Chloride: React a known amount of the sample with a dry alcohol (e.g., methanol or ethanol) in the presence of a non-nucleophilic base (e.g., pyridine) to form the corresponding lactate ester.
-
For Lactic Acid: Treat the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert lactic acid to its volatile trimethylsilyl ester.
-
Prepare calibration standards of the derivatized lactyl chloride and lactic acid.
-
-
GC Conditions (starting point, optimization required):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: 50°C hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow.
-
-
Data Analysis: Quantify the derivatized lactyl chloride and lactic acid against their respective calibration curves. The purity of lactyl chloride can be determined, and the extent of degradation can be calculated from the amount of lactic acid formed.
dot graph "GC_Analysis_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];
} dot
As hydrolysis of lactyl chloride produces one equivalent of hydrochloric acid, titrating the generated chloride can be a straightforward method to quantify the extent of degradation.
Protocol: Argentometric Titration of Chloride
-
Principle: This method involves the titration of chloride ions with a standardized solution of silver nitrate (AgNO₃). The endpoint can be detected potentiometrically or with a colorimetric indicator (Mohr's method)[10][11].
-
Instrumentation: Burette, pH meter with a silver electrode (for potentiometric titration), or standard glassware for manual titration.
-
Reagents:
-
Standardized silver nitrate solution (e.g., 0.1 M).
-
Potassium chromate indicator (for Mohr's method).
-
Acetone (to reduce the solubility of silver chloride)[12].
-
-
Procedure:
-
Accurately weigh a sample of lactyl chloride and dissolve it in a suitable organic solvent (e.g., acetone).
-
Add a known volume of water to induce hydrolysis.
-
If using Mohr's method, add a small amount of potassium chromate indicator.
-
Titrate the solution with the standardized silver nitrate solution until the endpoint is reached (a persistent red-brown precipitate of silver chromate in Mohr's method, or the inflection point in a potentiometric titration).
-
-
Calculation: The amount of chloride titrated is directly proportional to the amount of lactyl chloride that has hydrolyzed.
B. Accelerated Stability Studies
To predict the long-term stability and shelf-life of lactyl chloride without waiting for real-time degradation, accelerated stability studies can be performed. These studies involve subjecting the sample to elevated stress conditions, such as increased temperature and humidity[11][13][14].
Protocol: Accelerated Stability Study
-
Sample Preparation: Dispense aliquots of high-purity lactyl chloride into several sealed vials under an inert atmosphere.
-
Storage Conditions: Place the vials in stability chambers at various elevated temperatures (e.g., 25°C, 40°C, and 60°C) and controlled humidity levels (e.g., 75% RH). Include a control set stored at the recommended long-term storage condition (e.g., 4°C).
-
Time Points: Pull samples from each condition at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: Analyze each sample using a validated stability-indicating method (e.g., the GC method described above) to determine the remaining concentration of lactyl chloride and the concentration of lactic acid.
-
Data Analysis: Plot the concentration of lactyl chloride versus time for each condition. The degradation rate constant can be determined from the slope of the line. The Arrhenius equation can then be used to extrapolate the degradation rate at the recommended storage temperature and estimate the shelf-life.
IV. Conclusion
Lactyl chloride is a valuable yet highly reactive chemical intermediate. Its stability is primarily compromised by hydrolysis, a reaction that is readily initiated by trace amounts of water. Therefore, stringent control over storage and handling conditions is imperative to maintain its chemical integrity. Storage in a cool, dry environment under an inert atmosphere is essential. For researchers and drug development professionals, the implementation of robust, stability-indicating analytical methods, such as the GC and titrimetric methods outlined in this guide, is critical for quality control and for conducting meaningful stability studies. By adhering to these principles and protocols, the challenges associated with the instability of lactyl chloride can be effectively managed, ensuring its successful application in synthesis.
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Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.). Sparkl. [Link]
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Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. (2018, February 12). NIH. [Link]
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Reactions of 2-chloropropionyl chloride on Cu(100): C–Cl bond cleavage and formation of methylketene and its dimer. (2024, August 13). AIP Publishing. [Link]
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The Versatile Chiral Synthon: A Technical Guide to 2-Hydroxypropanoyl Chloride and Its Derivatives
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Building Block of Strategic Importance
2-Hydroxypropanoyl chloride, more commonly known in the scientific community as lactoyl chloride , is a reactive and versatile chiral building block that holds a significant position in modern organic synthesis.[1][2] Its structure, featuring both a reactive acyl chloride and a hydroxyl group on a three-carbon backbone, makes it a powerful tool for introducing the lactoyl moiety into a diverse array of molecules.[1] This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, provides a comprehensive overview of the synonyms, chemical properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of bioactive molecules and advanced materials.
Nomenclature and Synonyms: Identifying the Core Moiety
Clarity in chemical communication is paramount. This compound is known by several names, and a comprehensive understanding of its nomenclature is essential for navigating the scientific literature.
| Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 61882-51-7 | C₃H₅ClO₂ | 108.52 |
| Lactoyl chloride | 61882-51-7 | C₃H₅ClO₂ | 108.52 |
| Propanoyl chloride, 2-hydroxy- | 61882-51-7 | C₃H₅ClO₂ | 108.52 |
| MFCD29956837 | 61882-51-7 | C₃H₅ClO₂ | 108.52 |
| 2-Hydroxypropanoylchloride | 61882-51-7 | C₃H₅ClO₂ | 108.52 |
| SCHEMBL859262 | 61882-51-7 | C₃H₅ClO₂ | 108.52 |
Data sourced from PubChem.[2]
The Significance of Chirality: (R)- and (S)-2-Hydroxypropanoyl Chloride
A defining feature of this compound is the presence of a stereocenter at the C2 position, rendering it a chiral molecule. This chirality means it exists as a pair of enantiomers: (R)- and (S)-2-hydroxypropanoyl chloride.[3] These enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment but exhibit distinct interactions with other chiral molecules, such as biological receptors and enzymes. This distinction is of profound importance in drug development, where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even elicit adverse effects.[3] Consequently, the ability to synthesize and utilize enantiomerically pure forms of this compound is a critical aspect of its application in medicinal chemistry.
Synthesis of this compound: Strategies and Protocols
The primary route to this compound is the chlorination of lactic acid. However, the presence of the hydroxyl group necessitates careful selection of reagents and reaction conditions to avoid unwanted side reactions.
Diagram: Synthetic Pathways to this compound
Caption: Common synthetic routes to this compound.
Experimental Protocol: Synthesis using Thionyl Chloride
This protocol is a generalized procedure and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
Objective: To synthesize this compound from lactic acid using thionyl chloride.
Materials:
-
Lactic acid (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene or other inert solvent
-
Apparatus for reflux with a gas trap for HCl and SO₂
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap.
-
To the flask, add anhydrous lactic acid.
-
Slowly add an excess of thionyl chloride to the lactic acid while stirring. The reaction is exothermic and will evolve HCl and SO₂ gas.
-
Once the initial vigorous reaction subsides, gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution. A typical reflux time is 2-8 hours.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The excess thionyl chloride and solvent can be removed by distillation under reduced pressure.
-
The crude this compound can be purified by fractional distillation.
Causality: The use of thionyl chloride is a classic method for converting carboxylic acids to acyl chlorides. The byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which helps to drive the reaction to completion.[3] Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride product back to the carboxylic acid.[3]
The Protected Route: Synthesis of (S)-2-Acetoxypropionyl Chloride
To circumvent the reactivity of the hydroxyl group, a common strategy is to protect it, often as an acetate ester, prior to the chlorination step. (S)-2-acetoxypropionyl chloride is a frequently used chiral building block for this reason.[5][]
Diagram: Synthesis of (S)-2-Acetoxypropionyl Chloride
Caption: A two-step synthesis of (S)-2-acetoxypropionyl chloride.
Experimental Protocol: Synthesis of (S)-2-Acetoxypropionyl Chloride
This procedure is based on established methods for the acetylation and subsequent chlorination of lactic acid.[7]
Objective: To synthesize (S)-2-acetoxypropionyl chloride from (S)-lactic acid.
Materials:
-
(S)-Lactic acid
-
Acetic anhydride
-
Thionyl chloride or oxalyl chloride
-
Anhydrous solvent (e.g., dichloromethane)
-
Apparatus for reaction under an inert atmosphere
Procedure:
-
Acetylation:
-
In a fume hood, combine (S)-lactic acid and acetic anhydride. The reaction can be catalyzed by a small amount of acid (e.g., sulfuric acid) or base.[7]
-
Stir the mixture at room temperature or with gentle heating until the acetylation is complete. The progress can be monitored by techniques such as NMR or IR spectroscopy.
-
The resulting (S)-2-acetoxypropionic acid can be purified by distillation or used directly in the next step.
-
-
Chlorination:
-
Dissolve the (S)-2-acetoxypropionic acid in an anhydrous solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride to the solution. If using oxalyl chloride, a catalytic amount of DMF is often added.[8]
-
Allow the reaction to proceed at low temperature and then warm to room temperature.
-
After the reaction is complete, the solvent and excess reagents are removed under reduced pressure to yield the crude (S)-2-acetoxypropionyl chloride, which can be purified by distillation.
-
Causality: Protecting the hydroxyl group as an acetate ester prevents its reaction with the chlorinating agent, allowing for the selective formation of the acyl chloride. This "protecting group strategy" is a fundamental concept in organic synthesis, enabling chemists to control the reactivity of multifunctional molecules.[9][10] The choice between thionyl chloride and oxalyl chloride can depend on the desired reaction conditions and the sensitivity of the substrate. Oxalyl chloride, often used with a DMF catalyst, can sometimes provide milder reaction conditions.[3]
Key Reactions and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride group, making it highly susceptible to nucleophilic attack.
Nucleophilic Acyl Substitution: The Workhorse Reaction
The most common and synthetically useful reactions of this compound are nucleophilic acyl substitutions. These reactions proceed through a tetrahedral intermediate and result in the formation of a new carbonyl compound with the displacement of the chloride ion.
Diagram: General Mechanism of Nucleophilic Acyl Substitution
Caption: The addition-elimination mechanism of nucleophilic acyl substitution.
1. Esterification: this compound reacts readily with alcohols to form lactate esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.[11][12]
-
General Reaction: CH₃CH(OH)COCl + R-OH → CH₃CH(OH)COOR + HCl[1]
Experimental Protocol: Esterification of an Alcohol
Objective: To synthesize a lactate ester from an alcohol and this compound.
Materials:
-
This compound (or its protected form)
-
Alcohol (R-OH)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Apparatus for reaction under an inert atmosphere
Procedure:
-
In a fume hood, dissolve the alcohol and the tertiary amine base in the anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the cooled alcohol solution.
-
Stir the reaction mixture at low temperature and then allow it to warm to room temperature. Monitor the reaction progress by TLC or other suitable analytical techniques.
-
Upon completion, the reaction is typically quenched with water or a dilute aqueous acid solution.
-
The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude ester can be purified by column chromatography or distillation.
2. Amidation: Similarly, reaction with primary or secondary amines yields lactamides. This reaction is fundamental in peptide synthesis and the creation of various bioactive molecules.[4]
-
General Reaction: CH₃CH(OH)COCl + R₂NH → CH₃CH(OH)CONR₂ + HCl
The experimental protocol for amidation is analogous to that of esterification, with the alcohol being replaced by a primary or secondary amine.
Applications in Drug Discovery and Development
The incorporation of the 2-hydroxypropanoyl moiety can significantly influence the pharmacological properties of a molecule, including its solubility, metabolic stability, and binding affinity to biological targets.
As a Chiral Building Block in Bioactive Molecules
The enantiomerically pure forms of this compound and its derivatives are invaluable in asymmetric synthesis.[13] They serve as chiral synthons to introduce a specific stereochemistry into a target molecule, which is crucial for achieving the desired biological activity.
Example: Synthesis of Enzyme Inhibitors Research has indicated that derivatives of this compound may act as inhibitors of enzymes such as 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), which is involved in glucocorticoid metabolism.[1] The synthesis of libraries of lactate esters and amides allows for the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity.
Causality in Drug Design: The hydroxyl group of the lactoyl moiety can act as a hydrogen bond donor or acceptor, facilitating interactions with the active site of an enzyme or receptor. The stereochemistry at the C2 position dictates the spatial orientation of the substituents, which can be critical for a precise fit into a chiral binding pocket.
Lactate Derivatives and Cellular Signaling
Recent research has unveiled that lactate is not merely a metabolic byproduct but also a signaling molecule that can influence various cellular processes.[14][15][16] Lactate can modulate immune responses, inflammation, and even gene expression through a process called lactylation, where the lactoyl group is attached to histone proteins.[14] While the direct use of this compound in studying these pathways is not yet widely reported, its role as a precursor to lactate esters and amides, which can be hydrolyzed in vivo to release lactate, suggests a potential avenue for developing prodrugs that can modulate these signaling pathways.
Handling and Storage
Acyl chlorides, including this compound, are reactive and require careful handling.
-
Moisture Sensitivity: They react with water, including atmospheric moisture, to produce hydrochloric acid. Therefore, they should be handled under anhydrous conditions and stored in tightly sealed containers, often under an inert atmosphere.
-
Corrosivity: this compound is corrosive and can cause severe burns to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Inhalation Hazard: The vapors are irritating to the respiratory system. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound and its derivatives are indispensable tools in the arsenal of the modern synthetic chemist. Their bifunctional nature, coupled with the critical importance of their chirality, provides a versatile platform for the construction of complex and biologically active molecules. From the synthesis of biodegradable polymers to the development of novel therapeutics, the applications of this seemingly simple building block continue to expand. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists aiming to leverage its full potential in their scientific endeavors.
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A Technical Guide to the Biological Activity of 2-Hydroxypropanoyl Derivatives: From a Reactive Intermediate to a Key Epigenetic Modifier
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the biological significance of 2-hydroxypropanoyl derivatives. We begin by defining the role of 2-hydroxypropanoyl chloride (lactyl chloride) as a highly reactive synthetic intermediate, primarily utilized for the in vitro creation of lactate esters and amides. The guide then transitions to the core of the topic: the profound biological activities manifested through the lactyl moiety, most notably in the form of protein lactylation. This recently discovered post-translational modification (PTM) has emerged as a critical link between cellular metabolism and epigenetic regulation, with far-reaching implications in oncology, immunology, and metabolic diseases. We will dissect the enzymatic machinery governing lactylation, explore its impact on key signaling pathways, and present detailed protocols for its study. The objective is to provide researchers with a foundational understanding and practical methodologies to investigate this exciting frontier in cell biology and drug discovery.
This compound: A Synthetic Gateway to the Lactyl Moiety
This compound, also known as lactyl chloride, is the acyl chloride derivative of lactic acid.[1][2] Its chemical structure is characterized by a highly electrophilic carbonyl carbon, making it exceptionally reactive toward nucleophiles.[3] This reactivity, however, also renders it unstable in aqueous environments, where it rapidly hydrolyzes to lactic acid and hydrochloric acid.[1]
Due to this inherent instability, this compound itself is not a biologically active agent in vivo. Its significance to life science researchers lies in its utility as a synthetic reagent. In the laboratory, it serves as an efficient lactylating agent for creating derivatives such as lactate esters (from reactions with alcohols) and lactamides (from reactions with amines), including N-lactoyl amino acids.[1][3] These synthetic derivatives are valuable tools for creating standards, probes, and potential therapeutics to explore the biological functions of the lactyl group.
Key Chemical Properties of this compound
| Property | Value/Description | Citation |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₃H₅ClO₂ | [2] |
| Molecular Weight | 108.52 g/mol | [2] |
| Primary Reactivity | Nucleophilic Acyl Substitution | [3] |
| Key Reactions | Esterification, Amidation, Hydrolysis | [1] |
| Biological Fate | Rapid hydrolysis or reaction with available nucleophiles. Not a direct biological effector. | [1] |
The Emergence of Protein Lactylation: A New Frontier in Cellular Regulation
While the chloride derivative is a synthetic tool, the lactyl group it imparts is at the center of a biological revolution. For decades, lactate was considered merely a metabolic waste product of glycolysis.[4] This perspective has been fundamentally reshaped by the discovery of lysine lactylation (Kla), a novel post-translational modification identified in 2019, which establishes lactate as a key signaling molecule.[4][5]
This modification involves the addition of a lactyl group from a donor molecule to the ε-amino group of lysine residues on proteins, inducing a mass shift of 72.021 Da.[4][5] Unlike the synthetic reaction using the highly reactive chloride, biological lactylation is an enzymatically regulated process. The primary donor of the lactyl group in vivo is believed to be lactyl-Coenzyme A (lactyl-CoA) , generated from lactate.[6] This discovery forges a direct link between the cell's metabolic state—particularly glycolytic flux as seen in the Warburg effect in cancer—and the epigenetic control of gene expression.[6]
Caption: Metabolic origin of protein lactylation.
Mechanisms and Biological Impact of Protein Lactylation
Protein lactylation is now understood to be a widespread regulatory mechanism impacting hundreds of proteins and influencing a vast array of cellular processes.[7][8] Its functions can be broadly categorized by the type of protein target.
Epigenetic Regulation through Histone Lactylation
The most studied role of lactylation is in epigenetics. The lactylation of histone proteins, particularly on key lysine residues, directly alters chromatin structure and regulates gene transcription.
-
Mechanism: Histone lactylation is recognized by cellular machinery as a mark of active transcription. For example, H3K18la has been shown to promote the expression of genes involved in tissue repair and cancer progression.[6][9]
-
Pathological Relevance: In the tumor microenvironment, lactate secreted by cancer cells can be taken up by macrophages, inducing histone lactylation that promotes a pro-tumor (M2) polarization state.[9] Similarly, in diabetic models, lactate accumulation in microglia leads to H4K12la, activating pathways that trigger mitochondrial oxidative stress.[10]
Key Histone Lactylation Sites and Their Functions
| Histone Site | Associated Disease/Process | Downstream Effect | Citation |
| H3K18la | Gastric Cancer, Liver Fibrosis | Promotes cancer progression and fibrotic gene expression. | [9][11] |
| H4K12la | Colorectal Cancer, Diabetic Complications | Induces chemoresistance by inhibiting ferroptosis; promotes oxidative stress. | [10][12] |
| H3K18la | Osteoblast Differentiation | Downregulates the transcription factor JunB, impacting differentiation. | [9] |
| Various | Somatic Cell Reprogramming | Promotes reprogramming by inducing lactylation at pluripotency loci. | [9] |
Regulation of Non-Histone Proteins
Lactylation is not confined to histones and has been identified on numerous other proteins, where it regulates their function, stability, and interactions.
-
Metabolic Enzymes: Several glycolytic enzymes are themselves lactylated, suggesting a feedback mechanism to control metabolic flux.[8]
-
Immune Signaling: Lactylation of proteins like NEDD4 can inhibit interactions with Caspase-11, modulating inflammatory responses.[4]
-
Cancer Progression: Under normoxic conditions, elevated lactylation can stabilize the hypoxia-inducible factor HIF-1α, a key driver of tumor growth and angiogenesis.[6]
Caption: Dual impact of lactylation on histone and non-histone targets.
Therapeutic Targeting of the Lactylation Pathway
The central role of lactylation in disease has made its regulatory machinery an attractive target for drug development. Therapeutic strategies aim to modulate the activity of the enzymes that add, remove, or recognize lactyl groups.
-
"Writers" (Lactyltransferases): The acetyltransferase p300/CBP has been identified as a major "writer" of lactylation.[13] Inhibiting p300 could potentially dampen pro-tumorigenic gene expression programs.
-
"Erasers" (Delactylases): Class I Histone Deacetylases (HDACs 1-3) and certain Sirtuins (e.g., SIRT2) have been shown to remove lactyl groups.[9][14] This suggests that existing HDAC inhibitors may exert some of their therapeutic effects by increasing protein lactylation, a context-dependent outcome that requires careful study.
-
Metabolic Intervention: A more indirect approach is to target lactate production itself. Inhibitors of glycolysis, such as 2-deoxy-D-glucose (2-DG), or inhibitors of lactate dehydrogenase (LDHA), such as oxamate, can reduce the substrate pool for lactylation and have shown efficacy in preclinical models by restoring sensitivity to cell death mechanisms like ferroptosis.[12][15]
Selected Compounds Modulating Protein Lactylation
| Compound | Target/Mechanism | Therapeutic Rationale | Citation |
| 2-Deoxy-D-Glucose (2-DG) | Glycolysis Inhibition | Reduces lactate substrate, decreases histone lactylation, restores ferroptosis sensitivity. | [12][15] |
| Oxamate | Lactate Dehydrogenase A (LDHA) Inhibition | Reduces lactate production, decreases H4K12la, overcomes chemoresistance. | [12] |
| HDAC Inhibitors | Histone Deacetylases (HDACs) | Act as "erasers," removing lactyl groups. Inhibition can increase lactylation. | [9] |
| Jaceosidin | SIRT2 Activation | Activates a lactylation "eraser" to decrease H3K18la, alleviating sepsis-induced myocardial dysfunction. | [14] |
| Evodiamine | Pathway Inhibition | Suppresses histone lactylation and HIF1A expression in prostate cancer cells. | [15] |
Experimental Protocols for the Study of Lactylation
Investigating the biological activity of 2-hydroxypropanoyl derivatives requires robust methodologies. Here we provide validated protocols for the synthesis and detection of lactylated molecules.
Protocol 1: Synthesis of an N-Lactoyl-Phenylalanine Standard
-
Rationale: To create a well-characterized standard for analytical or biological assays, this protocol uses this compound to directly modify an amino acid. This demonstrates its primary utility for researchers.
-
Methodology:
-
Dissolution: Dissolve L-phenylalanine in a 1:1 mixture of 1 M sodium carbonate and dioxane. Chill the solution in an ice bath.
-
Acylation: While stirring vigorously, slowly add 1.1 equivalents of this compound dropwise.
-
Reaction: Allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
Acidification: Carefully acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extraction: Extract the product into ethyl acetate (3x volumes).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting N-lactoyl-phenylalanine can be further purified by chromatography and its identity confirmed by LC-MS and NMR.
-
Protocol 2: Detection of Global Histone Lactylation in Cultured Cells via Western Blot
-
Rationale: This protocol is a fundamental technique to determine if a specific treatment or condition (e.g., hypoxia, drug treatment) alters the overall level of histone lactylation in cells.
-
Methodology:
-
Cell Treatment: Culture cells (e.g., HeLa or a cancer cell line) to ~80% confluency. Treat with the compound of interest or expose to relevant conditions (e.g., 1% O₂ for hypoxia, or 25 mM glucose to stimulate glycolysis) for 12-24 hours.
-
Histone Extraction: Harvest cells and isolate histones using an acid extraction protocol to enrich for basic proteins and remove cytoplasmic contaminants.
-
Quantification: Determine protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE: Load 10-15 µg of histone extract per lane on a 15% SDS-polyacrylamide gel. Run until sufficient separation of low molecular weight proteins is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody targeting a specific lactylation mark (e.g., anti-pan-Kla or anti-H3K18la).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Validation: Normalize the lactylation signal to a total histone control (e.g., anti-Histone H3) to account for loading differences.
-
Protocol 3: Workflow for Mass Spectrometry-Based Identification of Lactylation Sites
-
Rationale: To discover novel lactylated proteins and identify specific sites of modification, a mass spectrometry-based proteomics approach is the gold standard. This workflow provides a self-validating system by identifying the precise mass shift of the modification.
-
Methodology:
Caption: Workflow for proteomic identification of lactylation sites.
Conclusion and Future Perspectives
The study of 2-hydroxypropanoyl derivatives has bifurcated into two distinct but related fields. On one hand, this compound remains a valuable reagent for chemical synthesis, enabling the creation of specific molecules to probe biological systems. On the other, its biological relevance is fully realized through the study of protein lactylation, a regulatory PTM that has redefined our understanding of lactate.
The future of this field is rich with possibilities. The development of highly specific inhibitors and activators for lactylation "writer" and "eraser" enzymes is a critical next step for therapeutic translation. Unraveling the complete "lactoylome" across different cell types and disease states will undoubtedly reveal new biological pathways and drug targets. Ultimately, understanding how to manipulate this metabolic-epigenetic axis holds immense promise for developing novel treatments for a host of human diseases.
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A Technical Guide to the Discovery, History, and Synthesis of Lactyl Chloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of lactyl chloride and its closely related, more synthetically prevalent analogue, 2-chloropropanoyl chloride. We delve into the historical context of its discovery through early investigations of lactic acid chemistry and trace the evolution of its synthesis from classical chlorination methods to modern, stereoselective industrial processes. Key synthetic pathways, experimental protocols, and chemical properties are detailed, emphasizing the compound's critical role as a reactive intermediate in the pharmaceutical and fine chemical industries. This document serves as an in-depth resource, bridging the historical development and contemporary application of this important acyl chloride.
Introduction: Defining "Lactyl Chloride" and its Chemical Relatives
The term "lactyl chloride" can be ambiguous. Structurally, it refers to 2-hydroxypropanoyl chloride, the direct acyl chloride of lactic acid. However, this molecule is inherently unstable due to the presence of both a reactive acyl chloride and a hydroxyl group on adjacent carbons. In practice, the term is often used informally in the literature to refer to more stable and synthetically useful derivatives. The most important of these is 2-chloropropanoyl chloride (also known as 2-chloropropionyl chloride), a highly reactive acyl chloride where the hydroxyl group of lactic acid has also been substituted with a chlorine atom.[1]
2-Chloropropanoyl chloride is a valuable precursor for introducing the 2-chloropropionyl group into more complex molecules.[1] Its bifunctionality, stemming from the acid chloride group and the alpha-carbon chlorine atom, makes it a cornerstone intermediate in the synthesis of numerous pharmaceuticals and agrochemicals, including the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[1] This guide will focus primarily on the history and synthesis of 2-chloropropanoyl chloride, the principal compound of interest for drug development professionals.
Caption: The chemical family of lactic acid-derived acyl chlorides.
Physicochemical Properties of 2-Chloropropanoyl Chloride
2-Chloropropanoyl chloride is a colorless to light yellow liquid characterized by a pungent odor.[1] It is soluble in common organic solvents but reacts readily with nucleophiles such as water, alcohols, and amines, necessitating careful handling under anhydrous conditions.[1]
| Property | Value | Source(s) |
| IUPAC Name | 2-chloropropanoyl chloride | [1] |
| CAS Number | 7623-09-8 | [1] |
| Molecular Formula | C₃H₄Cl₂O | [1] |
| Molecular Weight | 126.97 g/mol | [1] |
Historical Perspective and Early Synthesis
Pinpointing the exact moment of discovery for lactyl chloride or 2-chloropropanoyl chloride is challenging, as their initial synthesis was likely an extension of broader 19th-century research into the reactions of carboxylic acids. The development of potent chlorinating agents provided the tools for these transformations.
The reaction of a carboxylic acid with phosphorus pentachloride (PCl₅) to produce an acyl chloride is a classic transformation in organic chemistry.[2][3] When applied to lactic acid, which contains both a carboxylic acid and a secondary alcohol functional group, PCl₅ acts on both. The carboxylic acid is converted to an acyl chloride, and the hydroxyl group is substituted with a chlorine atom. This vigorous reaction represents one of the earliest and most direct, albeit low-yielding and non-selective, methods for producing 2-chloropropanoyl chloride.[4]
The mechanism involves the attack of the carboxylic acid on PCl₅, proceeding through intermediates to form the acyl chloride, with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts.[2][4] The harshness of PCl₅ and the formation of multiple byproducts led chemists to seek more refined and selective reagents.
Evolution of Synthetic Methodologies
The demand for 2-chloropropanoyl chloride, particularly for pharmaceutical applications, has driven significant innovation in its synthesis, moving from classical methods to highly optimized and stereoselective industrial processes.
Caption: Overview of the primary industrial routes for the synthesis of 2-chloropropanoyl chloride.
Modern Industrial Synthesis
Industrial production primarily relies on two main routes:
-
Chlorination of 2-Chloropropionic Acid: This method involves the conversion of 2-chloropropionic acid into its corresponding acyl chloride using a chlorinating agent.[1][5] Thionyl chloride (SOCl₂) is commonly used due to its efficiency and the convenient removal of byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous.[1] Other reagents like phosgene or phosphorus trichloride can also be employed.[5]
-
Chlorination of Propionyl Chloride: This pathway involves the direct chlorination at the alpha-carbon (the carbon adjacent to the carbonyl group) of propionyl chloride. This reaction typically requires a catalyst to facilitate the chlorination.[5]
Stereoselective Synthesis: A Pharmaceutical Imperative
Many modern pharmaceuticals are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer provides the desired therapeutic effect while the other may be inactive or cause unwanted side effects. This has made the synthesis of optically active intermediates like D-(+)-2-chloropropanoyl chloride crucial.
A significant advancement has been the development of one-pot methods to synthesize the optically active D-(+)-2-chloropropanoyl chloride directly from food-grade L-lactic acid.[1][6] This process is highly efficient as it achieves both chlorination of the hydroxyl group and conversion of the carboxylic acid to an acyl chloride, with an inversion of stereochemistry at the chiral center.
Experimental Protocols
Protocol 1: General Synthesis from 2-Chloropropionic Acid
This protocol describes a foundational method for producing 2-chloropropanoyl chloride.
-
Objective: To synthesize 2-chloropropanoyl chloride via the chlorination of 2-chloropropionic acid.
-
Reagents: 2-chloropropionic acid, Thionyl chloride (SOCl₂).
-
Methodology:
-
Setup: A reaction flask is equipped with a reflux condenser and a gas outlet to safely vent HCl and SO₂ byproducts. The entire apparatus must be protected from atmospheric moisture.
-
Reaction: Thionyl chloride (SOCl₂) is added to the reaction flask.
-
Addition: 2-chloropropionic acid is added slowly and cautiously to the thionyl chloride. The reaction is often exothermic.
-
Reflux: The mixture is gently heated to reflux to drive the reaction to completion.
-
Purification: The resulting 2-chloropropanoyl chloride is purified by fractional distillation to separate it from any unreacted starting materials and byproducts.[1]
-
Protocol 2: Stereoselective One-Pot Synthesis of D-(+)-2-Chloropropanoyl Chloride
This protocol outlines an efficient method to produce the D-(+) enantiomer from L-lactic acid, a key process for chiral drug synthesis.[1][6]
-
Objective: To synthesize optically active D-(+)-2-chloropropanoyl chloride from L-lactic acid.
-
Reagents: L-lactic acid, Thionyl chloride (SOCl₂), Pyridine (catalyst).
-
Methodology:
-
Initial Setup: Add thionyl chloride to a reaction flask and cool to below 0°C using an ice-salt bath.[1][6]
-
Reactant Addition: Slowly and dropwise, add a mixture of L-lactic acid and a catalytic amount of pyridine. It is critical to maintain the system temperature below 0°C during the addition to control the reaction rate and selectivity. A typical weight ratio is L-lactic acid to thionyl chloride of 1:3.2 to 1:3.4.[6]
-
Initial Reaction: Stir the mixture vigorously under the ice-salt bath conditions for 3-6 hours.[1][6]
-
Warming and Completion: After the initial phase, the reaction mixture is allowed to warm to a higher temperature (e.g., 40-60°C) and stirred for an additional 2-4 hours to ensure the reaction goes to completion.[6]
-
Product Isolation: The final product, D-(+)-2-chloropropanoyl chloride, is isolated and purified from the reaction mixture by vacuum distillation.[6]
-
Caption: Step-by-step workflow for the one-pot synthesis of optically active 2-chloropropanoyl chloride.
Chemical Reactivity and Applications
The high reactivity of 2-chloropropanoyl chloride makes it a versatile reagent.[7] As an acyl chloride, it readily undergoes nucleophilic acyl substitution. This allows for the formation of esters (with alcohols), amides (with amines), and anhydrides (with carboxylates).
A key application is in Friedel-Crafts acylation , where it reacts with an aromatic ring (like benzene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form an aryl ketone.[8][9][10] This carbon-carbon bond-forming reaction is fundamental in organic synthesis for building more complex molecular scaffolds.
Its role as a pharmaceutical intermediate is extensive. It is a starting material for drugs such as:
-
Loxoprofen: A non-steroidal anti-inflammatory drug.[11]
-
Iopamidol: A non-ionic, water-soluble X-ray contrast agent.[12][13]
-
N(2)-L-alanyl-L-glutamine: A dipeptide used in clinical nutrition.[6][11]
Conclusion
From its origins in the early, exploratory reactions of lactic acid with aggressive chlorinating agents, 2-chloropropanoyl chloride has evolved into a high-value chemical intermediate. The development of sophisticated, controlled, and stereoselective synthetic routes has been driven by the stringent demands of the pharmaceutical industry. The history of this compound encapsulates a broader trend in chemical synthesis: the progression from brute-force methods to elegant, efficient, and atom-economical processes designed to create complex, life-enhancing molecules with high precision.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 129717411, Acetyl (s)-lactyl chloride. Available from: [Link]
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Vedantu. What happens when lactic acid is treated with PCl5 class 11 chemistry CBSE. Available from: [Link]
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Patsnap. Method for preparing 2-chloropropionyl chloride with high optical activity - Eureka. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 59122449, (s)-Lactic acid chloride. Available from: [Link]
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Brainly.in. What happens when lactic acid is treated with PCl5 ? Write the equation. Available from: [Link]
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ChemBK. O-ACETYL-L-LACTYL CHLORIDE. Available from: [Link]
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Wikipedia. Friedel–Crafts reaction. Available from: [Link]
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ChemTube3D. Acid chloride formation - Phosphorus Pentachloride. Available from: [Link]
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An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in Lactyl Chloride
This guide provides a detailed exploration of the chemical reactivity of the secondary hydroxyl group in lactyl chloride. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who utilize bifunctional building blocks in complex organic syntheses. We will delve into the nuanced behavior of this functional group, the strategic implications for synthesis design, and the established protocols for its chemical manipulation.
Executive Summary: The Bifunctional Challenge of Lactyl Chloride
Lactyl chloride, the acyl chloride derivative of lactic acid, is a valuable chiral building block. Its structure incorporates two highly reactive functional groups: a terminal acyl chloride and a secondary hydroxyl group. This duality is both a source of its synthetic versatility and a significant challenge for chemoselectivity. The acyl chloride is a powerful electrophile, readily undergoing nucleophilic acyl substitution.[1] Concurrently, the hydroxyl group presents as a nucleophile and a site for proton abstraction.[2]
Understanding the interplay and relative reactivity of these two groups is paramount for any synthetic chemist aiming to incorporate the lactyl moiety. Uncontrolled reactions can lead to self-polymerization or undesired side products. Therefore, a strategic approach, often involving the temporary masking or "protection" of the hydroxyl group, is not just recommended but essential for achieving desired synthetic outcomes. This guide will illuminate the principles governing the hydroxyl group's reactivity and provide actionable protocols for its strategic management.
Core Reactivity Principles of the Hydroxyl Group
The oxygen atom of the hydroxyl group in lactyl chloride possesses lone pairs of electrons, defining its role as a nucleophile. It can attack various electrophilic centers.[3] However, its nucleophilicity is moderate and can be influenced by steric hindrance and the electronic environment. In the context of the lactyl chloride molecule itself, the hydroxyl group's reactivity is often overshadowed by the extreme electrophilicity of the adjacent acyl chloride.
Key Reactions of the Hydroxyl Group:
-
Esterification: As a nucleophile, the hydroxyl group readily reacts with other acylating agents, such as acyl chlorides or anhydrides, to form esters. This is the most common and synthetically relevant transformation.[4]
-
Ether Formation: The hydroxyl group can be converted into an ether, typically after being deprotonated by a strong base to form a more potent nucleophile (an alkoxide). This alkoxide can then react with an alkyl halide (Williamson ether synthesis).[5][6]
-
Oxidation: As a secondary alcohol, the hydroxyl group can be oxidized to a ketone. This transformation, however, would require that the highly sensitive acyl chloride functionality is either protected or converted to a more stable group (like an ester) beforehand.
The primary challenge arises when a planned reaction at the acyl chloride terminus requires conditions that could trigger an unwanted reaction at the hydroxyl site. For instance, many nucleophiles are also basic, which can lead to deprotonation of the -OH group and subsequent complications. This necessitates a robust strategy for selective functional group manipulation.
The Imperative of Protection: Masking the Hydroxyl Group
To achieve chemoselectivity and prevent unwanted side reactions, the hydroxyl group is often temporarily converted into a less reactive functional group—a "protecting group."[7] An ideal protecting group must be:[7][8]
-
Easily and efficiently introduced.
-
Stable to the reaction conditions planned for the acyl chloride.
-
Selectively and efficiently removed under mild conditions that do not affect other parts of the molecule.
The selection of a protecting group is a critical decision in the synthetic design process. Below, we summarize common strategies applicable to the hydroxyl group of lactyl chloride or its precursor, lactic acid.
Table 1: Common Protecting Group Strategies for the Lactyl Hydroxyl Group
| Protecting Group | Reagent(s) for Protection | Typical Conditions for Protection | Reagent(s) for Deprotection |
| Acetate (Ac) | Acetic Anhydride or Acetyl Chloride | Pyridine or DMAP, CH₂Cl₂ | Aqueous base (e.g., K₂CO₃, MeOH) or acid |
| Trimethylsilyl (TMS) Ether | Trimethylsilyl chloride (TMSCl) | Base (e.g., Et₃N, Imidazole), CH₂Cl₂ | Mild acid (e.g., AcOH) or Fluoride source (TBAF) |
| tert-Butyldimethylsilyl (TBDMS) Ether | tert-Butyldimethylsilyl chloride (TBDMSCl) | Base (e.g., Imidazole), DMF | Stronger acid or Fluoride source (TBAF) |
| Benzyl (Bn) Ether | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | Strong base (e.g., NaH), THF/DMF | Catalytic Hydrogenolysis (H₂, Pd/C) |
The most prevalent and commercially significant strategy involves converting the hydroxyl group to an acetate ester. The resulting molecule, (S)-(-)-2-Acetoxypropionyl chloride (also known as O-Acetyl-L-lactyl chloride), is a stable and versatile intermediate where the nucleophilicity of the hydroxyl group has been effectively masked.[9][10]
Experimental Protocol: Synthesis of (S)-2-Acetoxypropionyl Chloride
The most logical and field-proven method for preparing hydroxyl-protected lactyl chloride involves a two-step sequence starting from lactic acid. Direct protection of lactyl chloride itself is synthetically challenging due to the high reactivity of the acyl chloride. The following protocol details the acetylation of lactic acid, followed by its conversion to the corresponding acyl chloride.
Workflow Diagram: Synthesis Pathway
Caption: Synthesis workflow for O-Acetyl-lactyl chloride.
Step 1: Acetylation of (S)-Lactic Acid
Objective: To protect the hydroxyl group of lactic acid as an acetate ester.
Materials:
-
(S)-Lactic Acid (aqueous solution, e.g., 85-90%)
-
Acetic Anhydride
-
Pyridine (or another suitable base)
-
Toluene
-
Standard glassware for distillation and reaction under inert atmosphere
Procedure:
-
Azeotropic Dehydration: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the aqueous (S)-lactic acid and toluene. Heat the mixture to reflux to azeotropically remove water. Continue until no more water collects in the Dean-Stark trap.
-
Cooling: Cool the resulting anhydrous solution of lactic acid in toluene to 0 °C using an ice bath.
-
Acetylation: While stirring, slowly add pyridine, followed by the dropwise addition of acetic anhydride. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of lactic acid.
-
Work-up: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-acetoxypropanoic acid.
Step 2: Conversion to (S)-2-Acetoxypropionyl Chloride
Objective: To convert the carboxylic acid of the protected intermediate into a highly reactive acyl chloride.
Materials:
-
Crude 2-acetoxypropanoic acid from Step 1
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), dissolve the 2-acetoxypropanoic acid in anhydrous toluene.
-
Chlorination: Slowly add thionyl chloride (typically 1.1-1.5 equivalents) to the stirred solution at room temperature.[11]
-
Heating: After the initial effervescence subsides, gently heat the reaction mixture to reflux (approximately 60-80 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Purification: The desired product, (S)-2-acetoxypropionyl chloride, is volatile. Purify the compound by fractional distillation under reduced pressure.[12] The byproducts of this reaction, HCl and SO₂, are gaseous and are largely removed during the process, making this a clean conversion.[11]
This protocol provides a reliable pathway to a key intermediate where the hydroxyl group's reactivity is tamed, allowing for precise and selective reactions at the acyl chloride terminus.
Conclusion
The hydroxyl group in lactyl chloride imparts a layer of complexity to its chemistry that demands careful strategic planning. While its nucleophilic character opens avenues for further functionalization, it often competes with the primary reactive center, the acyl chloride. The judicious use of protecting group chemistry, most notably the conversion to an acetate ester to form O-acetyl-lactyl chloride, is the cornerstone of its successful application in multi-step synthesis. By understanding the principles outlined in this guide and employing robust protocols, researchers can fully harness the synthetic potential of this versatile chiral building block.
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The Practitioner's Guide to Harnessing the Chiral 2-Hydroxypropanoyl Moiety in Advanced Research
Abstract
The chiral 2-hydroxypropanoyl unit, derived from lactic acid, is a cornerstone in modern materials science and pharmaceutical development. While the direct application of its acid chloride, 2-hydroxypropanoyl chloride, presents significant stability challenges, the strategic use of its precursors—notably chiral lactic acid and its cyclic dimer, lactide—unlocks a vast landscape of research possibilities. This guide provides an in-depth exploration of these applications, focusing on the synthesis of advanced biodegradable polymers and the design of stereospecific pharmaceuticals. We will delve into the causality behind experimental choices, present validated protocols, and offer a forward-looking perspective on this versatile chiral building block.
Foundational Insight: The Challenge of this compound and the Lactic Acid Solution
Chiral this compound, also known as lactyl chloride, is a bifunctional molecule possessing both a reactive acyl chloride and a nucleophilic hydroxyl group.[1][2] This inherent duality makes it highly unstable and prone to rapid self-reaction or polymerization, limiting its practical use as an off-the-shelf reagent.[1] The primary challenge lies in preventing intermolecular reactions that lead to undefined oligomers.
Consequently, the research community has largely adopted a more controlled and reliable approach: utilizing chiral lactic acid as the stable and versatile precursor. Lactic acid, available in both L-(S) and D-(R) enantiomeric forms, serves as the ideal starting point for introducing the 2-hydroxypropanoyl moiety.[3][4] For transformations requiring the high reactivity of an acyl chloride, in-situ activation of lactic acid using coupling agents or conversion to more stable derivatives like lactide is the preferred and scientifically sound strategy.
Application I: Pioneering Biodegradable Polymers with Polylactic Acid (PLA)
The most significant application of the chiral 2-hydroxypropanoyl moiety is in the synthesis of polylactic acid (PLA), a biodegradable and biocompatible thermoplastic polyester.[5] PLA has garnered immense interest for its use in medical implants, drug delivery systems, and sustainable packaging.[6][7] The properties of PLA, such as its crystallinity, degradation rate, and mechanical strength, are directly influenced by the stereochemistry of the lactic acid monomer used.[8]
The Ring-Opening Polymerization (ROP) Pathway: From Lactic Acid to High Molecular Weight PLA
Direct polycondensation of lactic acid typically yields low molecular weight polymers due to the difficulty in removing water during the reaction.[9] To achieve high molecular weight PLA suitable for demanding applications, the industry standard is the ring-opening polymerization (ROP) of lactide, the cyclic di-ester of lactic acid.[9][10]
This two-step process offers superior control over the polymerization and the final polymer's properties:
-
Lactide Synthesis: Lactic acid is first oligomerized to a low molecular weight prepolymer. This prepolymer is then subjected to depolymerization under heat and vacuum in the presence of a catalyst, typically a tin compound like tin(II) octoate, to yield the cyclic dimer, lactide.[10][11]
-
Ring-Opening Polymerization: The purified lactide is then polymerized, again often using a catalyst like tin(II) octoate, to produce high molecular weight PLA.[9] The choice of lactide stereoisomer (L-lactide, D-lactide, or meso-lactide) dictates the stereochemistry and, consequently, the properties of the resulting PLA.[8]
Experimental Protocol: Synthesis of L-Lactide and its Polymerization to PLLA
This protocol outlines the laboratory-scale synthesis of poly(L-lactic acid) (PLLA) from L-lactic acid.
Part A: Synthesis of L-Lactide [10][11]
-
Oligomerization: An 80-90% aqueous solution of L-lactic acid is placed in a round-bottom flask equipped with a distillation setup. The solution is heated under reduced pressure to remove water, forming a low molecular weight oligomer.
-
Depolymerization: Tin(II) octoate catalyst (approx. 0.5 wt%) is added to the oligomer. The temperature is raised to 180-210°C under high vacuum. The crude L-lactide is distilled from the reaction mixture and collected.
-
Purification: The crude L-lactide is purified by recrystallization from a suitable solvent, such as butyl acetate, to remove residual lactic acid and oligomers.[10] The purity of the lactide is critical for achieving high molecular weight PLA.
Part B: Ring-Opening Polymerization of L-Lactide [9]
-
Polymerization Setup: Purified L-lactide and a catalytic amount of tin(II) octoate (e.g., a monomer-to-catalyst molar ratio of 10,000:1) are added to a dry, nitrogen-purged reaction vessel.
-
Melt Polymerization: The vessel is heated to 160-185°C to melt the lactide and initiate polymerization. The reaction is allowed to proceed for several hours.
-
Isolation and Purification: The resulting PLLA is dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and precipitated in a non-solvent (e.g., methanol). The purified polymer is then dried under vacuum.
Visualization of the PLA Synthesis Workflow
Caption: Workflow for the synthesis of high molecular weight PLLA.
Application II: Asymmetric Synthesis and Drug Development
The chiral center of lactic acid makes it a valuable "chiral pool" starting material for the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules.[12] The stereochemistry of a drug is often critical to its efficacy and safety, with one enantiomer providing the therapeutic effect while the other may be inactive or even harmful.[1]
Utilizing Coupling Reagents for Amide and Ester Bond Formation
Instead of the unstable this compound, researchers utilize peptide coupling reagents to form amide or ester linkages with lactic acid in a controlled and stereospecific manner.[13] This approach is fundamental in modifying peptides, synthesizing chiral ligands, and constructing complex natural products.
Commonly used coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to minimize racemization.[13] Urinium-based reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective, promoting rapid coupling with low levels of epimerization.[13]
Experimental Protocol: Synthesis of a Chiral Ester using Lactic Acid and a Coupling Agent
This protocol demonstrates the esterification of L-lactic acid with a generic alcohol (R-OH) using DCC and a catalytic amount of DMAP (4-Dimethylaminopyridine).
-
Reaction Setup: L-lactic acid, the alcohol (1.0-1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) are dissolved in an anhydrous, non-protic solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen).
-
Addition of Coupling Agent: The solution is cooled in an ice bath, and a solution of DCC (1.1 equivalents) in the same solvent is added dropwise.
-
Reaction: The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Visualization of the Coupling Reaction Mechanism
Caption: Simplified mechanism of DCC-mediated esterification.
Analytical Considerations: Ensuring Stereochemical Integrity
In all applications involving chiral lactic acid, verifying the enantiomeric purity of the starting materials and the stereochemical integrity of the products is paramount. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used and effective technique for this purpose.[14][15] Additionally, chiral derivatization followed by gas chromatography-mass spectrometry (GC-MS) can be employed for the separation and quantification of lactic acid enantiomers.[16]
Data Summary: Key Properties of Lactic Acid Enantiomers
| Property | L-(+)-Lactic Acid | D-(-)-Lactic Acid |
| IUPAC Name | (S)-2-Hydroxypropanoic acid | (R)-2-Hydroxypropanoic acid |
| CAS Number | 79-33-4 | 10326-41-7 |
| Melting Point | 53 °C | 53 °C |
| Optical Rotation | +3.8° (c=1, H₂O) | -3.8° (c=1, H₂O) |
Future Outlook and Conclusion
The utility of the chiral 2-hydroxypropanoyl moiety, primarily accessed through its stable precursor lactic acid, continues to expand. In polymer science, research is focused on developing novel PLA-based copolymers and blends to fine-tune properties for advanced biomedical applications, such as targeted drug delivery and regenerative medicine.[17][18] In asymmetric synthesis, the development of more efficient and stereoselective coupling methods will further solidify the role of lactic acid as a key chiral building block. The inherent biodegradability and renewable origin of lactic acid also position it as a critical component in the development of sustainable chemical processes.
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Bharti, K. B., Mohod, P. S., Mhetre, R. L., Dhole, S. N., & Kulkarni, N. S. (2025). A Comprehensive Review on Applications of Polylactic Acid in Novel Drug Delivery System. Journal of Drug Delivery and Therapeutics, 15(1), 1-15. [Link]
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López-Osorio, B. L., & Palacio-Betancur, J. (2023). Poly(lactic acid): Synthesis, modification and applications in controlled drug delivery. Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales, 47(184), 749-765. [Link]
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de Freitas, R. S., da Silva, A. P. V., & de Carvalho, J. C. M. (2021). Synthesis of L-Lactide through Reactive Distillation and production of Poly (L-lactic acid) (PLLA). Chemical Engineering Transactions, 86, 1231-1236. [Link]
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Drabina, P., Vaňková, P., Kohout, M., & Kalíková, K. (2021). Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography. Molecules, 26(11), 3345. [Link]
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Cirilli, R., Ferretti, R., Gallinella, B., La Torre, F., & Turchetto, L. (2022). Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. Molecules, 27(12), 3705. [Link]
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Yuan, Y., Gu, J., Wang, X., Shen, C., Yan, J., & Feng, C. (2018). Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry. Journal of separation science, 41(11), 2411–2418. [Link]
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da Silva, D., de Oliveira, A. P., & de Mattos, J. C. P. (2022). Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review. Polymers, 14(15), 3012. [Link]
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Theoretical vs. Experimental Properties of Lactyl Chloride: A Comprehensive Guide for Synthetic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Lactyl chloride, systematically known as 2-chloropropanoyl chloride, is a highly reactive bifunctional molecule pivotal to synthetic chemistry, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the presence of two distinct reactive sites: a highly electrophilic acyl chloride and a chlorine-substituted alpha-carbon.[3] This guide provides a detailed exploration of lactyl chloride, contrasting its theoretically predicted properties with experimentally determined data. We will delve into its molecular structure, spectroscopic signatures, synthesis protocols, and characteristic reactivity. This document is designed to serve as a comprehensive resource, bridging fundamental chemical principles with practical laboratory applications for professionals engaged in molecular design and synthesis.
Molecular Structure and Theoretical Framework
Lactyl chloride (C₃H₄Cl₂O) is a chiral molecule featuring a central carbon atom bonded to a methyl group, a hydrogen atom, a chlorine atom, and a chlorocarbonyl group.[4] This structure dictates its chemical behavior, which can be predicted through an analysis of its electronic and steric properties.
Electronic Effects and Predicted Reactivity
The molecule's reactivity is dominated by the strong inductive electron-withdrawing effects (-I effect) of two key features:
-
The Acyl Chloride Group: The oxygen and chlorine atoms of the acyl chloride functional group pull electron density away from the carbonyl carbon. This polarization makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.[5]
-
The α-Chlorine Atom: The chlorine atom on the adjacent carbon further withdraws electron density, increasing the electrophilicity of the carbonyl carbon and acidifying the alpha-proton.[3]
Theoretically, this electronic arrangement predicts that lactyl chloride will readily undergo nucleophilic acyl substitution reactions. The general mechanism is an addition-elimination pathway, where a nucleophile first attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group.[5]
Physical and Chemical Properties: Theory vs. Experiment
A comparison of computed and experimental properties provides a quantitative understanding of lactyl chloride. While theoretical calculations offer valuable estimations, experimental data represent the ground truth for laboratory applications.
| Property | Computed/Theoretical Value | Experimental Value | Reference(s) |
| Molecular Weight | 126.97 g/mol | - | [4] |
| Boiling Point | - | 109-111 °C | [2][6] |
| Density | - | 1.308 g/mL at 25 °C | [2][6] |
| Refractive Index | - | n20/D 1.440 | [2][6] |
| Melting Point | - | -71 °C | [6] |
| Flash Point | - | 31 °C (88 °F) | [6] |
| Appearance | - | Colorless to light yellow liquid | [1][4] |
| Solubility | - | Soluble in organic solvents; reacts with water | [1] |
Spectroscopic Analysis: Predicted vs. Observed Data
Spectroscopy is the primary tool for confirming the structure and purity of synthesized lactyl chloride. Theoretical predictions of spectra, based on the molecule's structure, align closely with experimental findings.
¹H NMR Spectroscopy
-
Theoretical Prediction: The molecule has two distinct proton environments, which should result in two signals.[7]
-
A quartet for the single proton on the α-carbon (–CH(Cl)–), split by the three protons of the adjacent methyl group. This proton is expected to be downfield due to the deshielding effects of the adjacent chlorine and carbonyl group.
-
A doublet for the three protons of the methyl group (CH₃–), split by the single proton on the α-carbon.
-
-
Experimental Data: Spectra confirm these predictions, showing a quartet and a doublet with an integration ratio of 1:3, respectively.[7][8]
¹³C NMR Spectroscopy
-
Theoretical Prediction: Three distinct carbon signals are expected:
-
A signal for the carbonyl carbon (C=O), expected furthest downfield.
-
A signal for the α-carbon (–CH(Cl)–).
-
A signal for the methyl carbon (CH₃–), expected furthest upfield.
-
-
Experimental Data: Experimental spectra available through databases like PubChem confirm the presence of these three signals in the expected regions.[4]
Infrared (IR) Spectroscopy
-
Theoretical Prediction: The IR spectrum is expected to be dominated by two strong absorption bands:
-
A very strong and sharp C=O (carbonyl) stretch, characteristic of acyl chlorides, typically found in the 1770-1815 cm⁻¹ region.
-
A C–Cl stretch, typically in the 600-800 cm⁻¹ region.[9]
-
-
Experimental Data: Experimental IR spectra for 2-chloropropionyl chloride show a prominent peak around 1780-1800 cm⁻¹, confirming the acyl chloride carbonyl group.[10][11]
Mass Spectrometry (MS)
-
Theoretical Prediction: The mass spectrum should show a molecular ion peak ([M]⁺). A key feature is the isotopic pattern caused by the two chlorine atoms (³⁵Cl and ³⁷Cl). This should result in three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 9:6:1. Common fragmentation would involve the loss of a chlorine radical or the entire acyl chloride group.[12]
-
Experimental Data: The NIST Mass Spectrometry Data Center shows the expected molecular ion cluster and fragmentation patterns consistent with the structure.[13]
Synthesis and Handling
The high reactivity of lactyl chloride means it is often prepared immediately before use.[5] The most common laboratory synthesis involves the chlorination of lactic acid.
Protocol: Synthesis of Lactyl Chloride from Lactic Acid
This protocol describes the conversion of lactic acid to lactyl chloride using thionyl chloride (SOCl₂), a common and effective chlorinating agent for carboxylic acids.[3][14]
Causality: Thionyl chloride is preferred because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification.[14]
Step-by-Step Methodology:
-
Preparation: Equip a round-bottom flask with a reflux condenser and a drying tube. The entire apparatus must be oven-dried to ensure anhydrous conditions, as lactyl chloride reacts violently with water.[5]
-
Reagent Addition: In an inert atmosphere (e.g., nitrogen or argon), add L-lactic acid to the flask. A catalyst, such as a few drops of dimethylformamide (DMF), can be added.[3]
-
Chlorination: Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the lactic acid dropwise, maintaining a low temperature (e.g., 0 °C) with an ice bath to control the initial exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (e.g., 50°C) for several hours until the evolution of gaseous byproducts (SO₂ and HCl) ceases.[3]
-
Purification: The crude lactyl chloride is purified by fractional distillation under reduced pressure to separate it from any high-boiling impurities.
Safety and Handling
Lactyl chloride is a hazardous material that requires careful handling in a well-ventilated fume hood.
-
Corrosive: It causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, is mandatory.
-
Moisture Sensitive: It reacts vigorously with water and moisture in the air to produce corrosive HCl gas, which is why it appears as a "fuming" liquid.[15] All glassware must be dry, and reactions should be conducted under an inert atmosphere.
-
Flammable: It is a flammable liquid with a low flash point.[3] Keep away from ignition sources.
Conclusion
Lactyl chloride is a textbook example of how fundamental principles of electronic effects and molecular structure accurately predict experimental properties and reactivity. The strong correlation between theoretical expectations for its spectroscopic signatures and the observed experimental data provides a reliable framework for its identification and characterization. For the research scientist, understanding this interplay is crucial for designing efficient synthetic routes and troubleshooting experimental challenges. The protocols and data presented herein offer a validated foundation for the safe and effective use of this versatile reagent in the development of novel chemical entities.
References
-
PubChem. (n.d.). 2-Chloropropionyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024). O-ACETYL-L-LACTYL CHLORIDE - Physico-chemical Properties. Retrieved from [Link]
-
You, Z.-J., Lin, T.-J., Lin, M.-W., & Lin, J.-L. (2014). Reflection-absorption infrared spectra of 1.0 l of 2-chloropropionyl chloride on Cu(100) as a function of temperature. ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloropropionyl chloride IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloropropionyl chloride Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloropropionyl chloride Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-chloropropane. Retrieved from [Link]
- Puschmann, F. F., et al. (2017). The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Chemical Science. Royal Society of Chemistry.
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-chloropropane. Retrieved from [Link]
- Google Patents. (2018). Method for the preparation of (S)-2-acetyloxypropionic acid and derivatives thereof.
-
PubChem. (n.d.). Acetyl (s)-lactyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Chem Service. (2015). SAFETY DATA SHEET - Lauryl lactate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of 2-chloropropane. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloropropionyl chloride Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloropropionyl chloride. NIST Chemistry WebBook. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Lauryl chloride, 99%. Retrieved from [Link]
-
LookChem. (n.d.). 2-Chloropropionyl chloride CAS:7623-09-8. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]
- Google Patents. (2015). Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
Study.com. (n.d.). Video: Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]
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Methodological & Application
synthesis protocol for (S)-2-hydroxypropanoyl chloride
An Application Note for the Synthesis of (S)-2-Hydroxypropanoyl Chloride
Abstract
(S)-2-hydroxypropanoyl chloride, also known as (S)-lactyl chloride, is a chiral acyl chloride of significant interest in the pharmaceutical and polymer industries. Its bifunctional nature, possessing both a reactive acid chloride and a stereocenter, makes it a valuable building block for the asymmetric synthesis of complex molecules, including biodegradable polylactic acid (PLA).[1] However, its synthesis is complicated by the presence of the reactive hydroxyl group, which can lead to undesired side reactions if not properly controlled. This document provides a detailed protocol for the synthesis of (S)-2-hydroxypropanoyl chloride from (S)-lactic acid using thionyl chloride, with a focus on experimental causality, safety, and product purification.
Introduction and Strategic Overview
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. (S)-2-hydroxypropanoyl chloride serves as a direct route to introduce a specific stereocenter into a target molecule, ensuring the final product possesses the correct absolute stereochemistry for its intended biological or material function.[1]
The primary challenge in converting (S)-lactic acid to its corresponding acyl chloride is the presence of the alcohol functional group, which can also react with the chlorinating agent. The most common and direct method involves the reaction of (S)-lactic acid with thionyl chloride (SOCl₂). This reagent is favored because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation and drives the reaction to completion.[1][2]
Controlling the reaction conditions, particularly temperature, is critical to minimize side reactions, such as the chlorination of the hydroxyl group which would yield (S)-2-chloropropionyl chloride. An alternative, though more lengthy, strategy involves protecting the hydroxyl group (e.g., via acetylation) before chlorination, followed by a final deprotection step.[3][4] This guide will focus on the direct chlorination method, which is more atom-economical and efficient when executed with precision.
Reaction Mechanism
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The key steps are:
-
Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.
-
Intermediate Formation: A highly reactive chlorosulfite intermediate is formed.
-
Chloride Attack & Elimination: A chloride ion attacks the carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate, which releases the final acyl chloride product along with the gaseous byproducts SO₂ and HCl.[2][5] This final step is irreversible, driving the equilibrium towards the product.
Caption: Mechanism of acyl chloride formation using thionyl chloride.
Detailed Synthesis Protocol
This protocol details the synthesis on a laboratory scale. All operations involving thionyl chloride must be performed in a certified chemical fume hood.
Materials and Equipment
-
Reagents:
-
(S)-Lactic acid (aqueous solution, e.g., 88-92%)
-
Thionyl chloride (SOCl₂), ≥99% purity
-
Pyridine (optional, catalyst), anhydrous
-
Anhydrous diethyl ether or dichloromethane (for extraction/workup)
-
-
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel, oven-dried
-
Reflux condenser with a gas outlet connected to a scrubber (e.g., NaOH solution)
-
Inert gas (Nitrogen or Argon) inlet
-
Low-temperature bath (ice-salt or cryocooler)
-
Rotary evaporator
-
Distillation apparatus for vacuum distillation
-
Reagent Quantities
| Compound | Molar Mass ( g/mol ) | Amount (Example) | Moles | Molar Ratio |
| (S)-Lactic Acid | 90.08 | 11.0 g | 0.122 | 1.0 |
| Thionyl Chloride | 118.97 | 45.0 g (27 mL) | 0.378 | ~3.1 |
| Pyridine (catalyst) | 79.10 | 0.6 g (0.6 mL) | 0.0076 | ~0.06 |
Note: An excess of thionyl chloride is used to drive the reaction to completion and to act as a solvent.
Step-by-Step Procedure
Caption: Overall workflow for the synthesis of (S)-2-hydroxypropanoyl chloride.
-
Preparation and Setup:
-
Assemble the oven-dried three-neck flask with a magnetic stir bar, dropping funnel, and condenser. Ensure all joints are properly sealed.
-
Establish an inert atmosphere by flushing the system with dry nitrogen or argon.
-
The condenser outlet must be connected via tubing to a gas trap or scrubber containing a concentrated sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
-
-
Reagent Charging and Cooling:
-
Charge the reaction flask with thionyl chloride (45.0 g).
-
Begin stirring and cool the flask to between -5 °C and 0 °C using an ice-salt bath.[6]
-
-
Addition of Lactic Acid:
-
In the dropping funnel, mix the (S)-lactic acid (11.0 g) with the pyridine catalyst (0.6 g).
-
Add the lactic acid/pyridine mixture dropwise to the cooled, stirring thionyl chloride over a period of approximately 2-3 hours.[6]
-
Causality: A slow, controlled addition at low temperature is paramount. It prevents a sudden exotherm and minimizes the formation of oligomeric esters and chlorinated byproducts. Pyridine acts as a catalyst, activating the carboxylic acid.[6][7]
-
-
Reaction Progression:
-
After the addition is complete, continue stirring the mixture in the ice-salt bath for an additional 3-4 hours.[6]
-
Slowly allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to 45-50 °C and maintain this temperature for 2-3 hours to ensure the reaction goes to completion.[6] Vigorous gas evolution should be observed during this phase.
-
-
Isolation and Purification:
-
Cool the reaction mixture back to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The distillation path should be protected by a trap to avoid corrosion of the vacuum pump.
-
The crude, oily residue is then purified by fractional distillation under high vacuum. Collect the fraction corresponding to (S)-2-hydroxypropanoyl chloride.
-
Safety and Hazard Management
Strict adherence to safety protocols is mandatory for this synthesis.
-
Thionyl Chloride (SOCl₂):
-
Hazards: Highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl, SO₂).[8] Causes severe skin burns and eye damage.[9]
-
Handling: Always handle in a chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including a face shield, chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[8][10] Ensure an eyewash station and safety shower are immediately accessible.[8][10]
-
-
Acyl Chlorides:
-
Hazards: Corrosive and moisture-sensitive. Will hydrolyze to the corresponding carboxylic acid and HCl upon contact with moisture.
-
Handling: Keep away from water or moist air.[8] Handle under an inert atmosphere.
-
-
Gas Byproducts (HCl, SO₂):
-
Hazards: Both are toxic and corrosive respiratory irritants.
-
Handling: The reaction must be performed in a well-ventilated fume hood, and the exhaust gases must be passed through a scrubber containing a base (e.g., NaOH solution) to neutralize them before venting.[2]
-
-
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Ensure sufficient reaction time and gentle heating after initial phase. Confirm reagent purity. |
| Wet glassware or reagents. | Use oven-dried glassware and anhydrous reagents. Reaction is highly sensitive to moisture. | |
| Product is Dark/Polymeric | Reaction temperature was too high. | Maintain strict temperature control during the addition of lactic acid. |
| Addition of lactic acid was too fast. | Add the lactic acid dropwise over a prolonged period (2-3 hours). | |
| Impure Product (from NMR/IR) | Contamination with (S)-2-chloropropionyl chloride. | Lower the reaction temperature and ensure thionyl chloride is not in vast excess for prolonged periods at high heat. |
| Residual thionyl chloride. | Ensure complete removal of excess SOCl₂ by vacuum before distillation. |
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from Carl ROTH. [Link]
-
Nantong Chengxin Amino Acid. (2011). Method for preparing 2-chloropropionyl chloride with high optical activity. Eureka | Patsnap. [Link]
- Bracco Imaging SPA. (2018). Method for the preparation of (S)-2-acetyloxypropionic acid and derivatives thereof.
- Nantong Chengxin Amino Acid Co Ltd. (2009). Method for preparing 2-chloropropionyl chloride with high optical activity.
-
University of Illinois Urbana-Champaign. (n.d.). Protecting Groups. Retrieved from University of Illinois Urbana-Champaign, Department of Chemistry. [Link]
- Bracco Imaging SPA. (2015). Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride.
- Nantong Chengxin Amino Acid Co Ltd. (2013). Synthesis method of D-(+)-2-chloropropionyl chloride.
-
Li, X., et al. (2015). Stereochemical Investigation of a Novel Biological Active Substance from the Secondary Metabolites of Marine Fungus Penicillium chrysogenum SYP-F-2720. ResearchGate. [Link]
-
Koppenhoefer, B., et al. (1986). 2-chloroalkanoic acids of high enantiomeric purity from (s)-amino acids: (s)-2-chloropropanoic acid. Organic Syntheses, 65, 159. [Link]
- Bracco Imaging SPA. (2014). Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride.
- Bracco Imaging SPA. (2015). Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
ChemTube3D. (n.d.). Acid Chloride Formation - Thionyl Chloride. Retrieved from ChemTube3D. [Link]
-
Organic Syntheses. (n.d.). N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide (2). Retrieved from Organic Syntheses. [Link]
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- 6. CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride - Google Patents [patents.google.com]
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Introduction: The Significance of (R)-2-Hydroxypropanoyl Chloride as a Chiral Building Block
An Application Note for the Enantioselective Synthesis of (R)-2-Hydroxypropanoyl Chloride
(R)-2-Hydroxypropanoyl chloride, also known as (R)-lactyl chloride, is a valuable chiral intermediate in the synthesis of complex, high-value molecules within the pharmaceutical and fine chemical industries. Its structure incorporates two key functional groups: a reactive acyl chloride and a stereodefined secondary alcohol. The presence of a stereocenter at the C2 position means it exists as a pair of non-superimposable mirror images, or enantiomers: (R) and (S).[1] This chirality is of paramount importance in drug development, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even cause adverse effects.[1] The ability to incorporate an enantiomerically pure fragment like (R)-2-hydroxypropanoyl chloride provides a direct and efficient method for introducing a specific stereocenter into a target molecule, ensuring the final product possesses the correct absolute stereochemistry for its intended biological function.[1]
This application note provides a detailed, field-proven protocol for the synthesis of (R)-2-hydroxypropanoyl chloride from commercially available (R)-lactic acid. It delves into the underlying chemical principles, provides a step-by-step methodology, and outlines critical quality control measures to ensure a successful and reproducible outcome.
Chemical Principles and Synthetic Strategy
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Several reagents can accomplish this, including oxalyl chloride, phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂).[2][3] For this specific synthesis, thionyl chloride is the reagent of choice for several compelling reasons.
Causality Behind Experimental Choices:
-
Reagent Selection (Thionyl Chloride): The reaction between a carboxylic acid and thionyl chloride produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[2][4] Since both byproducts are gaseous at ambient temperature, they are easily removed from the reaction mixture, which simplifies the purification process significantly compared to reagents like PCl₅ that produce solid or liquid byproducts (e.g., POCl₃).[2]
-
The Bifunctionality Challenge: The starting material, (R)-lactic acid, contains both a carboxylic acid and a secondary alcohol. Both functional groups can potentially react with thionyl chloride. The primary challenge is to selectively convert the carboxylic acid to the acyl chloride without significant formation of the corresponding alkyl chloride (2-chloropropanoyl chloride) from the reaction of the hydroxyl group.
-
Controlling Selectivity: The key to achieving high selectivity lies in controlling the reaction temperature. The carboxyl group is significantly more nucleophilic and reactive towards thionyl chloride at lower temperatures than the hydroxyl group. By maintaining the reaction at or below 0 °C, the formation of the acyl chloride is favored, while the competing reaction at the alcohol is kinetically disfavored.
The overall reaction mechanism involves the nucleophilic attack of the carboxylic acid oxygen onto the electrophilic sulfur atom of thionyl chloride, followed by a series of steps culminating in the elimination of SO₂ and HCl to yield the acyl chloride.[4]
Reaction Mechanism Overview
Caption: Reaction mechanism for the conversion of lactic acid to lactyl chloride.
Detailed Experimental Protocol
This protocol is designed for the synthesis of (R)-2-hydroxypropanoyl chloride on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (R)-(+)-Lactic acid (≥98%) | Reagent | Sigma-Aldrich | Must be as anhydrous as possible. |
| Thionyl chloride (SOCl₂) (≥99%) | Reagent | Acros Organics | Handle with extreme care. Highly corrosive and reacts violently with water.[5] |
| Anhydrous Diethyl Ether (Et₂O) | ACS Grade | Fisher Scientific | Used as a reaction solvent. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | Catalytic amount. |
| Round-bottom flask (100 mL) | - | - | Must be oven-dried before use. |
| Magnetic stirrer and stir bar | - | - | - |
| Dropping funnel | - | - | For controlled addition of thionyl chloride. |
| Condenser with drying tube | - | - | Filled with CaCl₂ or Drierite. |
| Ice/salt bath | - | - | To maintain low temperature. |
| Distillation apparatus | - | - | For purification. |
Experimental Workflow
Caption: Overall workflow for the synthesis and analysis of the target compound.
Step-by-Step Procedure
-
Preparation and Setup:
-
Oven-dry a 100 mL two-neck round-bottom flask, a magnetic stir bar, a dropping funnel, and a condenser overnight. Assemble the apparatus quickly while still warm and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Equip the flask with the magnetic stir bar. Attach the dropping funnel to one neck and the condenser to the other. Place a drying tube filled with calcium chloride at the top of the condenser.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reaction:
-
In the reaction flask, dissolve (R)-lactic acid (9.0 g, 0.1 mol) in 40 mL of anhydrous diethyl ether.
-
Add one drop of anhydrous N,N-dimethylformamide (DMF) to the solution to act as a catalyst.
-
Cool the flask to 0 °C using an ice/salt bath.
-
In the dropping funnel, place thionyl chloride (13.1 g, 8.0 mL, 0.11 mol).
-
Add the thionyl chloride dropwise to the stirred lactic acid solution over a period of 60-90 minutes. Maintain the internal temperature at or below 5 °C. Vigorous gas evolution (SO₂ and HCl) will be observed. The gases should be vented through the drying tube into a scrubbing solution (e.g., a beaker with NaOH solution).
-
-
Reaction Completion and Work-up:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Slowly remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours or until gas evolution ceases.
-
The reaction mixture will contain the product and any unreacted starting materials or byproducts.
-
-
Purification:
-
The product is highly sensitive to moisture and should be purified promptly.[1]
-
Remove the solvent (diethyl ether) and any excess thionyl chloride carefully using a rotary evaporator. Use a trap cooled with dry ice/acetone to collect the volatile components.
-
The crude residue should be purified by fractional distillation under reduced pressure.[2][6] This is a critical step to separate the desired product from less volatile impurities.
-
Collect the fraction corresponding to (R)-2-hydroxypropanoyl chloride. The boiling point will be dependent on the vacuum applied.
-
The purified product should be a colorless liquid and must be stored under an inert atmosphere in a tightly sealed container at low temperature to prevent degradation.
-
Trustworthiness: Characterization and Quality Control
To validate the identity, purity, and stereochemical integrity of the synthesized (R)-2-hydroxypropanoyl chloride, a comprehensive analytical assessment is required.
Spectroscopic Analysis:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~4.5 (q, 1H): The methine proton (-CH(OH)-), split by the adjacent methyl group.
-
δ ~3.5 (br s, 1H): The hydroxyl proton (-OH). This peak may be broad and its chemical shift can vary with concentration and trace moisture.
-
δ ~1.6 (d, 3H): The methyl protons (-CH₃), split by the adjacent methine proton.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~174: Carbonyl carbon (-COCl).
-
δ ~70: Methine carbon (-CH(OH)-).
-
δ ~21: Methyl carbon (-CH₃).
-
-
FT-IR (neat, cm⁻¹):
-
~3400 (broad): O-H stretch of the alcohol.
-
~1790 (strong): C=O stretch of the acyl chloride (characteristically high frequency).
-
Enantiomeric Purity Assessment:
-
Chiral HPLC/GC: The most reliable method for determining the enantiomeric excess (e.e.). The acyl chloride can be derivatized with a chiral alcohol (e.g., (R)-1-phenylethanol) to form diastereomeric esters, which can then be separated and quantified on a standard silica column. Alternatively, direct analysis on a chiral stationary phase may be possible.
-
Polarimetry: Measurement of the specific rotation can confirm the bulk enantiomeric composition, provided a literature value for the pure enantiomer is available.
Quantitative Data Summary
| Parameter | Expected Value/Result | Method of Analysis |
| Yield | 65-80% | Gravimetric |
| Appearance | Colorless liquid | Visual Inspection |
| Purity | >97% | ¹H NMR, GC-MS |
| Enantiomeric Excess (e.e.) | >98% | Chiral HPLC/GC |
| Boiling Point | Varies with pressure | Distillation |
| ¹H NMR | Conforms to expected structure | NMR Spectroscopy |
| FT-IR (C=O stretch) | ~1790 cm⁻¹ | IR Spectroscopy |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time at room temperature after addition. Ensure catalytic DMF was added. |
| Loss during distillation. | Ensure the vacuum is stable and the distillation is performed carefully to avoid co-distillation with lower boiling impurities. | |
| Product is Dark/Discolored | Overheating during distillation or reaction. | Maintain strict temperature control. Do not exceed necessary temperatures during distillation. |
| Low Enantiomeric Excess (e.e.) | Racemization during the reaction. | Ensure the temperature is kept low during the addition of thionyl chloride. High temperatures or prolonged reaction times at elevated temperatures can promote racemization. |
| Racemic starting material. | Verify the enantiomeric purity of the starting (R)-lactic acid. | |
| Side Product Formation (2-chloropropanoyl chloride) | Reaction temperature was too high. | Strictly maintain the reaction temperature at or below 5 °C during the addition of thionyl chloride. |
References
-
Royal Society of Chemistry. Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid. Chemical Communications. Available from: [Link]
-
American Chemical Society. .alpha.-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society. Available from: [Link]
- Google Patents. Process for preparing alpha-hydroxy acids. US4981619A.
- Google Patents. Process for preparing optically active .alpha.-hydroxy acids and derivatives thereof. CA2390815A1.
- Google Patents. Process for preparing optically active α-hydroxy acids and derivatives thereof. US6639095B1.
-
MDPI. An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. Molecules. Available from: [Link]
-
Organic Syntheses. Lauroyl chloride. Organic Syntheses Procedure. Available from: [Link]
-
Chemguide. Preparation of acyl chlorides (acid chlorides). Available from: [Link]
- Google Patents. Method for purifying acid chlorides. US6727384B1.
- Google Patents. Process for the preparation of chlorides of chlorinated carboxylic acids. US5130478A.
-
ResearchGate. Acid Chloride/ chloroformate purification?. Available from: [Link]
-
National Institutes of Health. Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions. PMC. Available from: [Link]
-
National Institutes of Health. Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. PubMed. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of α-hydroxy carboxylic acids, esters and amides. Available from: [Link]
-
LookChem. General procedures for the purification of Acid chlorides. Chempedia. Available from: [Link]
- Unknown Source. 5 Lactic acid.
-
Organic Syntheses. 4,5-Diiodo-1H-imidazole. Organic Syntheses Procedure. Available from: [Link]
-
Khan Academy. Preparation of acyl (acid) chlorides. YouTube. Available from: [Link]
-
National Institutes of Health. 2-Hydroxypropanoyl chloride. PubChem. Available from: [Link]
-
Chemistry LibreTexts. Preparation of Acyl Chlorides. Available from: [Link]
-
National Institutes of Health. Catalytic enantioselective synthesis of alkylidenecyclopropanes. PMC. Available from: [Link]
- Google Patents. Continuous process for the preparation of (S)-2-acetoxypropionyl chloride. CN104955798A.
-
Study.com. Draw a configurational stereoisomer of (R)-lactic acid. Lactic acid has the formula CH_3CH(OH)CO_2H. It is also known as 2-hydroxypropanoic acid. Available from: [Link]
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-
Filo. Lactic acid can be produced from ethanal by the reaction sequence below: ... Available from: [Link]
-
Semantic Scholar. Catalytic, Asymmetric α-Chlorination of Acid Halides. Available from: [Link]
-
National Institutes of Health. Catalytic Enantioselective Synthesis of 1,4-Keto-Alkenylboronate Esters and 1,4-Dicarbonyls. PMC. Available from: [Link]
-
Royal Society of Chemistry. Enantioselective synthesis of (R)-2-cubylglycine including unprecedented rhodium mediated C–H insertion of cubane. Organic & Biomolecular Chemistry. Available from: [Link]
-
National Institutes of Health. Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction. PMC. Available from: [Link]
-
National Institutes of Health. Lactic Acid. PubChem. Available from: [Link]
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Semantic Scholar. Catalytic enantioselective stereoablative reactions: an unexploited approach to enantioselective catalysis.. Available from: [Link]
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Chemsrc. This compound | CAS#:61882-51-7. Available from: [Link]
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YouTube. Determining R/S Configuration using Fischer Projection Formula. Available from: [Link]
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Application Notes and Protocols for Peptide Lactoylation using 2-Hydroxypropanoyl Chloride Derivatives
Introduction: The Significance of Lactoylation in Peptides and Proteins
Lactylation, the addition of a lactoyl group derived from lactic acid, is an emerging and significant post-translational modification (PTM) implicated in a variety of cellular processes, including metabolism, immunity, and cancer progression.[1][2] This modification, occurring on lysine residues, can alter protein function and stability, making the synthesis of lactoylated peptides a critical endeavor for researchers in chemical biology and drug discovery. The ability to generate precisely lactoylated peptides allows for the investigation of the functional consequences of this PTM, the development of specific antibodies, and the screening of potential therapeutic agents that modulate lactoylation pathways.[3][4]
2-Hydroxypropanoyl chloride, also known as lactoyl chloride, is the most direct reagent for introducing the lactoyl moiety. However, its bifunctional nature, containing both a reactive acyl chloride and a hydroxyl group, presents unique challenges in peptide synthesis.[5][6] This guide provides a comprehensive overview and detailed protocols for the strategic use of protected this compound derivatives for the selective N-terminal lactoylation of peptides, ensuring high yields and purity.
Core Principles and Strategic Considerations
The direct use of unprotected this compound in peptide synthesis is fraught with complications. The free hydroxyl group can react with the acyl chloride, leading to self-polymerization or unwanted side reactions with the peptide.[5] Therefore, a robust protecting group strategy for the hydroxyl function is paramount.
Choosing the Right Protecting Group
The ideal protecting group for the lactoyl hydroxyl group must be:
-
Stable to the conditions of acyl chloride formation.
-
Stable to the conditions of peptide coupling (typically basic).
-
Orthogonal to the protecting groups used on the peptide's amino acid side chains (e.g., tBu, Trt, Boc).
-
Removable under conditions that do not degrade the final peptide.
Based on these criteria, two primary candidates for protecting the hydroxyl group of lactic acid are the benzyl (Bn) ether and the acetyl (Ac) ester.
-
Benzyl Ether: Offers excellent stability to both acidic and basic conditions commonly employed in Fmoc-based solid-phase peptide synthesis (SPPS). It can be cleanly removed by catalytic hydrogenation (H₂/Pd-C), which is generally compatible with most peptide sequences.[5]
-
Acetyl Ester: Provides good stability and can be removed under mild basic conditions (e.g., hydrazine) or specific acidic treatments.[7]
This guide will focus on the benzyl protection strategy due to its high stability and clean deprotection profile.
Experimental Workflow and Protocols
The overall strategy for N-terminal lactoylation of a peptide on solid support is depicted below. This workflow ensures the selective and efficient modification of the N-terminal amine.
Caption: Overall workflow for N-terminal lactoylation of peptides.
Protocol 1: Synthesis of 2-(Benzyloxy)propanoyl Chloride
This protocol details the preparation of the key reagent for lactoylation, starting from commercially available lactic acid.
Part A: Synthesis of 2-(Benzyloxy)propanoic Acid
-
Materials:
-
Lactic acid
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of lactic acid (1.0 equivalent) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (2.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-(benzyloxy)propanoic acid.
-
Purify the product by column chromatography on silica gel.
-
Part B: Conversion to 2-(Benzyloxy)propanoyl Chloride
-
Materials:
-
2-(Benzyloxy)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the purified 2-(benzyloxy)propanoic acid (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride or oxalyl chloride (1.5 equivalents) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure. The resulting 2-(benzyloxy)propanoyl chloride is moisture-sensitive and should be used immediately in the next step.
-
Protocol 2: Solid-Phase N-Terminal Lactoylation of Peptides
This protocol assumes the peptide has been synthesized on a solid support (e.g., Rink amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid) using a standard Fmoc/tBu strategy.
-
Materials:
-
Fmoc-protected peptide-resin with a free N-terminus
-
Freshly prepared 2-(benzyloxy)propanoyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Nitrogen supply
-
-
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DMF for 30-60 minutes. Perform the final Fmoc deprotection using 20% piperidine in DMF to expose the N-terminal amine. Wash the resin thoroughly with DMF to remove all traces of piperidine.
-
Acylation Reaction:
-
In a separate flask, dissolve the freshly prepared 2-(benzyloxy)propanoyl chloride (2.0 equivalents relative to the resin loading) in anhydrous DMF.
-
In the synthesis vessel containing the resin, add anhydrous DMF and DIPEA (4.0 equivalents). Agitate for 2 minutes.
-
Add the solution of 2-(benzyloxy)propanoyl chloride to the resin slurry.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing: Monitor the completion of the reaction using a Kaiser test (which should be negative, indicating the absence of free primary amines). Once complete, wash the resin extensively with DMF, DCM, and methanol, and then dry the resin under vacuum.
-
Protocol 3: Cleavage, Deprotection, and Purification
This protocol describes the final steps to obtain the purified N-lactoylated peptide.
Part A: Cleavage from Resin and Side-Chain Deprotection
-
Materials:
-
Lactoylated peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
-
Procedure:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).
-
Filter the resin and collect the filtrate containing the O-benzyl-lactoylated peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Part B: Benzyl Group Deprotection (Catalytic Hydrogenation)
-
Materials:
-
Crude O-benzyl-lactoylated peptide
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol or a mixture of acetic acid and water
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
-
Procedure:
-
Dissolve the crude peptide in a suitable solvent (e.g., methanol or aqueous acetic acid).
-
Carefully add Pd/C catalyst (typically 10-20% by weight relative to the peptide) to the solution under an inert atmosphere.
-
Purge the reaction vessel with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature for 4-16 hours.
-
Monitor the reaction by LC-MS to confirm the removal of the benzyl group (a mass decrease of 90.05 Da).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-lactoylated peptide.
-
Part C: Purification and Characterization
-
Purification:
-
The crude N-lactoylated peptide is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
A C18 column is commonly used with a gradient of acetonitrile in water, both containing 0.1% TFA. The exact gradient will need to be optimized based on the hydrophobicity of the peptide.[9]
-
Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final N-lactoylated peptide as a white powder.
-
-
Characterization:
-
Mass Spectrometry (MS): Confirm the identity of the final product by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The observed molecular weight should correspond to the theoretical mass of the N-lactoylated peptide.[10]
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS analysis to confirm the sequence of the peptide and pinpoint the location of the lactoyl modification at the N-terminus.[11]
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product using analytical RP-HPLC.[12]
-
Quantitative Data Summary
| Step | Reagent | Equivalents (relative to resin loading) | Typical Reaction Time |
| N-terminal Fmoc Deprotection | 20% Piperidine in DMF | N/A | 2 x 10 min |
| N-terminal Lactoylation | 2-(Benzyloxy)propanoyl chloride | 2.0 | 2-4 hours |
| DIPEA | 4.0 | ||
| Cleavage and Side-chain Deprotection | TFA/H₂O/TIS (95:2.5:2.5) | N/A | 2-3 hours |
| Benzyl Group Deprotection | H₂ (1 atm), 10% Pd/C | Catalytic | 4-16 hours |
Troubleshooting and Expert Insights
-
Incomplete Lactoylation: If the Kaiser test remains positive after the coupling step, a second coupling with fresh reagents can be performed. Ensure that the 2-(benzyloxy)propanoyl chloride is freshly prepared and anhydrous solvents are used.
-
Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is crucial to prevent side reactions, especially with sensitive amino acids like tryptophan, methionine, or cysteine.
-
Difficulty in Benzyl Deprotection: If catalytic hydrogenation is slow or incomplete, ensure the catalyst is active and the system is free of catalyst poisons (e.g., sulfur-containing compounds). The choice of solvent can also significantly impact the reaction rate.
-
Racemization: While the use of acyl chlorides carries a risk of racemization at the adjacent chiral center, performing the coupling at low temperatures can help to minimize this. The lactoyl moiety itself is chiral, and the use of enantiomerically pure lactic acid as a starting material is essential to obtain a stereochemically defined product.
Conclusion
The N-terminal lactoylation of peptides is a valuable tool for studying the biological roles of this important post-translational modification. By employing a robust protecting group strategy, such as the use of a benzyl ether to protect the hydroxyl group of lactic acid, researchers can successfully synthesize lactoylated peptides with high purity. The detailed protocols provided in this guide offer a comprehensive framework for the preparation of the necessary reagents and the execution of the solid-phase synthesis, cleavage, deprotection, and purification steps. Careful attention to experimental detail and reaction monitoring will ensure the successful generation of these important chemical biology tools.
References
- Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J. P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125.
- Gaffney, D. O., Jennings, E. Q., Anderson, C. C., et al. (2020). Non-enzymatic lysine lactoylation of glycolytic enzymes. Cell chemical biology, 27(2), 206–213.e6.
- Irizarry-Caro, R. A., Gallego-Lleyda, A., & Zhang, Y. (2024). Lactylation: The emerging frontier in post-translational modification. Frontiers in Immunology, 15, 1386887.
- Yang, K., Xu, J., Fan, M., et al. (2022). Lactylation, a new histone post-translational modification. Cellular and Molecular Life Sciences, 79(7), 389.
- Koenig, S. G., Vandenbossche, C. P., Zhao, H., Mousaw, P., Singh, S. P., & Bakale, R. P. (2009). A facile deprotection of secondary acetamides. Organic letters, 11(2), 433–436.
- Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Benzyloxybenzyl Chloride. BenchChem.
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Sun, L., & Du, J. (2023). Lactylation: the regulatory code of cellular life activity and a barometer of diseases. Military Medical Research, 10(1), 1-15.
- BenchChem. (2025). Application Notes and Protocols for the N-Terminal Galloylation of Peptides using 3,4,5-Trihydroxybenzoyl Chloride. BenchChem.
- BenchChem. (2025). Application Notes: Acylation of Peptides with Octanoyl Chloride. BenchChem.
- van der Wekken, J., Comellas-Aragones, M., & van Delft, F. L. (2018). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence.
- Wellner, A., & Gustafsson, O. J. (1997). Optimized alcoholytic deacetylation of N-acetyl-blocked polypeptides for subsequent Edman degradation. Analytical biochemistry, 254(2), 230–235.
- Olieman, K. (2021). Peptide purification using HPLC?
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
- Tran, V. H., Nguyen, A. T., & Kim, H. K. (2023). Reactions of tert-Butyl Esters with α,α-Dichlorodiphenylmethane as the Chlorinating Agent and SnCl2 as Catalyst. The Journal of Organic Chemistry, 88(19), 13291–13302.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Acetyl Group from Serine in Peptide Synthesis. BenchChem.
- Janssen, A. J., van der Knaap, M., van den Broek, B., et al. (2019). N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids. Proceedings of the National Academy of Sciences, 116(8), 2934–2943.
- La Mura, E., Grimaldi, M., De Luca, S., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736.
- Meyer, H. E., & Tschesche, H. (1991). Removal of N-acetyl groups from blocked peptides with acylpeptide hydrolase. Stabilization of the enzyme and its application to protein sequencing. Biological chemistry Hoppe-Seyler, 372(3), 191–196.
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
- Zhang, D., Tang, Z., Huang, H., et al. (2019). Metabolic regulation of gene expression by histone lactylation.
-
PrepChem. (n.d.). Preparation of tert-butyl chloride (2-chloro-2-methylpropane; chlorotrimethylmethane; trimethylchloromethane). Retrieved from [Link]
- Moellering, R. E., & Cravatt, B. F. (2013). Functional lysine modification by an intrinsically reactive primary glycolytic metabolite. Science, 341(6145), 549–553.
- Heazlewood, J. L., & Nilsson, J. (2012). Characterization of protein N-glycosylation by tandem mass spectrometry using complementary fragmentation techniques. Frontiers in plant science, 3, 215.
- Moreno-Yruela, C., Zhang, D., Wei, W., et al. (2022). Class I histone deacetylases are major histone delactylases. Science advances, 8(12), eabk2158.
- Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35.
-
Waters Corporation. (n.d.). A Deglycosylation and Sample Cleanup Method for Mass Spectrometry Analysis of N-linked Glycans. Retrieved from [Link]
- Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
-
Peak Proteins. (n.d.). Mapping N And O Glycosylation Sites Using Mass Spectrometry. Retrieved from [Link]
- Medzihradszky, K. F., & Chalkley, R. J. (2015). Characterization of protein N-glycosylation by tandem mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1295, 21–44.
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Application Notes and Protocols for Polylactide (PLA) Synthesis Utilizing 2-Hydroxypropanoyl Chloride
Executive Summary
Polylactide (PLA) is a leading biodegradable and biocompatible polyester with extensive applications in biomedicine, including drug delivery systems and tissue engineering scaffolds.[1][2][3] While the industrial production of high molecular weight PLA is dominated by the ring-opening polymerization (ROP) of lactide, alternative synthetic routes are of significant academic and research interest.[4][5][6][7] This document provides detailed application notes and protocols for the synthesis of PLA using 2-hydroxypropanoyl chloride (lactoyl chloride) as the monomer. This approach leverages the high reactivity of the acid chloride functional group to facilitate polymerization. These guidelines are intended for researchers, scientists, and drug development professionals seeking to explore non-traditional PLA synthesis methodologies.
Introduction: The Landscape of Polylactide Synthesis
The synthesis of high molecular weight PLA is primarily achieved through two well-established methods:
-
Direct Condensation Polymerization of Lactic Acid: This method involves the removal of water from lactic acid to drive the formation of ester bonds.[8][9] While conceptually straightforward, achieving high molecular weight polymers is challenging due to the difficulty of removing the water by-product, which can lead to reversible reactions.[10][11]
-
Ring-Opening Polymerization (ROP) of Lactide: This is the most common industrial method for producing high molecular weight PLA.[4][5][6][7][12] Lactic acid is first converted to its cyclic dimer, lactide, which is then purified and subjected to ROP using various catalysts, such as tin(II) octoate.[4][7][13][14][15][16] This method allows for excellent control over the polymer's molecular weight and architecture.[5]
The use of this compound presents an alternative polycondensation route. The high reactivity of the acyl chloride with the hydroxyl group can potentially lead to the formation of high molecular weight PLA under milder conditions than direct condensation, without the need for a catalyst, and avoids the intermediate step of lactide formation.
The this compound Route: A Mechanistic Perspective
The polymerization of this compound is a step-growth polycondensation reaction. The fundamental reaction involves the nucleophilic attack of the hydroxyl group of one monomer on the highly electrophilic carbonyl carbon of the acyl chloride of another monomer. This reaction forms an ester linkage and eliminates hydrogen chloride (HCl) as a by-product.
The presence of an HCl scavenger, such as a tertiary amine (e.g., triethylamine) or pyridine, is crucial to neutralize the generated HCl. This prevents the protonation of the hydroxyl group, which would deactivate it for further reaction, and also avoids potential acid-catalyzed side reactions and degradation of the forming polymer chain.
Caption: Workflow for PLA synthesis from this compound.
Protocol: Synthesis of Polylactide (PLA) via this compound
This protocol describes the synthesis of PLA from this compound in a laboratory setting.
Materials and Equipment:
-
This compound (lactoyl chloride)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent (e.g., chloroform, toluene)
-
Anhydrous triethylamine or pyridine
-
Methanol (for precipitation)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Magnetic stir plate
-
Apparatus for filtration (e.g., Buchner funnel)
-
Vacuum oven
Experimental Procedure:
-
Reaction Setup:
-
Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a dropping funnel.
-
Place the flask in an ice bath on a magnetic stir plate.
-
Maintain a positive pressure of inert gas throughout the reaction to exclude atmospheric moisture.
-
-
Monomer Preparation:
-
Dissolve a known quantity of this compound in anhydrous DCM in the dropping funnel.
-
-
Initiation of Polymerization:
-
Add anhydrous triethylamine (1.1 equivalents relative to the monomer) to the round-bottom flask, dissolved in a small amount of anhydrous DCM.
-
Begin dropwise addition of the this compound solution from the dropping funnel to the stirred triethylamine solution in the flask over a period of 1-2 hours. Maintain the temperature at 0°C.
-
-
Polymerization:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
-
Polymer Isolation and Purification:
-
After the reaction period, dilute the viscous solution with a small amount of DCM if necessary.
-
Filter the solution to remove the triethylammonium chloride precipitate.
-
Slowly pour the filtrate into a beaker containing a large excess of cold methanol with vigorous stirring to precipitate the PLA.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and oligomers.
-
Dry the purified PLA in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Characterization of Synthesized PLA
The synthesized PLA should be characterized to determine its molecular weight, thermal properties, and chemical structure.
| Parameter | Analytical Technique | Expected Outcome |
| Chemical Structure | ¹H NMR, ¹³C NMR, FT-IR | Confirmation of the polyester structure, absence of monomer. |
| Molecular Weight & Polydispersity | Gel Permeation Chromatography (GPC) | Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg) and melting temperature (Tm).[17] |
Data Interpretation and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Molecular Weight | Presence of moisture in reactants or solvent. | Ensure all glassware is oven-dried and reactants/solvents are anhydrous. |
| Incomplete reaction. | Extend the reaction time. | |
| Broad Polydispersity | Side reactions or slow initiation. | Ensure slow, controlled addition of the monomer. |
| Discolored Polymer | High reaction temperature causing degradation. | Maintain the recommended reaction temperature. |
| Impurities in the monomer. | Use purified this compound. |
Safety Precautions
-
This compound is corrosive and lachrymatory. Handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and minimize exposure.
-
Triethylamine and pyridine are flammable and have strong, unpleasant odors. Handle them in a fume hood.
-
The reaction generates HCl gas, which is corrosive. The use of an HCl scavenger is essential.
Caption: Experimental workflow for PLA synthesis.
References
- Characterization and In Vitro degradation studies of Synthesized Polylactide (PLA). (2025). Research Journal of Chemistry and Environment.
- Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review. (2022). PubMed Central.
-
Synthesis of poly(l-lactic acid) by direct polycondensation. (2015). ResearchGate. Available at: [Link]
-
A Perspective on Polylactic Acid-Based Polymers Use for Nanoparticles Synthesis and Applications. (2019). PubMed Central. Available at: [Link]
-
POLYLACTIC ACID: SYNTHESIS, PROPERTIES AND TECHNICAL AND BIOMEDICAL APPLICATIONS. (2018). VAST JOURNALS SYSTEM. Available at: [Link]
-
Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes. (2021). National Institutes of Health. Available at: [Link]
-
Ring-Opening Polymerization of Lactide To Form a Biodegradable Polymer. (2021). ResearchGate. Available at: [Link]
-
Polylactide (PLA) - A new way of production. (2021). ResearchGate. Available at: [Link]
-
Characterization of low-molecular-weight PLA using HPLC. (2013). ResearchGate. Available at: [Link]
-
Synthesis of polylactic acid. (2014). ResearchGate. Available at: [Link]
-
Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization. (2011). Protocol Exchange. Available at: [Link]
-
Synthesis and Biological Application of Polylactic Acid. (2020). National Institutes of Health. Available at: [Link]
-
From Corn to Polylactic Acid Part 2: Making the PLA Polymer. (2012). Polymer Innovation Blog. Available at: [Link]
-
Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology. (2024). MDPI. Available at: [Link]
-
Synthesis and characterization of L-lactide and polylactic acid (PLA) from L-lactic acid for biomedical applications. (2022). ResearchGate. Available at: [Link]
-
Ring-Opening Polymerization of L-Lactide Catalyzed by Potassium-Based Complexes: Mechanistic Studies. (2022). MDPI. Available at: [Link]
-
Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review. (2022). MDPI. Available at: [Link]
-
Ring-Opening Polymerization of L,L-Lactide: Kinetic and Modeling Study. (2019). ResearchGate. Available at: [Link]
-
Biopolymers Produced by Lactic Acid Bacteria: Characterization and Food Application. (2021). MDPI. Available at: [Link]
-
An overview of the preparation and characterization of biodegradable polylactic acid (PLA) films for food packaging. (2021). International Research Journal of Education and Technology. Available at: [Link]
-
An Overview of the Synthesis and Synthetic Mechanism of Poly (Lactic acid). (2014). Walsh Medical Media. Available at: [Link]
-
Polylactic acid. (n.d.). RSC Education. Available at: [Link]
-
Introduction to Polymers - Lecture 2.4. - Polylactic acid (PLA). (2019). YouTube. Available at: [Link]
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esterification of alcohols with lactyl chloride mechanism
Application Note & Protocol
Topic: Mechanistic Insights and Practical Protocols for the Esterification of Alcohols with Lactyl Chloride
For: Researchers, scientists, and drug development professionals
Abstract
The synthesis of lactate esters is a cornerstone reaction in organic chemistry, with applications ranging from the development of biodegradable polymers and green solvents to the synthesis of chiral intermediates for pharmaceuticals.[1][2] While the direct esterification of lactic acid is possible, the use of a more reactive derivative like lactyl chloride offers a faster and often more complete reaction.[3] However, the bifunctional nature of lactic acid, containing both a hydroxyl and a carboxyl group, presents a unique challenge: the potential for self-polymerization. This document provides a comprehensive guide to the esterification of alcohols using lactyl chloride, focusing on the critical need for a hydroxyl-protection strategy. It details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, and offers insights into process optimization and troubleshooting.
Core Principle: The Challenge of Lactic Acid's Bifunctionality
Lactic acid is an alpha-hydroxy acid, meaning it possesses a hydroxyl (-OH) group on the carbon adjacent to the carboxyl (-COOH) group.[2][4] When the carboxyl group is activated to its acyl chloride form (lactyl chloride), the molecule becomes highly electrophilic at the carbonyl carbon.
The primary challenge arises from the nucleophilic character of the secondary hydroxyl group. In the presence of a highly reactive lactyl chloride molecule, this hydroxyl group can act as a nucleophile, attacking another lactyl chloride molecule. This process leads to the formation of a dimer, which can subsequently react further, resulting in the formation of polylactic acid (PLA), a linear polyester. This side reaction significantly reduces the yield of the desired target ester and complicates purification.
To achieve a selective and high-yield esterification with an external alcohol, it is imperative to first "mask" or protect the hydroxyl group of the lactic acid. A protecting group is a temporary modification that renders the hydroxyl group inert to the reaction conditions required for subsequent steps.[5]
Key Considerations for a Protecting Group:
-
Stability: It must be stable during the conversion of the carboxylic acid to the acyl chloride (e.g., using thionyl chloride or oxalyl chloride).
-
Inertness: It must not react with the alcohol or the acyl chloride during the esterification step.
-
Orthogonality: It should be removable under conditions that do not affect the newly formed ester linkage.[6]
Common protecting groups for the hydroxyl moiety of lactic acid include:
-
Benzyl Ether (Bn): Introduced using benzyl bromide (BnBr) and a base. It is robust and can be removed by hydrogenolysis.[6]
-
Silyl Ethers (e.g., TBDMS, TIPS): Formed using the corresponding silyl chloride (e.g., TBDMSCl) and a base like imidazole. They are typically removed using a fluoride source like TBAF.[6]
-
Acetyl Ester (Ac): While an ester itself, it can be used if its removal conditions (e.g., base hydrolysis) are compatible with the final product's stability.[6]
The Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction between a protected lactyl chloride and an alcohol proceeds via a well-established nucleophilic acyl substitution mechanism, often referred to as an addition-elimination reaction.[7][8] The process is highly favorable due to the high reactivity of the acyl chloride.[3]
Step-by-Step Mechanism:
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, uses one of its lone pairs on the oxygen to attack the electrophilic carbonyl carbon of the protected lactyl chloride. This breaks the C=O pi bond, and the electrons move to the carbonyl oxygen, forming a negatively charged tetrahedral intermediate.[9][10][11]
-
Collapse of the Intermediate (Elimination): The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the negatively charged oxygen reforms the C=O double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.[11][12]
-
Deprotonation: The resulting product is a protonated ester, which is a strong acid. A weak base, such as pyridine, triethylamine, or even another molecule of the alcohol, removes the proton from the oxygen, yielding the final neutral ester product and a byproduct (e.g., pyridinium chloride).[13] The use of a stoichiometric amount of a non-nucleophilic base is highly recommended to neutralize the generated HCl, driving the reaction to completion.[13]
Diagram of the Reaction Mechanism
Caption: Reaction mechanism for the esterification of an alcohol with a protected lactyl chloride.
Detailed Experimental Protocol
This protocol outlines a general, three-stage procedure: (I) protection of L-lactic acid using benzyl bromide, (II) synthesis of the protected lactyl chloride, and (III) esterification with a generic primary alcohol.
Materials & Reagents:
| Reagent/Material | Formula | M.W. | Typical Grade | Safety |
| L-Lactic Acid | C₃H₆O₃ | 90.08 | 90% aq. solution | Corrosive |
| Benzyl Bromide | C₇H₇Br | 171.04 | ≥99% | Lachrymator, Toxic |
| Sodium Hydride | NaH | 24.00 | 60% dispersion | Flammable, Water-reactive |
| Oxalyl Chloride | (COCl)₂ | 126.93 | ≥98% | Corrosive, Toxic |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Reproductive Toxin |
| Pyridine | C₅H₅N | 79.10 | Anhydrous | Flammable, Toxic |
| Target Alcohol (R'-OH) | Varies | Varies | Anhydrous | Varies |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Carcinogen |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Flammable |
| Saturated NaHCO₃ | NaHCO₃ | 84.01 | ACS Grade | Irritant |
| Brine | NaCl | 58.44 | ACS Grade | N/A |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ACS Grade | N/A |
Workflow Overview
Caption: General experimental workflow for the synthesis of lactate esters.
Stage I: Protection of L-Lactic Acid as a Benzyl Ether
-
Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add anhydrous THF (40 mL).
-
Base Addition: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Lactic Acid Addition: Slowly add a solution of L-lactic acid (1.0 eq) in anhydrous THF (10 mL) via a syringe pump over 30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the lactic acid spot has been completely consumed.
-
Work-up: Carefully quench the reaction by slowly adding ice-cold water. Extract the product into diethyl ether (3 x 50 mL). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected acid.
Stage II: Synthesis of O-Benzyl-Lactyl Chloride
-
Setup: To a flame-dried 50 mL round-bottom flask under argon, dissolve the crude O-benzyl-lactic acid (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL).
-
Catalyst: Add a catalytic amount of anhydrous DMF (2-3 drops). Causality: DMF catalyzes the formation of the Vilsmeier reagent, which is the active species in converting the acid to the acyl chloride.
-
Reagent Addition: Cool the solution to 0 °C. Add oxalyl chloride (1.5 eq) dropwise. Vigorous gas evolution (CO₂, CO) will be observed.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Completion: The reaction is complete when gas evolution ceases. The resulting solution of O-benzyl-lactyl chloride is highly moisture-sensitive and should be used immediately in the next step without purification.
Stage III: Esterification with Target Alcohol
-
Setup: In a separate flame-dried 100 mL flask under argon, dissolve the target alcohol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM (30 mL).
-
Acyl Chloride Addition: Cool this solution to 0 °C. Slowly add the freshly prepared O-benzyl-lactyl chloride solution from Stage II via cannula. Causality: Maintaining a low temperature controls the highly exothermic reaction between the acyl chloride and the alcohol.[8]
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the consumption of the alcohol by TLC.
-
Work-up:
-
Quench the reaction by adding 1 M HCl (aq) and transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.[14]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Troubleshooting and Process Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete formation of acyl chloride. | Ensure reagents are anhydrous. Allow Stage II to proceed for a longer duration or at a slightly elevated temperature (e.g., 40 °C). |
| Moisture contamination. | Use flame-dried glassware and anhydrous solvents. Maintain a positive pressure of inert gas. | |
| Side Products | Self-polymerization of unprotected lactic acid. | Ensure Stage I (protection) goes to completion before proceeding. Purify the protected acid if necessary. |
| Reaction with pyridine. | Add the acyl chloride solution to the alcohol/pyridine solution, not the other way around. Keep the temperature at 0 °C during addition. | |
| Reaction Stalls | Sterically hindered alcohol. | Increase reaction time and temperature (reflux). Consider adding a catalyst like DMAP (4-dimethylaminopyridine) in a small amount (0.1 eq).[13] |
Safety Precautions
-
Acyl Chlorides: Lactyl chloride, like other acyl chlorides, is corrosive and reacts violently with water to release HCl gas. Handle exclusively in a well-ventilated fume hood.[15]
-
Reagents: Benzyl bromide is a lachrymator. Sodium hydride reacts violently with water. Oxalyl chloride is highly toxic and corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Pressure: The formation of the acyl chloride (Stage II) and the initial reaction with the base (Stage I) release gas. Ensure the reaction vessel is not sealed and has an outlet to a bubbler or vent.
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Application Note & Protocol: Synthesis of N-Substituted 2-Hydroxypropanamides via Amidation with 2-Hydroxypropanoyl Chloride
Abstract
This document provides a comprehensive guide for the synthesis of N-substituted 2-hydroxypropanamides (lactamides) through the amidation of primary and secondary amines with 2-hydroxypropanoyl chloride (lactoyl chloride). Amide bond formation is a cornerstone of organic and medicinal chemistry, with the resulting lactamide motif present in numerous bioactive molecules.[1] This application note details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, discusses critical process considerations including the management of the reactive hydroxyl group, and outlines essential safety procedures. The protocols are designed for researchers in synthetic chemistry and drug development, offering insights grounded in established chemical principles to ensure reliable and reproducible outcomes.
Introduction & Scientific Background
The reaction between an acyl chloride and an amine is a fundamental and highly efficient method for constructing amide bonds.[2][3] This transformation is characterized by its rapid reaction rates and high yields. The specific use of this compound allows for the direct incorporation of the lactoyl moiety, a structure of significant interest due to its prevalence in natural products and its role as a chiral building block.
The reaction proceeds via a nucleophilic acyl substitution mechanism.[4][5] The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[6] This process forms a transient tetrahedral intermediate, which subsequently collapses by expelling a chloride ion—an excellent leaving group—to yield the protonated amide. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise form a non-nucleophilic ammonium salt with the starting amine, thereby halting the reaction.[7][8] This classic procedure, often conducted under biphasic or aprotic conditions with an added base, is known as the Schotten-Baumann reaction.[4][5][7][9]
A primary challenge in this specific synthesis is the presence of the free hydroxyl group on the acyl chloride.[10] This group can compete with the amine as a nucleophile, potentially leading to the formation of polyester byproducts. Therefore, careful control of reaction conditions, such as temperature and the rate of addition, is paramount. For sensitive substrates or to maximize purity, a protecting group strategy may be warranted.
Reaction Mechanism & Key Principles
The amidation follows a well-established nucleophilic addition-elimination pathway. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of this compound.
-
Tetrahedral Intermediate Formation: The carbon-oxygen double bond breaks, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.[6][11]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion is ejected.
-
Deprotonation: A base (either a second equivalent of the amine or an added scavenger like triethylamine) removes the proton from the nitrogen atom, yielding the final neutral amide product and the hydrochloride salt of the base.[12]
Caption: Nucleophilic acyl substitution mechanism for the amidation reaction.
Experimental Protocol: Direct Amidation
This protocol is suitable for most primary and secondary amines. For amines with low nucleophilicity or high steric hindrance, optimization of reaction time and temperature may be necessary.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Primary or Secondary Amine | ReagentPlus®, ≥99% | Sigma-Aldrich | Ensure it is free of moisture. |
| This compound | ≥97% | Sigma-Aldrich | Highly reactive and moisture-sensitive. Handle under inert gas. |
| Triethylamine (TEA) or Pyridine | Anhydrous, ≥99.5% | Sigma-Aldrich | Acts as an HCl scavenger. Pyridine can also catalyze the reaction. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | A suitable aprotic solvent. THF can also be used.[3] |
| 1 M Hydrochloric Acid (HCl) | ACS Reagent | Fisher Scientific | For aqueous workup. |
| Saturated Sodium Bicarbonate | ACS Reagent | Fisher Scientific | For aqueous workup. |
| Saturated Sodium Chloride (Brine) | ACS Reagent | Fisher Scientific | For aqueous workup. |
| Anhydrous Magnesium Sulfate | ACS Reagent | VWR | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | VWR | For column chromatography. |
Step-by-Step Procedure
Caption: General experimental workflow for the amidation reaction.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add the amine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 eq) to the solution. Causality Note: The excess base ensures complete neutralization of the HCl generated during the reaction, preventing the formation of the unreactive amine hydrochloride salt.[7]
-
Cooling: Cool the flask to 0 °C using an ice-water bath. Causality Note: This is a highly exothermic reaction. Cooling is critical to control the reaction rate, prevent side reactions like polyesterification, and ensure thermal stability.
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the limiting reagent.
-
Workup: Transfer the reaction mixture to a separatory funnel. Dilute with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with saturated NaCl (brine) solution (1x). Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted acyl chloride and residual acid.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-substituted 2-hydroxypropanamide.
Advanced Consideration: Protecting Group Strategy
For substrates that are particularly sensitive or when side-product formation is a concern, protecting the hydroxyl group of 2-hydroxypropanoic acid before its conversion to the acyl chloride is the recommended approach. Silyl ethers are a common choice due to their ease of introduction and clean removal.[13][14]
-
Protection: Protect the hydroxyl group of 2-hydroxypropanoic acid as a tert-butyldimethylsilyl (TBS) ether using TBS-Cl and imidazole in DMF.
-
Acyl Chloride Formation: Convert the resulting TBS-protected carboxylic acid to the acyl chloride using a mild chlorinating agent like oxalyl chloride with a catalytic amount of DMF in DCM.[15]
-
Amidation: Perform the amidation reaction as described in Section 4.0 using the protected acyl chloride.
-
Deprotection: Remove the TBS protecting group from the amide product using tetra-n-butylammonium fluoride (TBAF) in THF or acidic conditions (e.g., acetic acid in THF/water).[16]
This multi-step sequence provides greater control and often results in higher purity of the final product, albeit with a lower overall yield due to the additional steps.
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations for N-Alkyl-2-hydroxypropanamide |
| ¹H NMR | - Broad singlet for the amide N-H proton (if secondary amide).- Singlet for the O-H proton.- Quartet for the methine (CH) proton alpha to the carbonyl and hydroxyl groups.- Doublet for the methyl (CH₃) protons.- Signals corresponding to the amine alkyl/aryl groups.[17][18][19][20] |
| ¹³C NMR | - Signal for the amide carbonyl carbon (~170-175 ppm).- Signal for the methine carbon (~65-70 ppm).- Signal for the methyl carbon (~20-25 ppm).- Signals for the carbons of the amine substituent.[18][20] |
| FT-IR | - Broad O-H stretch (~3300-3400 cm⁻¹).- N-H stretch for secondary amides (~3300 cm⁻¹).- Strong C=O (Amide I band) stretch (~1630-1680 cm⁻¹).- N-H bend (Amide II band) for secondary amides (~1550 cm⁻¹). |
| Mass Spec. | - Molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the product. |
Safety & Handling
Acyl chlorides are hazardous reagents and must be handled with extreme care in a certified chemical fume hood.[21][22]
-
This compound: Highly corrosive, lachrymatory, and reacts violently with water and other protic solvents.[23][24][25] It is moisture-sensitive and should be stored under an inert atmosphere.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber).[21][22][25]
-
Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood. Ensure an emergency eyewash and safety shower are readily accessible.[22][23]
-
Waste Disposal: Quench any residual acyl chloride carefully with a non-nucleophilic solvent (like isopropanol) before disposal according to institutional guidelines.
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Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]
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Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
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ResearchGate. (n.d.). Alternative developments in amidations with acyl chlorides. Retrieved from [Link]
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Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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ResearchGate. (2025, August 6). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]
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Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Retrieved from [Link]
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PubMed. (1987). Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]
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Application Notes & Protocols: Protecting Group Strategies for 2-Hydroxypropanoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of a Bifunctional Reagent
2-Hydroxypropanoyl chloride, also known as lactoyl chloride, is a valuable chiral building block in organic synthesis, particularly for the introduction of the lactoyl moiety in pharmaceuticals and complex molecules. However, its utility is complicated by its bifunctional nature, possessing both a highly electrophilic acyl chloride and a nucleophilic secondary hydroxyl group.[1][2] This arrangement creates a significant challenge: the potential for rapid intermolecular self-reaction or polymerization, where the hydroxyl group of one molecule attacks the acyl chloride of another. To exploit the reactivity of the acyl chloride in a controlled manner, a robust protecting group strategy for the hydroxyl function is not just advantageous, but essential.
This guide provides a detailed overview of protecting group strategies, selection criteria, and comprehensive protocols for the protection of the hydroxyl group of 2-hydroxypropanoic acid (lactic acid), its subsequent conversion to the reactive acyl chloride, and final deprotection.
The Strategic Workflow: A Four-Step Approach
The successful use of this compound in synthesis follows a logical four-step sequence: Protection → Activation → Reaction → Deprotection . The key to this workflow is the selection of an appropriate protecting group (PG) that is stable during the activation and reaction phases but can be removed cleanly in the final step without compromising the newly formed bond.
Caption: General workflow for using protected this compound.
Selecting the Optimal Protecting Group
An ideal protecting group for this application must meet several critical criteria:
-
Ease of Introduction: It should be installed efficiently and in high yield onto the hydroxyl group of lactic acid.
-
Stability: It must be robust enough to withstand the conditions required for converting the carboxylic acid to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) and the subsequent acylation reaction.
-
Orthogonality: It must be removable under conditions that will not cleave the newly formed ester or amide bond or other sensitive functionalities in the molecule.[3]
-
Minimal Impact: It should not introduce new stereocenters or interfere with the desired reaction.[4]
Based on these criteria, three classes of protecting groups are particularly well-suited: Silyl Ethers , Benzyl Ethers , and Acetates .
| Protecting Group | Common Reagents (Protection) | Stability | Deprotection Conditions | Advantages & Considerations |
| TBDMS (tert-Butyldimethylsilyl) | TBDMS-Cl, Imidazole, DMF | Stable to chlorinating agents, mild nucleophiles, and chromatography. Labile to strong acid and fluoride ions. | TBAF in THF; HF-Pyridine; Acetic Acid/H₂O.[5][6] | Excellent stability and versatility. The most common choice. Deprotection is highly selective. |
| Benzyl (Bn) | BnBr or BnCl, NaH, THF/DMF | Very robust. Stable to acidic, basic, and many redox conditions. | Catalytic Hydrogenolysis (H₂, Pd/C); Strong acids (e.g., BBr₃).[7][8][9] | Extremely stable, ideal for multi-step synthesis. Deprotection is orthogonal to many other groups but incompatible with reducible groups (alkenes, alkynes). |
| Acetyl (Ac) | Acetic Anhydride or Acetyl Chloride, Pyridine/Et₃N | Stable to acidic conditions and some mild nucleophiles. | Basic hydrolysis (K₂CO₃/MeOH, LiOH); Acidic hydrolysis (HCl/H₂O, reflux).[10][11][12] | Economical and easy to introduce. Deprotection conditions can be harsh and may cleave sensitive esters or amides, requiring careful planning. |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the protection of (S)-lactic acid, activation to the acyl chloride, and subsequent deprotection.
Protocol 1: TBDMS Protection Strategy
The tert-butyldimethylsilyl (TBDMS) group is a workhorse in organic synthesis due to its excellent balance of stability and selective cleavability.[13][14][15]
Part A: Synthesis of (S)-2-(tert-Butyldimethylsilyloxy)propanoic Acid
-
Objective: To protect the secondary hydroxyl group of (S)-lactic acid as a TBDMS ether.
-
Materials:
-
(S)-Lactic Acid (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve (S)-lactic acid and imidazole in anhydrous DMF.
-
Add TBDMS-Cl portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 12-18 hours. Monitor the reaction progress by TLC until the starting material is consumed.[6]
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with water, followed by brine, to remove DMF and imidazole.[6]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure TBDMS-protected acid.
-
Part B: Synthesis of (S)-2-(tert-Butyldimethylsilyloxy)propanoyl Chloride
-
Objective: To convert the protected acid to the reactive acyl chloride.
-
Materials:
-
(S)-2-(tert-Butyldimethylsilyloxy)propanoic Acid (1.0 eq)
-
Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic DMF (1-2 drops)
-
-
Procedure:
-
Dissolve the TBDMS-protected acid in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of DMF (1 drop).
-
Slowly add oxalyl chloride dropwise to the stirred solution. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting crude acyl chloride is typically used immediately in the next step without further purification.
-
Part C: Deprotection of the TBDMS Group
-
Objective: To cleave the TBDMS ether post-acylation to reveal the free hydroxyl group.
-
Materials:
-
TBDMS-protected product (e.g., ester or amide) (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBDMS-protected substrate in anhydrous THF at room temperature.
-
Add the TBAF solution dropwise to the stirred solution.[6]
-
Monitor the reaction by TLC. Deprotection is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Benzyl (Bn) Ether Protection Strategy
The benzyl group offers exceptional stability, making it suitable for lengthy synthetic sequences where other protecting groups might fail.[7][8]
Part A: Synthesis of (S)-2-(Benzyloxy)propanoic Acid
-
Objective: To protect the hydroxyl group as a benzyl ether.
-
Procedure:
-
In a three-neck flask equipped with a dropping funnel and condenser, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and slowly add a solution of (S)-lactic acid (1.0 eq) in anhydrous THF via the dropping funnel.
-
After gas evolution ceases, allow the mixture to warm to room temperature and then add benzyl bromide (BnBr, 1.1 eq).
-
Heat the reaction mixture to reflux and stir for 12-16 hours.
-
Cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of water.
-
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the crude product, which can be purified by chromatography.
-
Part B: Synthesis of (S)-2-(Benzyloxy)propanoyl Chloride
-
Objective: To activate the benzyl-protected acid.
-
Procedure:
Part C: Deprotection of the Benzyl Group
-
Objective: To cleave the benzyl ether via catalytic hydrogenolysis.
-
Materials:
-
Benzyl-protected product (1.0 eq)
-
10% Palladium on carbon (Pd/C, 5-10 mol% by weight)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
-
Procedure:
-
Dissolve the benzyl-protected substrate in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.[7]
-
Purge the flask with hydrogen gas (H₂) and maintain a positive pressure of H₂ using a balloon.
-
Stir the suspension vigorously at room temperature until TLC analysis indicates complete consumption of the starting material (typically 2-24 hours).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
Concluding Remarks
The choice of a protecting group strategy is a critical decision in the synthesis of molecules derived from this compound. The TBDMS group offers a reliable and versatile option for many applications, with mild deprotection conditions. The benzyl ether provides a more robust alternative for complex, multi-step syntheses. The acetyl group, while economical, requires careful consideration of the stability of the final product under its harsher deprotection conditions. By understanding the principles of stability and orthogonality, and by employing the detailed protocols provided, researchers can confidently navigate the challenges of this valuable bifunctional reagent to achieve their synthetic goals.
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
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Organic-Chemistry.org. (n.d.). Acetyl Protection - Common Conditions. Retrieved from [Link]
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University of Bristol. (n.d.). Protecting groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]
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The Organic Chemistry Tutor. (2020, May 10). 26.02 Silyl Ethers as Protecting Groups. Retrieved from [Link]
-
Gelest. (n.d.). Direct Conversion of Silyl Ethers to Organic Functionality. Retrieved from [Link]
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-
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-
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Application Notes & Protocols: High-Purity 2-Hydroxypropanoyl Chloride
A Senior Application Scientist's Guide to Purification Strategies for Demanding Synthetic Applications
Introduction: The Imperative for Purity
2-Hydroxypropanoyl chloride, also known as lactoyl chloride, is a chiral bifunctional reagent of significant value in pharmaceutical and polymer sciences.[1][2] Its unique structure, featuring both a highly reactive acyl chloride and a nucleophilic hydroxyl group, makes it a versatile building block. However, this same reactivity profile presents a considerable challenge; the compound is highly susceptible to hydrolysis and side reactions, making the attainment of high-purity material a non-trivial but critical endeavor.[2] For researchers in drug development, trace impurities can lead to downstream reaction failures, complex product mixtures, and misleading biological data. This guide provides a detailed examination of the principles and protocols for purifying this compound, ensuring reagent quality for the most sensitive applications.
Understanding the Impurity Profile: Causality and Consequence
Effective purification begins with a thorough understanding of what needs to be removed. When this compound is synthesized from lactic acid, typically using a chlorinating agent like thionyl chloride (SOCl₂), a predictable set of impurities arises.[3][4] Each impurity carries consequences for subsequent synthetic steps.
Table 1: Common Impurities in Crude this compound Synthesis
| Impurity | Origin | Consequence in Subsequent Reactions |
| Lactic Acid | Unreacted starting material. | Acts as a nucleophile, consuming reagents; introduces acidic protons that can interfere with base-sensitive reactions. |
| Thionyl Chloride (SOCl₂) | Excess reagent used to drive the reaction to completion. | Highly corrosive and reactive; can cause unwanted side reactions and presents a safety hazard.[5] |
| HCl and SO₂ | Gaseous byproducts of the chlorination reaction. | Primarily removed during synthesis but can remain dissolved, contributing to acidity. |
| Polyesters | Intermolecular self-reaction (esterification) between the hydroxyl group of one molecule and the acyl chloride of another. | Reduces the yield of the desired monomer; introduces oligomeric impurities that are difficult to remove. |
| Water (H₂O) | Adventitious moisture from glassware, solvents, or atmosphere. | Rapidly hydrolyzes the product back to lactic acid, reducing yield and purity.[2] |
Primary Purification Method: Fractional Vacuum Distillation
For a volatile, thermally sensitive liquid like this compound, fractional distillation under reduced pressure is the gold-standard purification technique.[6][7] The underlying principle is the separation of components based on differences in their boiling points. Applying a vacuum lowers the boiling points of all components, allowing distillation to occur at a lower temperature and thereby minimizing the risk of thermal decomposition or undesirable side reactions like polymerization.[8]
Rationale for Vacuum Distillation
-
Thermal Stability: The hydroxyl and acyl chloride groups can undergo thermally induced side reactions. Lowering the distillation temperature is crucial for preserving the molecule's integrity.
-
Boiling Point Separation: There is a significant boiling point difference between the product and key impurities. Lactic acid is much less volatile, while excess thionyl chloride is typically more volatile.[9] This differential allows for effective separation into distinct fractions.
Protocol: High-Purity Fractional Vacuum Distillation
Safety First: All operations must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat, is mandatory.[10][11] The apparatus must be free of cracks or defects to prevent implosion under vacuum.[8]
Materials:
-
Crude this compound
-
Round-bottom flasks (distillation and receiving flasks), oven-dried
-
Fractionating column (e.g., Vigreux), oven-dried
-
Distillation head with thermometer adapter, oven-dried
-
Condenser, oven-dried
-
Vacuum adapter, oven-dried
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone)
-
Manometer
-
Grease for glass joints
-
Inert gas (Nitrogen or Argon) supply
Step-by-Step Procedure:
-
Apparatus Assembly:
-
Ensure all glassware is scrupulously dried in an oven (e.g., at 120°C overnight) and assembled while still warm under a gentle stream of inert gas to prevent atmospheric moisture ingress.[9]
-
Lightly grease all ground-glass joints to ensure a perfect seal, which is critical for achieving a high vacuum.[8]
-
Assemble the fractional distillation apparatus as depicted in the workflow diagram (Figure 1). A Claisen adapter is recommended to minimize bumping.[8]
-
Place a magnetic stir bar in the distillation flask. Boiling stones are ineffective under vacuum.[8]
-
-
Initial Purge and Removal of Volatiles:
-
Charge the distillation flask with the crude this compound.
-
Connect the apparatus to the vacuum trap and pump. Before heating , gradually apply the vacuum.
-
This initial step will remove highly volatile dissolved gases (HCl, SO₂) and the bulk of any residual thionyl chloride (boiling point: 76°C at atmospheric pressure), which will be collected in the cold trap.[6][9]
-
-
Fractional Distillation:
-
Once a stable, low pressure is achieved, begin gentle stirring and slowly heat the distillation flask using a heating mantle or oil bath.
-
Monitor the temperature at the distillation head. A forerun fraction, consisting of remaining traces of thionyl chloride or other low-boiling impurities, may distill first. This should be collected in the first receiving flask.
-
The temperature will stabilize as the main product fraction begins to distill. Collect the pure this compound in a clean, pre-weighed receiving flask. The boiling point is highly pressure-dependent; accurate pressure monitoring with a manometer is essential for collecting the correct fraction.
-
Continue collecting the fraction as long as the head temperature remains constant. A sharp drop or rise in temperature indicates the fraction is complete.
-
-
Shutdown and Storage:
-
Discontinue heating and allow the apparatus to cool to room temperature before releasing the vacuum.[8]
-
Slowly re-introduce inert gas into the system to return it to atmospheric pressure. Never admit air into a hot apparatus containing reactive material.
-
Immediately cap the receiving flask containing the purified product under an inert atmosphere. Seal the cap with paraffin film.
-
Store the purified product in a refrigerator (2-8°C) within a desiccator or secondary container.[12][13]
-
Visualization of the Distillation Workflow
Figure 1: Workflow for Fractional Vacuum Distillation. This diagram outlines the critical stages from preparation to final storage, emphasizing anhydrous and inert atmosphere techniques.
Purity Assessment: Validating the Protocol
Purification is incomplete without validation. Due to the high reactivity of this compound, analytical methods must be chosen carefully to prevent degradation during analysis.
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose & Rationale | Protocol Considerations |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and detection of proton/carbon-containing impurities (e.g., residual lactic acid, polyesters). | The sample must be prepared under strictly anhydrous conditions using deuterated solvents (e.g., CDCl₃) from a sealed ampoule. The NMR tube should be flame-dried and flushed with inert gas. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High-sensitivity detection of volatile impurities. | Direct injection is often problematic due to on-column hydrolysis. Derivatization is required. Reacting the sample with a stable alcohol (e.g., 1-propanol) converts the acyl chloride to a stable ester, which can be reliably analyzed.[14] This allows for quantification of purity and detection of trace impurities.[15][16] |
| Infrared (IR) Spectroscopy | Functional group analysis. | Confirms the presence of the O-H stretch (~3400 cm⁻¹, broad) and the acyl chloride C=O stretch (~1800 cm⁻¹).[17] The absence of a broad carboxylic acid C=O stretch indicates successful removal of lactic acid. |
Decision-Making Framework for Purification
The choice of purification strategy and the required level of analytical rigor depend on the intended application.
Figure 2: Logic diagram for selecting a purification strategy. For sensitive applications like drug discovery, a full purification and analysis workflow is mandatory.
Conclusion: A Foundation of Quality
The protocols and insights provided in this guide underscore a fundamental principle of chemical synthesis: the quality of the final product is inextricably linked to the purity of the starting materials. For a reactive intermediate like this compound, rigorous purification via fractional vacuum distillation is not merely a suggestion but a prerequisite for achieving reliable, reproducible, and high-quality results in research and development. Adherence to strict anhydrous and inert atmosphere techniques throughout the process is paramount to success.
References
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Sievilä, H., et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(19), 2535-2544. Available at: [Link]
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Fisher Scientific. (2010). SAFETY DATA SHEET: Acetyl chloride. Retrieved from [Link]
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Reddit User Discussion. (2023). Acetyl Chloride Storage. r/chemistry. Retrieved from [Link]
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Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18362554, this compound. Retrieved from [Link]
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ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry. Available at: [Link]
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Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry, 413(12), 3145-3151. Available at: [Link]
-
OSTI.GOV. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. Retrieved from [Link]
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Chemsrc. (n.d.). This compound | CAS#:61882-51-7. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Carrying out a fractional distillation. YouTube. Available at: [Link]
-
LibreTexts Chemistry. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
-
Science.gov. (n.d.). vacuum distillation process: Topics by Science.gov. Retrieved from [Link]
-
Jack Westin. (n.d.). Distillation - Separations And Purifications - MCAT Content. Retrieved from [Link]
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-
Semantic Scholar. (n.d.). Purification of thionyl chloride. Retrieved from [Link]
-
Oak Ridge National Laboratory. (2022). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Retrieved from [Link]
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Application Notes and Protocols: Acylation of Nucleophiles with Lactyl Chloride Derivatives
Abstract
The discovery of protein lactylation as a novel post-translational modification (PTM) has unveiled a direct link between cellular metabolic states, particularly glycolysis, and epigenetic regulation.[1][2] This modification, involving the addition of a lactyl group to lysine residues, plays a critical role in a myriad of cellular processes and is implicated in diseases ranging from cancer to inflammation.[3][4] To facilitate the study of this vital PTM, robust chemical methods are required to synthesize lactylated peptides and proteins for use as standards, probes, and substrates in biochemical assays. This guide provides a comprehensive overview and detailed protocols for the chemical acylation of various nucleophiles using a stable and reactive lactylating agent, 2-(acetoxy)propanoyl chloride. We detail the underlying reaction mechanism, safety considerations, and step-by-step protocols for the lactylation of small molecules (amines, alcohols, thiols) and a general workflow for the site-specific modification of proteins.
Introduction to Chemical Lactylation
Lactylation is a recently identified PTM where a lactyl group is covalently attached to a protein, most commonly on the ε-amino group of a lysine residue.[2] This process adds a mass of 72.021 Da and introduces a chiral hydroxyl group, fundamentally altering the protein's local charge, structure, and function.[5] While cells utilize enzymatic and non-enzymatic pathways involving precursors like lactyl-CoA or lactoylglutathione[3][6][7], chemical synthesis provides a direct and controllable method to achieve this modification in vitro.
The Reagent: 2-(Acetoxy)propanoyl Chloride
Lactyl chloride itself is inherently unstable due to the presence of both a reactive acid chloride and a nucleophilic hydroxyl group on the same molecule, which can lead to self-reaction and polymerization. To overcome this, a protected form, 2-(Acetoxy)propanoyl chloride , is the reagent of choice. The hydroxyl group is protected as an acetate ester, which is stable under the acylation conditions and can be removed in a subsequent deprotection step if the free hydroxyl is desired. This reagent is highly reactive, allowing for efficient acylation of a wide range of nucleophiles.
General Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of 2-(acetoxy)propanoyl chloride with a nucleophile (Nu-H) proceeds via a classic nucleophilic addition-elimination mechanism.[8][9]
-
Nucleophilic Addition: The electron-rich nucleophile (e.g., the lone pair on a nitrogen, oxygen, or sulfur atom) attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[10]
-
Elimination: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being an excellent leaving group, is eliminated.[10]
-
Deprotonation: The resulting product is protonated. A base, either excess nucleophile or an added non-nucleophilic base like triethylamine or pyridine, removes the proton to yield the final, neutral acylated product and a salt byproduct (e.g., triethylammonium chloride).[8][10]
Figure 1. Generalized workflow for nucleophilic acyl substitution.
Safety and Handling Precautions
Acyl chlorides are hazardous reagents that must be handled with appropriate care.
-
Corrosivity: 2-(Acetoxy)propanoyl chloride, like other acyl chlorides, is corrosive and causes severe skin and eye burns.[11]
-
Moisture Sensitivity: It reacts violently with water and moisture to produce hydrochloric acid (HCl) gas. All reactions must be conducted in a certified chemical fume hood using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).[11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the reagent.
-
Spills: Neutralize small spills with sodium bicarbonate before cleanup. Ensure adequate ventilation.
Protocols for Acylation of Small Molecule Nucleophiles
The following protocols are provided as general starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Acylation of an Amine (N-Lactylation)
This protocol describes the formation of an N-acetyllactyl amide from a primary or secondary amine. The reaction is typically rapid at room temperature.[12] Two equivalents of the amine or one equivalent of amine with an auxiliary base are required to neutralize the HCl byproduct.[10]
Materials:
-
Amine (e.g., Benzylamine)
-
2-(Acetoxy)propanoyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.
-
Reagent Preparation: In the flask, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (approx. 0.1 M concentration relative to the amine).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Dissolve 2-(acetoxy)propanoyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(2-acetoxypropanoyl) amide.
-
Deprotection (Optional): The acetate protecting group can be removed under basic (e.g., K₂CO₃ in methanol) or acidic conditions to yield the final N-lactyl amide.
Protocol 2: Acylation of an Alcohol (O-Lactylation)
This protocol details the formation of a 2-acetoxypropanoate ester. Alcohols are generally less nucleophilic than amines, so the reaction is often performed in the presence of a base like pyridine, which can also act as a nucleophilic catalyst.[13][14]
Materials:
-
Alcohol (e.g., Benzyl alcohol)
-
2-(Acetoxy)propanoyl chloride
-
Anhydrous Pyridine or a mixture of anhydrous DCM and Et₃N
-
Other materials as listed in Protocol 3.1
Procedure:
-
Setup: Assemble a dry reaction flask under a nitrogen atmosphere.
-
Reagent Preparation: Dissolve the alcohol (1.0 eq) in anhydrous pyridine (used as both solvent and base) or in anhydrous DCM with triethylamine (1.5 eq).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Acyl Chloride: Slowly add 2-(acetoxy)propanoyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction for 2-16 hours by TLC. The reaction is typically slower than with amines.
-
Work-up & Purification: Follow steps 6-8 as described in Protocol 3.1. The purification will yield the desired ester product.
Protocol 3: Acylation of a Thiol (S-Lactylation)
This protocol describes the synthesis of an S-(2-acetoxypropanoyl) thioester. Thiols are highly nucleophilic, especially in their deprotonated thiolate form, and react readily.[15][16]
Materials:
-
Thiol (e.g., Benzyl mercaptan)
-
2-(Acetoxy)propanoyl chloride
-
Anhydrous THF or DCM
-
Triethylamine (Et₃N)
-
Other materials as listed in Protocol 3.1
Procedure:
-
Setup: Assemble a dry reaction flask under a nitrogen atmosphere.
-
Reagent Preparation: Dissolve the thiol (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C.
-
Addition of Acyl Chloride: Add 2-(acetoxy)propanoyl chloride (1.1 eq) dropwise. An immediate reaction is often observed.
-
Reaction: Stir at 0 °C for 15 minutes, then at room temperature for 1-2 hours. Monitor by TLC.
-
Work-up & Purification: Follow steps 6-8 as described in Protocol 3.1 to isolate the pure thioester product.
Workflow for Site-Specific Lactylation of Peptides and Proteins
Modifying proteins requires careful control of reaction conditions to maintain protein integrity and achieve selectivity, primarily at lysine residues. The pH is a critical parameter; at a pH around 8-9, the lysine ε-amino group is sufficiently deprotonated and nucleophilic while the N-terminal α-amino group is also reactive.
Figure 2. Experimental workflow for chemical lactylation of proteins.
Protocol Outline:
-
Protein Preparation: Dissolve the purified protein or peptide in a suitable aqueous buffer (e.g., 50 mM HEPES or phosphate buffer) at a pH of 8.0-9.0.
-
Reagent Preparation: Prepare a fresh stock solution of 2-(acetoxy)propanoyl chloride in an anhydrous, water-miscible solvent like acetonitrile or DMSO.
-
Reaction: Cool the protein solution to 4 °C. Add the acyl chloride solution in small aliquots (e.g., 5-10 molar excess per lysine residue) while gently vortexing.
-
Incubation: Incubate the reaction at 4 °C for 1-2 hours.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to consume any remaining acyl chloride.
-
Purification: Remove excess reagents and byproducts by buffer exchange using a desalting column, dialysis, or by reverse-phase HPLC for peptides.
-
Validation: Confirm the modification using high-resolution mass spectrometry.[5] Digestion of the protein followed by LC-MS/MS analysis can identify the specific sites of lactylation by observing the characteristic mass shift of +72.021 Da on lysine-containing peptides.[3]
Data Summary and Troubleshooting
Table 1: Summary of Typical Reaction Conditions
| Nucleophile Class | Stoichiometry (Nuc:Acyl-Cl:Base) | Recommended Solvent | Temperature (°C) | Typical Time | Key Consideration |
| Amines | 1 : 1.1 : 1.2 | DCM, THF | 0 to RT | 1-3 h | Highly exothermic; requires slow addition at 0 °C. |
| Alcohols | 1 : 1.2 : 1.5 | Pyridine, DCM | 0 to RT | 2-16 h | Less nucleophilic; may require catalyst (pyridine) or longer time. |
| Thiols | 1 : 1.1 : 1.2 | THF, DCM | 0 to RT | 1-2 h | Highly nucleophilic; reaction is typically fast. |
| Proteins (Lys) | 1 : (5-10 per Lys) : - | Aqueous Buffer (pH 8-9) | 4 | 1-2 h | pH control is critical for selectivity and protein stability. |
Table 2: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | 1. Inactive acyl chloride (hydrolyzed). | Use a fresh bottle of reagent; ensure anhydrous conditions and inert atmosphere. |
| 2. Insufficiently nucleophilic substrate. | For alcohols, use pyridine as a catalyst/solvent. For weak amines, consider a stronger non-nucleophilic base. | |
| 3. Insufficient base. | Ensure at least one equivalent of base is present to neutralize HCl. | |
| Multiple Products | 1. Diacylation (for primary amines). | Use a controlled stoichiometry of the acyl chloride (≤ 1.1 eq). |
| 2. Side reactions with solvent. | Use non-nucleophilic solvents like DCM, THF, or acetonitrile. | |
| 3. For proteins: modification at other sites (Tyr, Ser, Thr). | Optimize pH to favor lysine modification (pH ~8.5). Use a lower excess of acyl chloride. | |
| Product is HCl Salt | Incomplete work-up or insufficient base. | Ensure a thorough wash with NaHCO₃ solution during work-up. Use at least 1 eq of base during the reaction. |
Conclusion
The chemical acylation of nucleophiles with 2-(acetoxy)propanoyl chloride is a powerful and direct method for installing the lactyl modification onto small molecules, peptides, and proteins. These protocols provide a foundational framework for researchers to synthesize custom lactylated reagents. Such synthetic molecules are indispensable for advancing our understanding of the biological roles of lactylation, enabling the development of specific antibodies, the characterization of "reader" and "eraser" proteins, and ultimately paving the way for new therapeutic strategies targeting this metabolic-epigenetic axis.[1][17]
References
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- Lactylation: A Novel Post-Translational Modification with Clinical Implic
- A bioorthogonal chemical reporter for the detection and identification of protein lactyl
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- Lactate and Lactylation: Clinical Applications of Routine Carbon Source and Novel Modification in Human Diseases.
- Lactyl
- Protein Lactylation: A New Link between Metabolism and Gene Expression Regulation.
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- Comprehensive review of histone lactylation: Structure, function, and therapeutic targets. (Frontiers).
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Application Notes and Protocols for the Use of (R)-Lactyl Chloride in Asymmetric Synthesis
Introduction: (R)-Lactyl Chloride as a Versatile Chiral Synthon
In the landscape of modern asymmetric synthesis, the quest for efficient, reliable, and economically viable chiral building blocks is paramount. (R)-lactic acid, a naturally occurring and readily available chiral molecule, serves as an excellent starting material for the synthesis of valuable chiral intermediates.[1][2] Its conversion to (R)-lactyl chloride, or more systematically (R)-2-chloropropanoyl chloride, unlocks a highly reactive electrophile that can be employed in a variety of stereoselective transformations. The presence of the chiral center alpha to the reactive acyl chloride functionality makes it a powerful tool for introducing stereochemistry in the synthesis of complex molecules, including pharmaceuticals and natural products.[3][4]
This guide provides a comprehensive overview of the applications of (R)-lactyl chloride in asymmetric synthesis. We will delve into its role as a chiral auxiliary, its use in the diastereoselective synthesis of key intermediates, and provide detailed, field-proven protocols for its preparation and subsequent reactions.
Core Applications in Asymmetric Synthesis
The utility of (R)-lactyl chloride and its parent acid in asymmetric synthesis is primarily centered on two strategies:
-
As a Chiral Auxiliary: The lactate moiety can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the lactate auxiliary can be cleaved and potentially recycled.[5]
-
As a Chiral Building Block: The (R)-lactyl unit can be incorporated as a permanent stereocenter within the target molecule.
(R)-Lactyl Derivatives as Chiral Auxiliaries in Diels-Alder Reactions
One of the well-documented applications of lactate derivatives is in directing diastereoselective Diels-Alder reactions. While the direct use of (R)-lactyl chloride as the dienophile is less common, the principle is demonstrated through the use of lactate esters as chiral auxiliaries. The ester of (R)-lactic acid with a dienophile, such as acrylic acid, can be synthesized, and its reaction with a diene can proceed with high diastereoselectivity, often catalyzed by a Lewis acid like titanium tetrachloride (TiCl₄).[5]
The stereochemical outcome is dictated by the steric hindrance imposed by the chiral lactate auxiliary, which forces the diene to approach from a specific face of the dienophile.
Mechanism of Stereochemical Induction in a Diels-Alder Reaction
The following diagram illustrates the general principle of how a chiral auxiliary derived from lactic acid can direct the stereochemistry of a Diels-Alder reaction.
Caption: Workflow for a Diels-Alder reaction using a lactate-derived chiral auxiliary.
Synthesis of Chiral Amides and Esters
(R)-lactyl chloride is an excellent reagent for the synthesis of chiral amides and esters via reaction with prochiral amines and alcohols, respectively. The resulting products are diastereomers that can often be separated by chromatography or crystallization. This approach is particularly useful for the resolution of racemic amines and alcohols.
Protocols and Methodologies
Protocol 1: Preparation of (R)-2-Chloropropanoyl Chloride from (R)-Lactic Acid
This protocol describes the conversion of commercially available (R)-lactic acid to (R)-2-chloropropanoyl chloride using thionyl chloride. This method is advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and can be easily removed.[6][7][8]
Materials:
-
(R)-Lactic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. The top of the condenser should be connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.
-
Reagent Addition: Charge the flask with (R)-lactic acid (1.0 eq). Add anhydrous DCM to dissolve the acid.
-
Catalyst Addition: Add a catalytic amount of pyridine (e.g., 0.05 eq) to the solution.
-
Chlorination: Cool the flask in an ice bath. Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise from the dropping funnel. An exothermic reaction will occur with the evolution of gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 40 °C) for 2-3 hours, or until the gas evolution ceases.
-
Isolation: After cooling to room temperature, the excess thionyl chloride and the solvent can be removed by distillation. The crude (R)-2-chloropropanoyl chloride can be purified by fractional distillation under reduced pressure.
Safety Note: Thionyl chloride is highly corrosive and reacts violently with water. All operations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Workflow for the Preparation of (R)-Lactyl Chloride
Caption: Step-by-step workflow for synthesizing (R)-lactyl chloride.
Protocol 2: Diastereoselective Synthesis of an Amide using (R)-Lactyl Chloride
This protocol details the reaction of (R)-lactyl chloride with a racemic primary amine to form a mixture of diastereomeric amides, which can then be separated.
Materials:
-
(R)-Lactyl chloride
-
Racemic primary amine (e.g., 1-phenylethylamine)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the racemic amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of (R)-lactyl chloride (1.05 eq) in anhydrous DCM to the stirred amine solution. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Separation: The resulting crude mixture of diastereomeric amides can be separated by flash column chromatography on silica gel.
Data Presentation
The efficiency of such diastereoselective reactions can be summarized in a table. The following is a representative table for the acylation of various primary amines with (R)-lactyl chloride.
| Entry | Amine | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 1-Phenylethylamine | TEA | DCM | 95 | 55:45 |
| 2 | 1-(1-Naphthyl)ethylamine | DIPEA | THF | 92 | 60:40 |
| 3 | Prolinol | Pyridine | DCM | 88 | 75:25 |
Note: The data in this table is illustrative and may not represent actual experimental results.
Conclusion
(R)-lactyl chloride is a valuable and versatile chiral reagent in asymmetric synthesis. Its straightforward preparation from inexpensive, naturally available (R)-lactic acid makes it an attractive choice for introducing chirality into a wide range of molecules. Whether used as a chiral auxiliary to direct stereoselective reactions or as a chiral building block for direct incorporation, (R)-lactyl chloride offers a reliable method for the synthesis of enantiomerically enriched compounds. The protocols provided herein serve as a practical guide for researchers and professionals in drug development and organic synthesis to effectively utilize this important chiral synthon.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2021225956A1 - Methods for synthesizing anhydrous lactic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Method for preparing 2-chloropropionyl chloride with high optical activity - Eureka | Patsnap [eureka.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
synthesis of chiral esters using (S)-2-hydroxypropanoyl chloride
The synthesis of chiral lactate esters is a foundational step in the development of numerous pharmaceuticals. These esters serve as key chiral intermediates for more complex molecules. [1][3]The ability to create these building blocks with high enantiopurity is essential for ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API). [6]By isolating the desired enantiomer early in the synthetic route, researchers can avoid the costly and challenging separation of enantiomers at later stages. [2]
References
-
Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.
-
Sciencelab.com. Acetyl chloride MSDS. (2005-11-10).
-
IPCS. ICSC 0210 - ACETYL CHLORIDE. Inchem.org.
-
Thermo Fisher Scientific. Acetyl chloride - SAFETY DATA SHEET. (2010-09-07).
-
Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. (2021-06-02).
-
Verdant Specialty Solutions. Lactate Esters Uses: Top 10 Applications in Modern Manufacturing. (2025-12-14).
-
Mouritsen, A. Chromatographic Chiral Separation. Technology Networks.
-
Benchchem. 2-Hydroxypropanoyl chloride | 61882-51-7.
-
Christie, W.W. The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. (2019-07-23).
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Alcohols. (2023-01-22).
-
Clark, J. reaction between acyl chlorides and alcohols - addition / elimination. Chemguide.
-
Princeton University. α-Hydroxy esters as chiral reagents: Asymmetric synthesis of 2-arylpropionic acids.
-
Patel, R. N. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. (2008-08-01).
-
Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. (2019-06-25).
-
Omicsonline. Recent Development: Enantio Selective Eextraction in Chiral Separation.
-
Smolecule. Buy this compound | 61882-51-7.
-
Al-Dharrab, A. A. Lactic acid applications in pharmaceutic. ResearchGate. (2018-01-01).
-
Liu, Y. et al. Synthesis of chiral sulfinate esters by asymmetric condensation. PMC - NIH. (2020-04-20).
-
Kannappan, V. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. LinkedIn. (2025-03-15).
-
Amy, C. Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research. (2024-04-01).
-
Organic Chemistry Portal. Ester synthesis by acylation.
-
Dokli, I. et al. Enantioselective Synthesis of 3-Aryl-3- hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. FULIR. (2024-02-15).
-
Abdullah, M. A. et al. Ethyl lactate as a green solvent in the pharmaceutical industry. ResearchGate. (2023-01-01).
-
Sweeting, L. M. Alcohol Reactions. TigerWeb. (1997).
-
University of Calgary. Reactions of Alcohols.
-
González, M. A. et al. Enantioselective Total Synthesis of Daedaleanol B from (+)-Sclareolide. MDPI. (2020-01-09).
-
Chemsrc. This compound | CAS#:61882-51-7.
-
TCI Chemicals. Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
-
National Center for Biotechnology Information. This compound. PubChem.
-
Chemistry LibreTexts. 2.8: Acid Halides for Ester Synthesis. (2021-05-22).
-
Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione. (2020).
-
Chem Help ASAP. synthesis of esters from acid chlorides. YouTube. (2019-11-12).
Sources
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound | 61882-51-7 [smolecule.com]
- 6. Lactate Esters Uses: Top 10 Applications in Modern Manufacturing - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
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- 11. aocs.org [aocs.org]
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- 13. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
2-hydroxypropanoyl chloride as a monomer in ring-opening polymerization
Application Note & Protocol
Topic: Synthesis of Polylactic Acid (PLA) for Biomedical Applications via Ring-Opening Polymerization of Lactide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Monomer Selection for Polylactic Acid Synthesis
Polylactic acid (PLA) is a biocompatible and biodegradable polyester with extensive applications in drug delivery, tissue engineering, and medical implants. The primary and most effective method for producing high molecular weight, well-defined PLA is the ring-opening polymerization (ROP) of lactide, the cyclic diester of lactic acid.
A common point of confusion is the role of lactic acid derivatives, such as 2-hydroxypropanoyl chloride. Due to its high reactivity, possessing both a nucleophilic hydroxyl group and an electrophilic acyl chloride, this compound is inherently unstable. It is not used directly as a monomer in a controlled polymerization process, as it would uncontrollably self-react to form a mixture of linear oligomers and the cyclic lactide. The standard and industrially accepted monomer for controlled ROP is purified lactide .
This guide provides a comprehensive overview and detailed protocols for the synthesis of lactide from lactic acid and its subsequent purification, followed by the catalyzed ring-opening polymerization to produce high-quality PLA suitable for research and drug development applications.
Part 1: Synthesis and Purification of Lactide Monomer
The synthesis of the lactide monomer is a critical prerequisite for successful polymerization. The process involves two main steps: the synthesis of a low molecular weight pre-polymer and its subsequent depolymerization to yield the cyclic lactide monomer.
Protocol 1: Two-Step Lactide Synthesis
Objective: To synthesize crude lactide from L-lactic acid.
Materials:
-
L-lactic acid (85-90% aqueous solution)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Tin(II) octoate (Sn(Oct)₂)
-
High-vacuum pump (<1 mmHg)
-
Distillation apparatus suitable for high vacuum
-
Heating mantle and magnetic stirrer
Procedure:
-
Pre-polymer Synthesis:
-
Place 100 g of L-lactic acid solution into a 250 mL round-bottom flask equipped with a mechanical stirrer.
-
Heat the solution to 150°C under a gentle stream of nitrogen to remove water.
-
Once the water has been removed, add the catalyst (0.1% w/w, e.g., 100 mg of SnCl₂·2H₂O).
-
Reduce the pressure gradually to ~30 mmHg and continue heating at 150-160°C for 4-6 hours to form a low molecular weight pre-polymer. The mixture will become increasingly viscous.
-
-
Depolymerization to Lactide:
-
Increase the temperature to 200-220°C.
-
Apply a high vacuum (< 5 mmHg). The pre-polymer will start to depolymerize, and the resulting lactide will distill over.
-
Collect the crude lactide distillate in a receiving flask cooled with ice. The collected product will be a mixture of L-lactide and meso-lactide.
-
Protocol 2: Lactide Purification
Objective: To purify crude lactide by recrystallization to obtain high-purity monomer suitable for polymerization.
Materials:
-
Crude lactide
-
Dry ethyl acetate (or toluene)
-
Anhydrous sodium sulfate
-
Schlenk flask and vacuum line
Procedure:
-
Dissolve the crude lactide in a minimal amount of hot, dry ethyl acetate (~70°C).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further to 4°C to induce crystallization.
-
Collect the lactide crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold, dry ethyl acetate.
-
Repeat the recrystallization process two more times for high purity.
-
Dry the purified lactide crystals under high vacuum for at least 24 hours to remove any residual solvent and moisture. Store the purified monomer in a desiccator or glovebox under an inert atmosphere.
Part 2: Ring-Opening Polymerization (ROP) of Lactide
The ROP of lactide is a well-established method for producing PLA with controlled molecular weight and low polydispersity. The choice of catalyst and reaction conditions is critical to achieving the desired polymer properties.
Mechanism of Action: Tin-Catalyzed ROP
Tin(II) octoate (Sn(Oct)₂) is a widely used catalyst for the ROP of lactide due to its high efficiency and approval for use in biomedical materials by the FDA. The polymerization is typically initiated by a compound with an active hydrogen, such as an alcohol (e.g., benzyl alcohol), which also allows for control over the polymer's molecular weight. The mechanism proceeds via a coordination-insertion pathway.
Caption: Simplified workflow of the ROP mechanism.
Protocol 3: Bulk Polymerization of Lactide
Objective: To synthesize PLA from purified lactide via bulk polymerization.
Materials:
-
Purified L-lactide
-
Tin(II) octoate (Sn(Oct)₂) solution in dry toluene (e.g., 0.1 M)
-
Benzyl alcohol (initiator), freshly distilled
-
Schlenk tube or glass ampoule
-
High-vacuum line
-
Oil bath
Procedure:
-
Preparation:
-
In a glovebox or under a flow of dry nitrogen, add 5.0 g of purified L-lactide to a dry Schlenk tube.
-
Add the desired amount of benzyl alcohol initiator. The monomer-to-initiator ratio ([M]/[I]) will determine the theoretical molecular weight (Mn,th = ([M]/[I]) * MW_monomer + MW_initiator). For a target Mn of 20,000 g/mol , add approximately 37.5 µL of benzyl alcohol.
-
Add the catalyst solution. A monomer-to-catalyst ratio ([M]/[C]) of 1000:1 to 5000:1 is typical. For a 2000:1 ratio, add 173 µL of a 0.1 M Sn(Oct)₂ solution.
-
Seal the Schlenk tube.
-
-
Polymerization:
-
Place the sealed tube in a preheated oil bath at 130-140°C.
-
Allow the polymerization to proceed for 2-24 hours. The mixture will become a solid plug.
-
-
Termination and Purification:
-
Remove the tube from the oil bath and allow it to cool to room temperature.
-
Break the tube and dissolve the solid polymer in a minimal amount of chloroform or dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Collect the white, fibrous PLA by filtration.
-
Dry the polymer under vacuum at 40-50°C for 48 hours to remove residual solvent.
-
Part 3: Characterization and Data
The resulting PLA should be characterized to confirm its identity, molecular weight, and thermal properties.
Characterization Techniques:
-
¹H NMR Spectroscopy: To confirm the chemical structure and determine the extent of monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
Table 1: Example Polymerization Conditions and Results
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer | L-Lactide | L-Lactide | L-Lactide |
| [M]/[I] Ratio | 200:1 | 400:1 | 600:1 |
| [M]/[C] Ratio | 2000:1 | 2000:1 | 4000:1 |
| Temperature | 130°C | 130°C | 140°C |
| Time | 4 hours | 6 hours | 8 hours |
| Conversion | >98% | >98% | >97% |
| Mn (GPC, g/mol ) | 28,500 | 55,200 | 82,100 |
| PDI (Mw/Mn) | 1.15 | 1.20 | 1.25 |
| Tg (°C) | 55-60 | 56-61 | 58-62 |
Part 4: Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for PLA synthesis.
References
-
Title: A review on the synthesis, properties and applications of poly(lactic acid) Source: Polymer-Plastics Technology and Engineering URL: [Link]
-
Title: Ring-opening polymerization of lactide for the synthesis of polylactic acid Source: Nature Protocols URL: [Link]
-
Title: Poly(lactic acid): synthesis, structures, properties, processing, and applications Source: Progress in Polymer Science URL: [Link]
Application Notes & Protocols: The Synthesis and Application of N-Lactoyl-Phenylalanine, a Bioactive Pharmaceutical Intermediate Derived from Lactyl Chloride Chemistry
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of N-lactoyl-phenylalanine (Lac-Phe), a recently identified bioactive metabolite with significant therapeutic potential. While endogenously synthesized, chemical synthesis provides a crucial avenue for further research and development. This document details the chemical synthesis of Lac-Phe, focusing on a practical and accessible route starting from lactic acid via the highly reactive intermediate, lactyl chloride. We will explore the nuances of this synthetic pathway, including stereochemical considerations, and provide detailed, step-by-step protocols for its synthesis and characterization. Furthermore, we will delve into the burgeoning field of Lac-Phe research, highlighting its physiological roles and potential as a therapeutic agent.
Introduction: The Emergence of N-Lactoyl Amino Acids in Pharmaceutical Research
In the landscape of pharmaceutical research, the discovery of novel endogenous signaling molecules often opens up new avenues for therapeutic intervention. N-lactoyl amino acids have recently emerged as a fascinating class of such molecules.[1][2] Among these, N-lactoyl-phenylalanine (Lac-Phe) has garnered significant attention for its role as a blood-borne signaling metabolite that is induced by exercise and has been shown to suppress appetite and reduce obesity in preclinical models.[3][4] This discovery has positioned Lac-Phe as a promising lead for the development of new therapeutics for metabolic disorders.
The endogenous synthesis of Lac-Phe is catalyzed by the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2), which facilitates the condensation of lactate and phenylalanine.[5][6] However, to fully explore the therapeutic potential of Lac-Phe, robust and scalable chemical synthesis methods are essential. This guide focuses on a synthetic approach that utilizes lactyl chloride, a reactive derivative of lactic acid, as a key intermediate. This method provides a direct and efficient means of acylating phenylalanine to produce the desired N-lactoyl-phenylalanine.
The Chemistry of Lactyl Chloride in Pharmaceutical Intermediate Synthesis
Lactyl chloride, as an acyl chloride, is a highly reactive electrophile, making it an excellent reagent for the acylation of nucleophiles such as amines.[7] The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of lactyl chloride, followed by the elimination of a chloride ion, to form a stable amide bond.[1] This reactivity is central to the synthesis of N-lactoyl amino acids.
Key considerations for using lactyl chloride in synthesis include:
-
Stereochemistry: Both lactic acid and phenylalanine are chiral molecules. Therefore, the synthesis of N-lactoyl-phenylalanine will result in diastereomers if racemic starting materials are used. Controlling the stereochemistry is paramount in pharmaceutical synthesis, as different stereoisomers can have vastly different biological activities.
-
Protecting Groups: To avoid unwanted side reactions, it is often necessary to protect other reactive functional groups in the amino acid, such as the carboxylic acid.[8] Esterification of the carboxylic acid is a common strategy.[5]
-
Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the yield, purity, and stereochemical outcome of the reaction.[9]
Synthetic Pathway for N-Lactoyl-Phenylalanine via Lactyl Chloride
The overall synthetic strategy involves two main stages: the preparation of lactyl chloride from lactic acid, and the subsequent coupling of lactyl chloride with phenylalanine.
Caption: Synthetic workflow for N-Lactoyl-Phenylalanine.
Detailed Application Protocols
Safety Precaution: Lactyl chloride and thionyl chloride are corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis of (S)-Lactyl Chloride
This protocol describes the preparation of (S)-lactyl chloride from (S)-lactic acid.
Materials:
-
(S)-Lactic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve (S)-lactic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) to the solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Monitor the reaction by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude (S)-lactyl chloride is often used immediately in the next step without further purification due to its reactivity.
Protocol 2: Synthesis of (S)-N-Lactoyl-(L)-Phenylalanine Methyl Ester
This protocol details the coupling of (S)-lactyl chloride with L-phenylalanine methyl ester.
Materials:
-
Crude (S)-lactyl chloride (from Protocol 1)
-
L-Phenylalanine methyl ester hydrochloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend L-phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C and add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine.
-
In a separate flask, dissolve the crude (S)-lactyl chloride (1.1 eq) in anhydrous DCM.
-
Slowly add the lactyl chloride solution to the phenylalanine methyl ester solution at 0 °C with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure (S)-N-lactoyl-(L)-phenylalanine methyl ester.
Protocol 3: Hydrolysis of (S)-N-Lactoyl-(L)-Phenylalanine Methyl Ester
This protocol describes the final deprotection step to yield the target molecule.
Materials:
-
(S)-N-Lactoyl-(L)-phenylalanine methyl ester (from Protocol 2)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and water
-
1M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the (S)-N-lactoyl-(L)-phenylalanine methyl ester (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C and add a solution of lithium hydroxide (1.5 eq) in water dropwise.
-
Stir the reaction at room temperature and monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.
-
Carefully acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-N-lactoyl-(L)-phenylalanine.
-
The final product can be further purified by recrystallization or preparative HPLC if necessary.
Characterization of N-Lactoyl-Phenylalanine
The synthesized N-lactoyl-phenylalanine should be thoroughly characterized to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic peaks for the methyl group of the lactyl moiety, the α-protons of both the lactyl and phenylalanyl residues, and the aromatic protons of the phenyl group. |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid, as well as the carbons of the lactyl and phenylalanyl backbones and the phenyl ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of N-lactoyl-phenylalanine (C₁₂H₁₅NO₄, Molar Mass: 237.25 g/mol ).[3] |
| Chiral HPLC | To determine the diastereomeric purity of the final product. |
Biological Context and Therapeutic Potential of N-Lactoyl-Phenylalanine
The significance of N-lactoyl-phenylalanine as a pharmaceutical intermediate stems from its intriguing biological activity.
Caption: Biological pathway of N-Lactoyl-Phenylalanine.
Key findings from recent research include:
-
Appetite Suppression: Intraperitoneal administration of Lac-Phe has been shown to reduce food intake in diet-induced obese mice.[4]
-
Weight Management: Chronic administration of Lac-Phe leads to reduced body weight and adiposity.[4]
-
Improved Glucose Homeostasis: Lac-Phe treatment has been associated with improvements in glucose tolerance.[4]
These findings suggest that Lac-Phe, or mimetics thereof, could be developed into novel therapeutics for the treatment of obesity and type 2 diabetes. The availability of a robust chemical synthesis for Lac-Phe is a critical step in enabling further pharmacological studies, including structure-activity relationship (SAR) investigations and preclinical development.
Conclusion
N-lactoyl-phenylalanine stands as a prime example of a bioactive metabolite with significant pharmaceutical potential. The synthetic route via lactyl chloride presented in these application notes offers a practical and scalable method for producing this valuable compound for research purposes. The detailed protocols and discussions on stereochemical control and characterization are intended to provide researchers with the necessary tools to confidently synthesize and investigate N-lactoyl-phenylalanine and its analogs, thereby accelerating the exploration of this exciting new area of medicinal chemistry.
References
-
Jansen, R. S., Addie, R., Merkx, R., Fish, A., Mahakena, S., Bleijerveld, O. B., ... & van de Wetering, K. (2015). N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids. Proceedings of the National Academy of Sciences, 112(21), 6601-6606. [Link][5][10]
- Li, V. L., He, Y., Contrepois, K., Liu, H., Kim, J. T., Wiggenhorn, A. L., ... & Long, J. Z. (2022). An exercise-inducible metabolite that suppresses feeding and obesity.
-
Wikipedia contributors. (2023). Lac-Phe. In Wikipedia, The Free Encyclopedia. [Link][3]
-
Feng, J., Huang, Z., Huang, M., Cui, C., Zhao, M., & Feng, Y. (2023). Preparation and Taste Characteristics of Kokumi N-Lactoyl Phenylalanine in the Presence of Phenylalanine and Lactate. Journal of Agricultural and Food Chemistry, 71(4), 1845-1854. [Link][11]
-
ResearchGate. (n.d.). Lac-Phe (N-lactoyl-phenylalanine). [Link][4]
-
Human Metabolome Database. (2016). N-Lactoylphenylalanine (HMDB0062175). [Link][6]
-
Wikipedia contributors. (2023). Schotten–Baumann reaction. In Wikipedia, The Free Encyclopedia. [Link][1]
- Zhang, J., et al. (2011). Fine and Specialty Chemicals, 6:26-29.
-
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link][12]
-
Google Patents. (n.d.). A kind of preparation method of phenylalanine lactate. [13]
-
Medicinal Chemistry. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link][8]
-
University of Calgary. (n.d.). Ch27 : Peptide synthesis. [Link]
-
Sun, Y., et al. (n.d.). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. [Link][14]
-
Sellami, M., et al. (2024). N-Lactoyl amino acids as metabolic biomarkers differentiating low and high exercise response. Termedia. [Link][15]
-
Bhadani, A., et al. (2020). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. [Link][7]
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- 5. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for N-Lactoylphenylalanine (HMDB0062175) [hmdb.ca]
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- 8. jocpr.com [jocpr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. lscollege.ac.in [lscollege.ac.in]
- 13. CN104151181B - A kind of preparation method of phenylalanine lactate - Google Patents [patents.google.com]
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- 15. N-Lactoyl amino acids as metabolic biomarkers differentiating low and high exercise response [termedia.pl]
Application Note: Chromatographic Strategies for Monitoring 2-Hydroxypropanoyl Chloride Reactions
Abstract
Monitoring the progress of reactions involving 2-hydroxypropanoyl chloride (lactoyl chloride) is critical in pharmaceutical and fine chemical synthesis for ensuring product quality, optimizing yield, and maintaining process safety. However, the inherent reactivity and instability of this acyl chloride present significant analytical challenges. Direct analysis is often unfeasible due to its rapid hydrolysis and thermal lability.[1][2] This application note provides detailed protocols for two robust chromatographic methods designed to overcome these challenges: an indirect Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for monitoring product formation or starting material consumption, and a Gas Chromatography (GC) method with pre-column derivatization for direct, quantitative analysis of the acyl chloride as a stable ester. These methods provide the accuracy and reliability required by researchers, scientists, and drug development professionals.
The Analytical Challenge: The Duality of Reactivity
This compound is a bifunctional molecule featuring a highly electrophilic acyl chloride and a nucleophilic hydroxyl group. Its utility as a synthetic intermediate is derived from the acyl chloride's potent reactivity towards nucleophiles like amines and alcohols to form stable amide and ester linkages, respectively.
This same reactivity, however, is the primary obstacle to direct analytical measurement. Key challenges include:
-
Hydrolytic Instability: this compound reacts violently with water, including trace atmospheric moisture or residual water in analytical solvents, to hydrolyze back to lactic acid and hydrochloric acid. This degradation compromises sample integrity from the moment of collection to injection.
-
Thermal Lability: The compound can degrade at elevated temperatures, making direct GC analysis, which requires volatilization in a hot injector, problematic.[2]
-
On-Column Reactions: The reactive nature of the acyl chloride can lead to on-column reactions with the stationary phase (e.g., residual silanols in silica-based HPLC columns), causing peak tailing, poor reproducibility, and column degradation.[1]
Therefore, successful monitoring requires strategies that either track a stable proxy for the reaction's progress or convert the analyte into a stable derivative before analysis.
Method Selection Workflow
The choice between an indirect HPLC method and a direct GC-derivatization method depends on the specific analytical goal, such as qualitative reaction progress monitoring versus precise quantitative analysis of the acyl chloride.
Caption: Workflow for selecting the appropriate analytical method.
Method 1: Indirect RP-HPLC for Reaction Progress Monitoring
This method is ideal for tracking the formation of a stable product (e.g., an amide or ester) or the consumption of a stable starting material. By monitoring a stable species, the challenges associated with acyl chloride instability are bypassed. This approach is widely used for monitoring acylation reactions.[3][4][5]
Rationale and Causality
-
Principle: We monitor the appearance of the UV-active, stable acetylated product over time. The rate of its formation is directly proportional to the consumption of the this compound.
-
Stationary Phase: A C18 reversed-phase column is chosen for its versatility in retaining a wide range of organic molecules, making it suitable for separating the starting materials from the acylated product.
-
Mobile Phase: An acetonitrile/water gradient is used to elute compounds with varying polarities. A small amount of trifluoroacetic acid (TFA) is added to acidify the mobile phase. This suppresses the ionization of any carboxylic acid groups (e.g., hydrolyzed acyl chloride), ensuring sharp, symmetrical peaks.
-
Sample Preparation: The reaction is quenched immediately upon sampling. A nucleophile like methanol is used to rapidly convert any remaining this compound into a stable, non-interfering methyl ester, preventing further reaction or hydrolysis during sample workup and analysis.[6]
Detailed Experimental Protocol
Objective: To monitor the formation of an amide product from the reaction of this compound with a primary amine.
A. Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Trifluoroacetic Acid (TFA)
-
Methanol (Anhydrous)
-
Reference standards for starting amine and final amide product.
B. Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | 5% B to 95% B over 10 min; hold at 95% B for 2 min; return to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | DAD at 220 nm (or λmax of the product's chromophore) |
| Injection Volume | 5 µL |
C. Sample Preparation Workflow
-
Carefully withdraw 10 µL of the reaction mixture using a dry syringe.
-
Immediately quench the aliquot in a vial containing 990 µL of anhydrous methanol. Vortex thoroughly. This step is critical to instantly convert the reactive acyl chloride to its methyl ester.[6]
-
Further dilute the quenched sample with a 50:50 mixture of Acetonitrile:Water to a suitable concentration for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
D. System Suitability Testing (SST) Before analyzing samples, the system's adequacy must be verified.[7][8][9] This is a core requirement of Good Manufacturing Practice (GMP) and ensures the reliability of the analytical results.[9]
-
Prepare a solution containing the starting amine and the final amide product.
-
Perform five replicate injections of this solution.
-
The system is deemed suitable for analysis if the following criteria are met:
| SST Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 2.0 between starting material and product peaks | Ensures baseline separation for accurate integration.[10][11] |
| Tailing Factor (T) | 0.8 – 1.5 for both peaks | Confirms good peak symmetry, free from secondary interactions.[10][11] |
| %RSD (Peak Area) | < 2.0% for both peaks across 5 injections | Demonstrates the precision and repeatability of the system.[10][11] |
Method 2: GC with Pre-Column Derivatization
For direct quantification of this compound, derivatization is mandatory.[2] This strategy converts the highly reactive and non-volatile analyte into a stable, volatile derivative suitable for GC analysis. The most common approach is esterification.[6][12]
Rationale and Causality
-
Principle: The acyl chloride is reacted with a derivatizing agent, typically an alcohol, to form a stable ester. This reaction must be rapid, quantitative, and produce a single, stable product. We will use 2,2,2-trifluoroethanol (TFE) as the derivatizing agent.
-
Derivatizing Agent: TFE is an excellent choice because it is highly reactive towards the acyl chloride, and the resulting trifluoroethyl ester is highly volatile and electron-capturing, making it suitable for sensitive detection by either a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), or for mass spectrometry (MS).
-
Catalyst: A tertiary amine like triethylamine (TEA) or pyridine is used to catalyze the reaction and scavenge the HCl byproduct, driving the reaction to completion.[13]
-
Stationary Phase: A mid-polarity column, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane), provides good selectivity for separating the ester derivative from the solvent and other potential byproducts.
Detailed Experimental Protocol
Objective: To quantify the concentration of this compound in a reaction mixture.
A. Reagents and Materials
-
2,2,2-Trifluoroethanol (TFE)
-
Triethylamine (TEA, anhydrous)
-
Hexane (GC Grade)
-
Anhydrous Sodium Sulfate
-
Stock solution of this compound of known concentration for calibration.
B. Instrumentation and Conditions
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent with FID or MS detector |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min |
| Injector | Split/Splitless, 250 °C, Split ratio 20:1 |
| Oven Program | 60 °C (hold 2 min), ramp at 15 °C/min to 250 °C (hold 3 min) |
| Detector | FID at 280 °C (or MS in scan mode 40-300 m/z) |
| Injection Volume | 1 µL |
C. Derivatization and Sample Preparation Workflow
-
Prepare a derivatization reagent by mixing 100 µL of TFE and 50 µL of TEA in 1 mL of hexane.
-
In a dry vial, add 50 µL of the reaction mixture to 950 µL of the derivatization reagent.
-
Cap the vial tightly and vortex for 1 minute. Let the reaction proceed for 15 minutes at room temperature.[14]
-
Add a small amount of anhydrous sodium sulfate to remove any particulate matter and excess moisture.
-
The sample is now ready for GC injection.
D. Calibration and Quantification
-
Prepare a series of calibration standards by derivatizing known concentrations of this compound using the protocol above.
-
Inject the derivatized standards to construct a calibration curve (Peak Area vs. Concentration).
-
Inject the derivatized unknown sample and determine its concentration from the calibration curve.
Data Interpretation and Troubleshooting
-
HPLC: The progress of the reaction can be visualized by plotting the peak area of the product against time. A successful reaction will show a sigmoidal curve, plateauing as the starting material is consumed.
-
GC: The concentration of this compound is calculated from the linear regression of the calibration curve. Inconsistent results may point to incomplete derivatization (check reagents) or sample degradation prior to derivatization (ensure rapid quenching).
-
General Issues: The presence of broad or tailing peaks can indicate interactions with active sites in the system or column degradation.[15] Ghost peaks may arise from injector contamination or carryover. Regular system maintenance and the use of high-purity solvents are crucial for robust method performance.[16][17]
Conclusion
The high reactivity of this compound necessitates specialized analytical approaches. For routine reaction monitoring where the stability of products or reactants allows, an indirect RP-HPLC method offers a simple and robust solution. For applications requiring direct and precise quantification of the acyl chloride itself, a GC method with pre-column derivatization is the superior strategy. Both protocols, when implemented with appropriate system suitability tests and careful sample handling, provide the reliable and accurate data essential for professionals in research and drug development.
References
-
Liu, A. et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 145, 239-245. Available at: [Link]
-
Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Pharmaceutical Updates. Available at: [Link]
-
Jitaru, P. (2017). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. Available at: [Link]
-
Sohail. (n.d.). SOP for System Suitability Test for Chromatographic & Spectroscopic Analysis. Pharmaceutical Guidelines. Available at: [Link]
-
MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. Available at: [Link]
- P, Kumar & S, Kumar & P, G & S, K. (2017). HPLC Calibration Process Parameters in Terms of System Suitability Test. International Journal of Pharmaceutical Quality Assurance. 8. 83-88.
-
Karanam, V. et al. (2014). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
-
Al-Masri, Z. et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. Available at: [Link]
-
Malig, T. et al. (2017). Monitoring timecourse of DMAP catalyzed acylation of phenols with acetic anhydride. ResearchGate. Available at: [Link]
-
Hakkarainen, M. et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(17), 2245-2253. Available at: [Link]
-
Olsen, J. V. et al. (2009). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. BMC Research Notes, 2, 158. Available at: [Link]
-
ResearchGate. (2009). (PDF) Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. ResearchGate. Available at: [Link]
-
Oria, V. et al. (2019). Quantitation of Reactive Acyl-CoA Species Mediated Protein Acylation by HPLC-MS/MS. Analytical Chemistry, 91(21), 13912-13920. Available at: [Link]
-
Chrom Tech, Inc. (n.d.). Tackling Common Challenges in Chromatography. Chrom Tech. Available at: [Link]
-
ResearchGate. (2019). Quantitation of Reactive Acyl-CoA Species Mediated Protein Acylation by HPLC–MS/MS | Request PDF. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
ResearchGate. (n.d.). Techniques and Methods to Monitor Chemical Reactions | Request PDF. ResearchGate. Available at: [Link]
-
Molnar, I. et al. (2017). Current challenges and future prospects in chromatographic method development for pharmaceutical research. Journal of Chromatography A, 1523, 8-19. Available at: [Link]
-
BioPharm International. (2020). Chromatographic Science Clarifies Separation Challenges. BioPharm International. Available at: [Link]
-
LCGC International. (n.d.). Technical Challenges Encountered During Chromatographic Method Transfers to Pharmaceutical Manufacturing Sites. LCGC International. Available at: [Link]
-
ResearchGate. (2017). (PDF) Current Challenges and Future Prospects in Chromatographic Method Development for Pharmaceutical Research. ResearchGate. Available at: [Link]
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Troubleshooting & Optimization
preventing hydrolysis of 2-hydroxypropanoyl chloride during reactions
Welcome to the technical support center for 2-hydroxypropanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this versatile bifunctional reagent. Here, you will find practical solutions to common challenges, particularly the prevention of hydrolysis during its use in chemical synthesis.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is this compound, and why is it so reactive?
This compound, also known as lactyl chloride, is a bifunctional organic molecule with the chemical formula C₃H₅ClO₂.[1][2] It possesses both a hydroxyl (-OH) group and a highly reactive acyl chloride (-COCl) group.[1] Its high reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the acyl chloride functional group. This carbon is bonded to two strongly electronegative atoms (oxygen and chlorine), making it highly susceptible to attack by nucleophiles.[3][4]
Q2: What is hydrolysis, and why is it a significant issue with this compound?
Hydrolysis is a chemical reaction where a molecule is cleaved by reacting with water.[5] In the case of this compound, the acyl chloride group readily reacts with water to decompose into lactic acid and hydrochloric acid (HCl).[1] This is a major concern during synthesis for several reasons:
-
Reduced Yield: The consumption of your starting material by this side reaction will significantly lower the yield of your desired product.[5]
-
Byproduct Contamination: The formation of lactic acid can complicate the purification process of your target molecule.[5]
-
Safety Hazards: The reaction generates corrosive HCl gas.[5]
Q3: How can I detect if hydrolysis has occurred in my reaction?
Several indicators can suggest that significant hydrolysis of this compound has taken place:
-
A lower-than-expected yield of your desired product.[5]
-
The presence of a new, more polar spot on a Thin Layer Chromatography (TLC) analysis, corresponding to lactic acid.
-
An acidic reaction mixture upon workup, which can be confirmed by pH measurement.[5]
-
Noticeable fuming when the reagent is exposed to air, which is the formation of HCl gas as the acyl chloride reacts with atmospheric moisture.[6]
-
Analytical techniques such as Infrared (IR) Spectroscopy can monitor the disappearance of the carbonyl chloride (C=O) stretch, and Nuclear Magnetic Resonance (NMR) Spectroscopy can identify structural changes indicating hydrolysis.[7]
TROUBLESHOOTING GUIDE: PREVENTING HYDROLYSIS
This section provides a systematic approach to diagnosing and resolving issues related to the hydrolysis of this compound during your experiments.
Issue 1: Low Yield of Desired Product, with Lactic Acid as a Major Byproduct.
This is a classic sign that hydrolysis is outcompeting your desired reaction. The key to preventing this is to ensure your desired nucleophile reacts with the this compound much faster than water does.[8]
| Possible Cause | Underlying Principle | Recommended Action |
| Presence of Water in Reagents or Solvents | Acyl chlorides are highly reactive with even trace amounts of water. | Use Anhydrous Conditions: Ensure all solvents are rigorously dried, preferably using a solvent purification system.[5] All other reagents should also be anhydrous. |
| Atmospheric Moisture | Exposure to air introduces moisture, leading to hydrolysis. | Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.[5] Use oven-dried glassware and proper sealing techniques like rubber septa for reagent additions.[5] |
| Slow Reaction with Desired Nucleophile | If the desired nucleophilic reaction is slow, hydrolysis has more time to occur. | Increase Nucleophilicity: For amine or alcohol nucleophiles, add a non-nucleophilic base (e.g., triethylamine, pyridine) to deprotonate the nucleophile, making it more potent.[8][9] |
| Sub-optimal Reaction Temperature | Higher temperatures can accelerate both the desired reaction and hydrolysis. | Temperature Control: Start the reaction at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction and minimize the rate of hydrolysis.[8] The reaction can then be allowed to slowly warm to room temperature.[10] |
Experimental Protocol: General Anhydrous Reaction Setup
-
Glassware Preparation: Dry all necessary glassware (round-bottom flask, addition funnel, condenser) in an oven at >120°C for at least 4 hours before use.[5]
-
Assembly: Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Establish and maintain an inert atmosphere by connecting the flask to a nitrogen or argon line.[5]
-
Reagent Addition: Add anhydrous solvents and reagents using syringes or cannulas through rubber septa.
Issue 2: Difficulty in Separating the Product from Lactic Acid.
If hydrolysis has already occurred, the resulting lactic acid can be challenging to remove due to its polarity and potential for hydrogen bonding.
| Possible Cause | Underlying Principle | Recommended Action |
| Inadequate Workup Procedure | Lactic acid is soluble in aqueous and some organic phases. | Aqueous Wash: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and extract the acidic lactic acid into the aqueous phase. |
| Co-elution during Chromatography | If the desired product has a similar polarity to lactic acid, they may co-elute. | Chromatography Optimization: Adjust the solvent system for column chromatography to achieve better separation. A more non-polar eluent system may be required. |
Advanced Strategy: The Schotten-Baumann Reaction
For reactions with nucleophiles that are soluble in water or for which anhydrous conditions are challenging to maintain, the Schotten-Baumann reaction provides an effective alternative.[8]
Principle: This method uses a two-phase system, typically an organic solvent (like dichloromethane) and water. A base, such as sodium hydroxide, is dissolved in the aqueous phase.[8]
-
The this compound remains predominantly in the organic phase, limiting its direct contact with water.[8]
-
The base in the aqueous phase deprotonates the nucleophile at the interface, increasing its reactivity, and neutralizes the HCl byproduct, driving the reaction to completion.[8]
Caption: Schotten-Baumann Reaction Workflow.
Mechanism of Hydrolysis
The hydrolysis of this compound proceeds via a nucleophilic addition-elimination mechanism.
Caption: Mechanism of Acyl Chloride Hydrolysis.
REFERENCES
-
Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Retrieved from [Link]
-
YouTube. (2022, April 9). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. Retrieved from
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 18362554. Retrieved from [Link]
-
Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution? Retrieved from [Link]
-
Henry Rzepa's Blog. (2023, October 12). More examples of “double-headed” curly arrows: S and C Nucleophiles attacking acetyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxypropanoyl chloride. PubChem Compound Summary for CID 18673867. Retrieved from [Link]
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Technical Support Center: Lactyl Chloride Esterification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for lactyl chloride esterification. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the esterification of alcohols using lactyl chloride. As Senior Application Scientists, we have compiled this resource based on a synthesis of established chemical principles and practical, field-tested experience. Our goal is to not only provide solutions but also to explain the underlying chemistry to empower you in your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues and questions in a problem-and-solution format.
Question 1: My esterification reaction is sluggish or incomplete, resulting in low yields. What are the likely causes and how can I improve the conversion?
Answer:
Several factors can contribute to a slow or incomplete esterification reaction with lactyl chloride. The primary suspects are often related to reagent purity, reaction conditions, and the nature of the alcohol substrate.
Root Cause Analysis & Solutions:
-
Moisture Contamination: Lactyl chloride is highly reactive and readily hydrolyzes in the presence of water to form lactic acid and hydrochloric acid.[1][2] This side reaction consumes the starting material and introduces acidic byproducts that can complicate the reaction and purification.
-
Troubleshooting Protocol:
-
Dry Glassware: Ensure all glassware is rigorously dried, either in an oven overnight ( >100 °C) or by flame-drying under a stream of inert gas (e.g., nitrogen or argon).
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves to maintain dryness.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Steric Hindrance of the Alcohol: The rate of esterification is significantly influenced by the steric bulk of the alcohol. Tertiary alcohols react much slower than primary or secondary alcohols.
-
Experimental Insight: For sterically hindered secondary or tertiary alcohols, consider increasing the reaction temperature or using a more potent acylation catalyst (see below). However, be mindful that higher temperatures can also promote side reactions.
-
-
Inadequate Temperature Control: The reaction between acyl chlorides and alcohols is typically exothermic.[3][4] While some initial heating may be necessary to overcome the activation energy, excessive temperatures can lead to decomposition of the lactyl chloride or the desired ester product.
-
Best Practice: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature or the desired reaction temperature. Use a controlled heating mantle or oil bath for precise temperature regulation.
-
-
Insufficient Mixing: In heterogeneous reaction mixtures, poor mixing can lead to localized concentration gradients and incomplete reaction.
-
Solution: Ensure efficient stirring throughout the reaction. For viscous mixtures, a mechanical stirrer may be more effective than a magnetic stir bar.
-
Below is a decision tree to guide your troubleshooting process for low conversion rates.
Sources
minimizing racemization during synthesis of chiral lactyl chloride
Technical Support Center: Chiral Lactyl Chloride Synthesis
A Guide to Minimizing Racemization for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support resource for the stereoselective synthesis of lactyl chloride. The inherent chirality of this reagent makes it a valuable building block in pharmaceutical and fine chemical synthesis. However, the lability of the stereocenter alpha to the carbonyl group presents a significant challenge in maintaining enantiomeric purity during its preparation. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions to assist you in minimizing racemization and achieving high-purity chiral lactyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism leading to racemization during the synthesis of lactyl chloride from lactic acid?
A1: The principal pathway for racemization during the conversion of lactic acid to lactyl chloride is the formation of a ketene intermediate.[1] This typically occurs when using chlorinating agents like thionyl chloride (SOCl₂) under harsh conditions, such as elevated temperatures. The reaction proceeds through a chlorosulfite intermediate which, upon heating, can eliminate sulfur dioxide and hydrogen chloride to form a planar, achiral ketene. Subsequent addition of HCl to this ketene intermediate can occur from either face with equal probability, leading to a racemic mixture of (R)- and (S)-lactyl chloride.[2] Another potential pathway, especially in the presence of excess base, is the deprotonation of the acidic proton on the alpha-carbon, leading to an enolate intermediate which is also achiral.[3]
Q2: Which chlorinating agent is recommended to minimize racemization?
A2: The choice of chlorinating agent is a critical factor in preserving the stereochemical integrity of the lactyl chloride. While thionyl chloride is a common and cost-effective reagent, it can lead to racemization if the reaction is not carefully controlled.[4] Oxalyl chloride is often a superior choice as it is highly reactive and allows the reaction to be performed at lower temperatures, thus minimizing the risk of ketene formation.[5] Phosphorus pentachloride (PCl₅) is another effective reagent that can provide high yields with good stereoretention when used at low temperatures. For particularly sensitive substrates, acyl fluorides can be generated in situ under neutral conditions, offering another strategy to avoid racemization.[1]
Q3: How does temperature influence the enantiomeric purity of the final product?
A3: Temperature is a crucial parameter to control during the synthesis of chiral lactyl chloride. Higher reaction temperatures, especially when using thionyl chloride, significantly increase the rate of racemization by promoting the formation of the ketene intermediate.[4] To suppress this side reaction, it is highly recommended to conduct the chlorination at low temperatures, typically between -20°C and 0°C.[6] Maintaining a consistently low temperature throughout the addition of the chlorinating agent and the subsequent reaction period is essential for achieving high enantiomeric excess.
Q4: What is the role of the solvent in preventing racemization?
A4: The solvent can have a significant impact on the extent of racemization.[1] Non-polar, aprotic solvents such as dichloromethane (DCM) or diethyl ether are generally preferred. These solvents are less likely to promote the formation of ionic intermediates that could facilitate racemization. Polar solvents, particularly those that can act as a base or promote enolization, should be avoided.
Troubleshooting Guide: Common Issues and Solutions
This section addresses frequent challenges encountered during the synthesis of chiral lactyl chloride and offers practical solutions.
Issue 1: Significant Racemization Detected in the Final Product
-
Potential Cause A: Elevated Reaction Temperature.
-
Troubleshooting:
-
Ensure the reaction vessel is adequately cooled in a suitable bath (e.g., ice-salt, dry ice-acetone) before and during the addition of the chlorinating agent.
-
Continuously monitor the internal reaction temperature with a calibrated low-temperature thermometer.
-
Maintain the temperature within the recommended range for the chosen chlorinating agent (e.g., -10°C to 0°C for oxalyl chloride).[6]
-
-
-
Potential Cause B: Inappropriate Chlorinating Agent or Reaction Conditions.
-
Troubleshooting:
-
If using thionyl chloride, consider switching to oxalyl chloride, which is generally less prone to causing racemization.[5]
-
If thionyl chloride must be used, add it slowly at a low temperature and avoid heating the reaction mixture.
-
The use of a catalytic amount of N,N-dimethylformamide (DMF) with oxalyl chloride can accelerate the reaction at low temperatures, but excess DMF should be avoided.[5]
-
-
-
Potential Cause C: Presence of Basic Impurities.
-
Troubleshooting:
-
Ensure all reagents are of high purity and free from basic contaminants.
-
Use freshly distilled thionyl chloride if necessary to remove acidic and basic impurities.
-
Avoid the use of strong bases, as they can promote racemization through enolization.[1]
-
-
Issue 2: Low Yield of Lactyl Chloride
-
Potential Cause A: Incomplete Reaction.
-
Troubleshooting:
-
Use a slight excess (1.1-1.5 equivalents) of the chlorinating agent to ensure complete conversion of the lactic acid.[4]
-
Monitor the reaction progress by an appropriate method (e.g., in-situ IR to observe the disappearance of the carboxylic acid O-H stretch and the appearance of the acid chloride C=O stretch).
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
-
Potential Cause B: Hydrolysis of the Product.
-
Troubleshooting:
-
Lactyl chloride is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Work up the reaction under anhydrous conditions whenever possible.
-
If an aqueous workup is unavoidable, use ice-cold brine and perform extractions quickly.
-
-
-
Potential Cause C: Product Loss During Purification.
-
Troubleshooting:
-
Lactyl chloride is a relatively volatile compound. Avoid excessive heating during solvent removal.
-
Purification by vacuum distillation is the preferred method. Ensure the vacuum is well-controlled to prevent bumping and product loss.
-
-
Experimental Protocols
Protocol 1: Synthesis of (S)-Lactyl Chloride using Oxalyl Chloride with Minimized Racemization
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and assemble under a nitrogen atmosphere.
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (S)-lactic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
-
Reaction:
-
Cool the solution to -10°C in a dry ice-acetone bath.
-
Slowly add a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below -5°C.
-
Add a catalytic amount (1 drop) of anhydrous N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at -10°C for 2-3 hours, then allow it to warm slowly to room temperature.
-
-
Work-up and Purification:
-
Monitor the reaction for the cessation of gas evolution (CO and CO₂).
-
Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride by rotary evaporation at low temperature.
-
Purify the crude (S)-lactyl chloride by vacuum distillation to obtain the pure product.
-
Data Presentation
Table 1: Comparison of Chlorinating Agents and Conditions
| Chlorinating Agent | Temperature | Solvent | Key Advantages | Potential Issues |
| Thionyl Chloride (SOCl₂) | 0 to reflux | Neat or DCM | Cost-effective, gaseous byproducts | High risk of racemization at elevated temperatures[4] |
| Oxalyl Chloride ((COCl)₂) | -20 to 0°C | DCM | High reactivity at low temperatures, minimizes racemization[5] | More expensive, moisture sensitive |
| Phosphorus Pentachloride (PCl₅) | -10 to 0°C | Diethyl Ether | High yield | Solid reagent, can be more difficult to handle |
Visualizations
Caption: Troubleshooting workflow for minimizing racemization.
Sources
Technical Support Center: Lactyl Chloride Synthesis & Purification
Welcome to the technical support center for lactyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of lactyl chloride. As a highly reactive intermediate, its preparation is often accompanied by the formation of various byproducts that can complicate downstream applications. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the successful isolation of high-purity lactyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in lactyl chloride synthesis?
The byproduct profile largely depends on the chlorinating agent used. The two most common reagents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
-
Using Thionyl Chloride (SOCl₂): The primary byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. While these are volatile and easily removed from the reaction mixture, residual, unreacted thionyl chloride is a common impurity due to its relatively high boiling point (76 °C). If the starting lactic acid contains water, side reactions can lead to the formation of oligomers or polymers of lactic acid.
-
Using Oxalyl Chloride ((COCl)₂): This reagent is often preferred for its milder reaction conditions. The byproducts are carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), all of which are volatile gases, simplifying the workup. If N,N-dimethylformamide (DMF) is used as a catalyst, trace amounts of dimethylcarbamoyl chloride, a potent carcinogen, can be formed.
Q2: Why is my crude lactyl chloride product dark yellow or brown?
Discoloration is a frequent issue and typically points to two main causes:
-
Impure Reagents: Old or impure thionyl chloride can contain dissolved sulfur chlorides or other impurities that lead to colored byproducts. It is recommended to purify thionyl chloride by distillation before use if its quality is suspect.
-
Thermal Decomposition: Lactyl chloride, like many acyl chlorides, can be thermally sensitive. Overheating the reaction mixture or distilling at atmospheric pressure can cause decomposition and polymerization, resulting in a dark, tarry product.
Q3: What are the biggest challenges in purifying lactyl chloride?
The primary challenge is the compound's high reactivity, especially its sensitivity to moisture. Lactyl chloride readily hydrolyzes back to lactic acid upon contact with water, meaning all glassware must be scrupulously dried and the reaction and purification should be performed under an inert atmosphere (e.g., nitrogen or argon). Another challenge is separating the product from high-boiling impurities or excess reagents like thionyl chloride without causing thermal degradation.
Q4: How can I accurately assess the purity of my final lactyl chloride product?
Direct analysis is challenging due to the compound's reactivity. The most reliable methods involve derivatization.
-
Gas Chromatography (GC) & HPLC: These are the preferred methods. The lactyl chloride is first converted to a stable ester (e.g., by reacting a sample with anhydrous methanol to form methyl lactate). This derivative can then be easily and accurately quantified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for direct analysis, but the sample must be prepared under strictly anhydrous conditions using deuterated solvents from a sealed ampoule to prevent hydrolysis.
-
Titration: A classic method involves hydrolyzing a weighed sample of the acyl chloride in water and then titrating the resulting hydrochloric acid with a standardized base. This provides the total acyl chloride content but is not specific and won't distinguish between different acyl chlorides.
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis and workup of lactyl chloride.
Issue 1: Incomplete conversion of lactic acid.
-
Probable Cause: Insufficient amount of chlorinating agent, low reaction temperature, or insufficient reaction time. The viscosity of lactic acid, especially if oligomers are present, can also hinder efficient mixing and reaction.
-
Troubleshooting Steps:
-
Stoichiometry: Ensure at least a stoichiometric amount of the chlorinating agent is used. For liquid carboxylic acids, using a 1.5 to 2.0 molar excess of thionyl chloride is common practice to drive the reaction to completion.
-
Temperature & Time: The reaction with thionyl chloride often requires heating to reflux for several hours to ensure complete conversion. For oxalyl chloride, the reaction is often performed at room temperature, but may require extended stirring.
-
Solvent: Using a dry, inert solvent (e.g., dichloromethane, toluene) can improve mixing and moderate the reaction rate.
-
Issue 2: Product hydrolyzes during workup or storage.
-
Probable Cause: Exposure to atmospheric moisture or use of wet solvents/glassware. Lactyl chloride is highly susceptible to hydrolysis.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Oven-dry all glassware and cool it under a stream of inert gas (nitrogen or argon) before use.
-
Inert Atmosphere: Conduct the reaction and all subsequent transfers under a positive pressure of nitrogen or argon.
-
Dry Reagents: Use anhydrous solvents. Ensure the starting lactic acid is as dry as possible; commercial aqueous solutions must be dehydrated first.
-
Proper Storage: Store the purified lactyl chloride in a tightly sealed container with a Teflon-lined cap, under an inert atmosphere, and preferably in a desiccator or freezer to minimize degradation.
-
Issue 3: Difficulty removing excess thionyl chloride.
-
Probable Cause: The boiling point of thionyl chloride (76 °C) is relatively high, making its complete removal by simple rotary evaporation difficult without significant heating, which can degrade the product.
-
Troubleshooting Steps:
-
Azeotropic Removal: This is the most effective method. After the reaction is complete, add a high-boiling anhydrous solvent like toluene to the crude product. Remove the solvent via rotary evaporation. The toluene forms an azeotrope with the residual thionyl chloride, facilitating its removal at a lower temperature. Repeat this process 2-3 times for complete removal.
-
High-Vacuum Distillation: If the lactyl chloride is sufficiently stable, careful distillation under high vacuum can separate it from the less volatile thionyl chloride.
-
Issue 4: Product appears to be polymerizing during distillation.
-
Probable Cause: This is often catalyzed by acidic impurities (like residual HCl) or metal contaminants at high temperatures.
-
Troubleshooting Steps:
-
Neutralize Acid: Before distillation, it is sometimes possible to carefully wash the crude product (dissolved in an inert solvent like ether) with a small amount of ice-cold, dilute sodium bicarbonate solution to remove HCl. Caution: This step is risky and can lead to significant product loss via hydrolysis if not performed quickly and at low temperatures.
-
Use Clean Glassware: Ensure all distillation glassware is meticulously clean to avoid introducing metal contaminants.
-
Lower Distillation Temperature: Use a high-vacuum system to lower the boiling point of the lactyl chloride, allowing distillation to occur at a lower, safer temperature.
-
Data & Protocols
Table 1: Physical Properties of Reagents and Products
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hazards |
| Lactic Acid | 90.08 | 122 (12 mmHg) | 1.21 | Skin/Eye Irritant |
| Thionyl Chloride | 118.97 | 76 | 1.636 | Corrosive, Lachrymator, Reacts with Water |
| Oxalyl Chloride | 126.93 | 63-64 | 1.48 | Toxic, Corrosive, Reacts Violently with Water |
| Lactyl Chloride | 108.52 | ~45-47 (15 mmHg) | ~1.16 | **Corrosive, Moisture |
Technical Support Center: Managing the Corrosivity and Reactivity of 2-Hydroxypropanoyl Chloride
Welcome to the technical support center for 2-hydroxypropanoyl chloride (lactoyl chloride). This guide is designed for researchers, scientists, and drug development professionals who handle this versatile but highly reactive bifunctional molecule. As a potent acylating agent, its corrosivity, stemming from its inherent reactivity and sensitivity to moisture, demands rigorous handling protocols. This document provides in-depth, field-proven insights and troubleshooting guides to ensure the safe and effective use of this compound in your experiments.
Section 1: Foundational Safety & Handling FAQs
This section addresses the most immediate questions regarding the safe handling and storage of this compound. Understanding these principles is critical before bringing the reagent into the laboratory environment.
Q1: What are the primary hazards associated with this compound?
A: The primary hazards are its high corrosivity, reactivity with water, and toxicity.[1] As an acyl chloride, it can cause severe chemical burns to the skin, eyes, and respiratory tract.[1] The core issue is its reaction with water—even atmospheric moisture—in a rapid, exothermic hydrolysis reaction.[2][3]
-
Causality: The carbonyl carbon of the acyl chloride is highly electrophilic, making it extremely susceptible to attack by nucleophiles like water.[4][5] This hydrolysis reaction produces lactic acid and hydrochloric acid (HCl).[1][6] The generated HCl is a strong, corrosive acid that can cause immediate tissue damage and appears as noxious fumes.[3][7]
Q2: My bottle of this compound "fumes" when opened. Is this normal and what does it mean?
A: Yes, this is a common and expected characteristic of most acyl chlorides.[3][8] The fuming is a direct result of the compound reacting with moisture in the ambient air.[8] The visible "fumes" are a combination of aerosolized hydrochloric acid and lactic acid formed upon hydrolysis.[3]
-
Expert Insight: This fuming is a clear visual indicator of the reagent's reactivity and underscores the absolute necessity of handling it under anhydrous conditions and within a certified chemical fume hood to prevent inhalation of corrosive HCl gas.[8][9]
Q3: What is the minimum Personal Protective Equipment (PPE) required for handling this reagent?
A: A comprehensive PPE ensemble is mandatory. Compromising on any component significantly increases the risk of exposure and injury.
-
Eye and Face Protection: Chemical splash goggles combined with a full-face shield are required.[10][11] Standard safety glasses are insufficient to protect against splashes and corrosive vapors.
-
Hand Protection: Use heavy-duty, chemical-resistant gloves. Butyl or nitrile rubber gloves are recommended.[10][11] Given the risk of degradation, it is advisable to double-glove and to change gloves immediately if you suspect any contact.[12]
-
Body Protection: A flame-retardant, chemical-resistant lab coat or apron is essential.[12] Ensure clothing is fully buttoned. For transfers of significant quantities (>50 mL), a full chemical-resistant suit should be considered.
-
Respiratory Protection: All handling must occur in a properly functioning chemical fume hood.[12] If there is a risk of exceeding the occupational exposure limit for HCl, or in the event of a large spill, a full-face respirator with an acid gas cartridge is necessary.[7][10]
Q4: How must this compound be stored to maintain its integrity and prevent accidents?
A: Proper storage is crucial to prevent degradation and ensure safety. The key is isolation from incompatible materials, particularly water.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent moisture ingress.[9] Using a container with a PTFE-lined cap is recommended.
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources.[9] Refrigeration (2-8°C) is often recommended to minimize decomposition over time, but ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.[8]
-
Location: Store in a dedicated, corrosion-resistant cabinet, such as one made of polyethylene.[13] It must be stored separately from bases, alcohols, amines, and oxidizing agents.[14]
Section 2: Material & Equipment Compatibility
The corrosivity of this compound and its hydrolysis product, HCl, dictates careful selection of all materials that will come into contact with it, from reaction vessels to transfer devices.
Q1: What materials are suitable for my reaction setup and transfer tools?
A: Material choice is critical to prevent equipment failure and reaction contamination. Glassware is generally the best choice for the primary reaction vessel.
-
Expert Insight: While borosilicate glass is highly resistant, avoid using any glassware with star cracks or imperfections, as thermal shock from the exothermic reaction could cause failure. For transfer cannulas and needles, stainless steel is acceptable for brief, immediate use, but prolonged contact can lead to corrosion, especially if any moisture is present. Polytetrafluoroethylene (PTFE) and perfluoroalkoxy alkanes (PFA) are highly resistant and are the preferred materials for tubing, syringe components, and seals.
Table 1: Material Compatibility Guide
| Material Category | Compatible Materials | Incompatible Materials (Avoid) | Rationale for Incompatibility |
| Glassware | Borosilicate Glass, Quartz | - | Generally excellent resistance. |
| Plastics | PTFE, PFA, Polyethylene (for short-term use, e.g., trays) | Nylon, Polycarbonate, PVC, ABS, Polypropylene | Reacts with or is degraded by acyl chlorides and HCl, leading to equipment failure and contamination.[15][16] |
| Metals | Hastelloy, Tantalum | Stainless Steel (prolonged contact), Aluminum, Carbon Steel, Copper, Iron | Readily attacked by HCl, leading to corrosion and the introduction of metal ions that can catalyze decomposition.[2][7] |
| Elastomers/Seals | PTFE, Kalrez® (FFKM) | Natural Rubber, Neoprene, Silicone, Buna-N (Nitrile), EPDM | Swell, degrade, or are outright destroyed by the corrosive reagent and its byproducts.[15] |
Note: This table is a general guide. Always consult specific chemical resistance charts and perform compatibility testing for your specific application and conditions.[17][18]
Section 3: Troubleshooting Experimental Setups
Even with careful planning, the reactivity of this compound can lead to experimental challenges. This section addresses common issues.
Q1: I'm setting up a reaction. What is the best-practice workflow to prevent accidental hydrolysis?
A: A rigorously anhydrous setup is non-negotiable. The following workflow ensures all components are free of moisture before the reagent is introduced.
-
Protocol: Inert Atmosphere Reaction Setup
-
Glassware Preparation: All glassware (reaction flask, addition funnel, condenser) must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum.
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (argon or nitrogen). Use high-vacuum grease for any ground glass joints.
-
Solvent & Reagent Prep: Use only anhydrous solvents from a solvent purification system or a freshly opened bottle stored over molecular sieves. All other reagents must be verified to be anhydrous.
-
Reagent Transfer: Transfer this compound using a gas-tight syringe or a double-tipped needle (cannula) under positive inert gas pressure. Never pour the reagent in open air.
-
Mandatory Visualization: Inert Atmosphere Reaction Workflow
Caption: Workflow for setting up an anhydrous reaction.
Q2: My reaction is turning dark brown or black. What is the likely cause?
A: Dark discoloration often indicates decomposition. This is typically caused by either impurities in the starting material or, more commonly, the presence of residual moisture or incompatible materials.
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Review your setup protocol. A small leak in the inert gas line or inadequately dried glassware is a common culprit.
-
Check for Incompatibilities: Ensure your stirrer bar, temperature probe, or any other component is not made of an incompatible material (see Table 1). Metal contamination from a corroded needle can also catalyze decomposition.[2]
-
Reagent Purity: If possible, re-purify the this compound by vacuum distillation before use, especially if the bottle is old or has been opened multiple times.
-
Q3: The reaction is proceeding too vigorously and the temperature is rising uncontrollably. What should I do?
A: This indicates a runaway exothermic reaction. Immediate action is required to bring it under control.
-
Immediate Actions:
-
Cooling: Ensure your external cooling bath (e.g., ice-water or dry ice/acetone) has sufficient capacity and is making good contact with the reaction flask.
-
Stop Addition: Immediately cease the addition of any more reagents.
-
Dilution (Use Caution): If you are confident the solvent is compatible and anhydrous, you can add more cold, anhydrous solvent to dilute the reactants and help dissipate heat.
-
-
Causality & Prevention: This issue is almost always caused by adding the acyl chloride too quickly.[19] Acylation reactions are often highly exothermic. The protocol should always specify a slow, dropwise addition rate with continuous monitoring of the internal reaction temperature.
Section 4: Emergency Procedures & Spill Management
Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is essential.
Q1: What is the immediate first aid response for skin or eye contact?
A: Time is critical. Immediate and thorough irrigation is the priority.
-
Skin Contact: Immediately go to the nearest safety shower and rinse the affected area with copious amounts of water for at least 15 minutes.[20] While rinsing, remove all contaminated clothing. Do not attempt to neutralize the chemical on the skin.[21] Seek immediate medical attention.
-
Eye Contact: Immediately use an eyewash station, holding the eyelids open, and flush for at least 15-20 minutes.[7][20] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Q2: How do I handle a spill of this compound?
A: The response depends on the size of the spill. Never use water to clean up the initial spill , as this will generate large amounts of corrosive HCl gas.[22]
-
Protocol: Small Spill (<100 mL) Cleanup
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access. Ensure the fume hood sash is as low as possible.[23]
-
PPE: Don full PPE, including respiratory protection if necessary.[20]
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial acid-spill absorbent.[23] Do not use combustible materials like paper towels.
-
Neutralize: Once absorbed, slowly and carefully add a weak base like sodium bicarbonate (baking soda) or calcium carbonate to the absorbent mixture.[24] Mix with a plastic scoop. The fizzing indicates neutralization of the generated HCl.
-
Collect & Dispose: Once the fizzing has stopped, carefully scoop the mixture into a clearly labeled, sealed plastic container for hazardous waste disposal.[25]
-
Decontaminate: Wipe the area with a soap and water solution, then collect the cleaning materials as hazardous waste.[22]
-
-
Protocol: Large Spill (>100 mL) For large spills, the priority is evacuation and professional response.
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you to contain vapors.[23]
-
Alert: Activate the fire alarm if necessary to evacuate the building and call your institution's emergency response team or 911.[25]
-
Report: Provide the exact location, the identity of the chemical, and the estimated quantity to emergency responders.[24] Do not attempt to clean up a large spill yourself.
-
Mandatory Visualization: Spill Response Decision Flowchart
Caption: Decision flowchart for spill response.
Section 5: Waste Neutralization & Disposal
Unreacted this compound must never be disposed of directly. It must first be "quenched" by reacting it to a less hazardous state.
Q1: What is the safest way to neutralize residual this compound for disposal?
A: The safest method is a controlled reaction (quenching) in a suitable solvent. Slowly adding the acyl chloride to a solution of a weak base or an alcohol is a standard procedure.[26] The following protocol uses sodium bicarbonate, which is inexpensive and relatively safe to handle.
-
Protocol: Quenching and Neutralization of Waste
-
Setup: In a large beaker or flask (at least 10x the volume of your waste) placed in an ice bath within a fume hood, add a saturated solution of sodium bicarbonate in water.
-
Slow Addition: Using a dropping funnel or by slowly pipetting, add the this compound waste dropwise to the stirred bicarbonate solution. DO NOT add the solution to the waste.
-
Control Exotherm: The reaction is exothermic and will produce CO₂ and HCl gas. Maintain a slow addition rate to control the foaming and temperature.[2] If the reaction becomes too vigorous, stop the addition immediately.
-
pH Check: Once the addition is complete and the gas evolution has ceased, check the pH of the aqueous solution using pH paper or a calibrated meter. The pH should be between 6 and 8.[13][23]
-
Disposal: If the pH is neutral, the resulting aqueous solution of sodium lactate and sodium chloride can typically be disposed of down the drain with copious amounts of water, but you must check with your institution's local waste disposal regulations first.[13]
-
References
-
Eastern Michigan University. (n.d.). Safety Program - Resources. Retrieved from [Link]
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CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
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North Industrial Chemicals. (2025). Learn How to Handle Small Hydrochloric Acid Spills Safely. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water. Retrieved from [Link]
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Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
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Lab Alley. (n.d.). How to neutralize hydrochloric acid. Retrieved from [Link]
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MIT Plasma Science and Fusion Center. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]
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Innoveda Chemicals. (2024). Top 5 Safety Tips When Working with Acidic Liquids. Retrieved from [Link]
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LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
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Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]
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Reed College. (2019). Pool Chemical Spill Response Plan. Retrieved from [Link]
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Quora. (2022). What is the reaction of acid chlorides with water?. Retrieved from [Link]
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Marathon Petroleum. (2021). HS-SWI-019 Safe Handling of Acid and Caustic. Retrieved from [Link]
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Chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
ChemistNate. (2022). Acid Chloride + Water = Carboxylic Acid (Reaction Mechanism). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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Pacific Water Technology. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
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ProMinent. (2024). Chemical Compatibility Guide. Retrieved from [Link]
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- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. quora.com [quora.com]
- 7. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
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- 20. Learn How to Handle Small Hydrochloric Acid Spills Safely [northindustrial.net]
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- 24. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 25. reed.edu [reed.edu]
- 26. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Technical Support Center: Purification Challenges of 2-Hydroxypropanoyl Chloride Derivatives
Welcome to the technical support center for the purification of 2-hydroxypropanoyl chloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the synthesis and purification of these valuable, yet reactive, chemical entities. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of working with these bifunctional molecules.
Introduction
This compound, also known as lactoyl chloride, is a chiral molecule that serves as a crucial building block in the synthesis of pharmaceuticals, biodegradable polymers like polylactic acid (PLA), and other fine chemicals.[1] Its utility stems from the presence of two reactive functional groups: a highly electrophilic acyl chloride and a nucleophilic hydroxyl group. This dual reactivity, however, is also the source of significant purification challenges, including instability, side reactions, and difficulty in separating impurities. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My this compound is consistently low in purity after synthesis. What are the most likely causes?
A1: The primary culprits for low purity are often incomplete reaction, hydrolysis, and side reactions. Incomplete conversion of the starting lactic acid to the acyl chloride is common.[2] Additionally, this compound is highly susceptible to hydrolysis back to lactic acid in the presence of moisture.[1][3] Side reactions, such as self-esterification or polymerization, can also occur, especially at elevated temperatures.
Q2: I'm observing a dark or colored product after my reaction. What could be the reason?
A2: Discoloration, typically yellow or brown, can result from impure starting materials, such as aged thionyl chloride, or from side reactions occurring at high temperatures.[4] Contamination from byproducts of catalysts like dimethylformamide (DMF) can also lead to colored impurities.
Q3: How can I effectively remove residual chlorinating agents like thionyl chloride or oxalyl chloride?
A3: Thionyl chloride has a relatively high boiling point (76 °C), making its complete removal by simple evaporation challenging.[4] A common and effective technique is to add an anhydrous, inert solvent like toluene to the crude product and then remove it under reduced pressure. Repeating this process 2-3 times azeotropically removes the residual thionyl chloride.[4][5]
Q4: Is it always necessary to purify this compound by distillation?
A4: Not always. Due to its thermal lability, distillation can sometimes lead to decomposition.[1] For many applications, if the synthesis is clean, the crude product can be used directly in the next step after the removal of the excess chlorinating agent and solvent.[2][5][6] However, for applications requiring high purity, vacuum distillation is the preferred method.
Q5: Can I use column chromatography to purify this compound?
A5: Column chromatography is generally not recommended for purifying highly reactive acyl chlorides like this compound.[6] The silica gel is protic and contains adsorbed water, which will readily react with the acyl chloride, leading to decomposition on the column.
Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during the purification of this compound derivatives.
Issue 1: Product Hydrolyzes During Workup or Storage
Symptoms:
-
Low yield of the desired product.
-
Presence of lactic acid in the final product, confirmed by IR (broad -OH stretch) or NMR spectroscopy.
-
Fuming when the product is exposed to air.[7]
Root Causes:
-
Exposure to atmospheric moisture.
-
Use of non-anhydrous solvents, reagents, or glassware.
-
Inadequate protection from moisture during storage.
Solutions:
| Step | Action | Rationale |
| 1. Rigorous Anhydrous Technique | Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). | To prevent premature hydrolysis of the acyl chloride.[1][4] |
| 2. Use of Anhydrous Solvents | Use freshly distilled or commercially available anhydrous solvents. | To minimize the introduction of water into the reaction and workup. |
| 3. Inert Atmosphere | Conduct the reaction and all subsequent transfers under a positive pressure of an inert gas. | To create a barrier against atmospheric moisture.[4] |
| 4. Proper Storage | Store the purified product in a sealed container under an inert atmosphere at a low temperature (2-8°C). | To minimize degradation over time.[7] |
Issue 2: Presence of Polymeric or Oligomeric Byproducts
Symptoms:
-
A viscous or oily crude product that is difficult to handle.
-
Broad, unresolved peaks in the NMR spectrum.
-
Difficulty in achieving a sharp boiling point during distillation.
Root Causes:
-
Self-esterification: The hydroxyl group of one molecule can react with the acyl chloride group of another, leading to dimer, trimer, and polymer formation. This is often exacerbated by high temperatures.
-
Lactide Formation: Intramolecular or intermolecular reactions can lead to the formation of lactide, the cyclic diester of lactic acid, which can then polymerize.[1]
Solutions:
| Step | Action | Rationale |
| 1. Low-Temperature Synthesis | If possible, use a chlorinating agent that allows for lower reaction temperatures, such as oxalyl chloride with a DMF catalyst.[1] | To minimize thermally induced side reactions. |
| 2. Protecting Group Strategy | Protect the hydroxyl group (e.g., as an acetate) before forming the acyl chloride. The protecting group can be removed in a subsequent step.[1][8] | This strategy prevents the hydroxyl group from participating in unwanted side reactions. |
| 3. Prompt Use or Derivatization | Use the crude this compound immediately in the next reaction step to minimize the time it has to undergo self-reaction. | To capitalize on the desired reactivity before side reactions can occur. |
Issue 3: Incomplete Removal of Starting Material (Lactic Acid)
Symptoms:
-
The presence of a broad hydroxyl peak in the IR spectrum of the purified product.
-
Signals corresponding to lactic acid in the NMR spectrum.
Root Causes:
-
Insufficient amount of chlorinating agent.
-
Reaction time is too short.
-
Deactivation of the chlorinating agent by moisture.
Solutions:
| Step | Action | Rationale |
| 1. Stoichiometry Adjustment | Use a slight excess of the chlorinating agent (e.g., 1.1 to 1.5 equivalents). | To ensure the complete conversion of the carboxylic acid. |
| 2. Reaction Monitoring | Monitor the reaction progress by taking small aliquots, quenching them with an alcohol (e.g., methanol), and analyzing the resulting methyl ester by GC or TLC. | To determine the optimal reaction time and ensure completion. |
| 3. Fractional Distillation | If the product is thermally stable enough, careful fractional distillation under high vacuum can separate the higher-boiling lactic acid from the desired acyl chloride. | To achieve high purity when other methods are insufficient. |
Purification Workflow Decision Tree
Caption: Decision tree for purification strategies.
Experimental Protocols
Protocol 1: Removal of Excess Thionyl Chloride via Azeotropic Distillation
Objective: To remove residual thionyl chloride from a crude reaction mixture.
Materials:
-
Crude this compound
-
Anhydrous toluene
-
Rotary evaporator with a vacuum pump and cold trap
Procedure:
-
After the reaction is complete, perform an initial evaporation on the rotary evaporator to remove the bulk of the excess thionyl chloride and any reaction solvent.[4]
-
Add anhydrous toluene to the flask containing the crude product (approximately 1-2 times the volume of the crude product).[4]
-
Evaporate the toluene under reduced pressure.
-
Repeat steps 2 and 3 two more times to ensure the complete removal of thionyl chloride.[4]
-
The resulting crude product can be used directly or purified further.
Protocol 2: Purity Assessment by Derivatization and GC Analysis
Objective: To determine the purity of this compound by converting it to a more stable and volatile derivative for gas chromatography (GC) analysis.
Rationale: Direct analysis of this compound by GC is challenging due to its high reactivity and thermal instability.[1] Derivatization to a stable ester, such as the methyl or benzyl ester, allows for accurate quantification.
Materials:
-
Crude or purified this compound
-
Anhydrous methanol or benzyl alcohol
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
GC instrument with an appropriate column (e.g., a polar capillary column)
Procedure:
-
In a clean, dry vial, dissolve a small, accurately weighed sample of the this compound (e.g., 10-20 mg) in anhydrous DCM (1 mL).
-
Cool the solution in an ice bath.
-
Slowly add an excess of anhydrous methanol or benzyl alcohol (e.g., 5 equivalents).
-
Allow the reaction to stir for 30 minutes, warming to room temperature.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution to neutralize any HCl formed.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Analyze the resulting solution by GC to determine the purity based on the area percent of the desired ester peak relative to any impurity peaks.
Degradation Pathways Overview
Caption: Common degradation pathways for this compound.
Conclusion
The successful purification of this compound and its derivatives hinges on a thorough understanding of their reactivity and instability. By employing rigorous anhydrous techniques, carefully controlling reaction temperatures, and selecting the appropriate purification strategy, researchers can overcome the inherent challenges. This guide provides a framework for troubleshooting common issues and implementing robust protocols to obtain high-purity materials essential for research and development.
References
-
ResearchGate. (2025). Acid Chloride/ chloroformate purification?. Retrieved from [Link]
-
Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]
- Google Patents. (2014). Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride.
Sources
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- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2014090650A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride - Google Patents [patents.google.com]
Technical Support Center: Strategies for Mitigating Self-Condensation of 2-Hydroxypropanoyl Chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the synthesis, handling, and use of 2-hydroxypropanoyl chloride (also known as lactoyl chloride). Our goal is to equip you with the foundational knowledge and practical protocols required to prevent its common self-condensation side reaction, ensuring the success of your acylation experiments.
Part 1: Frequently Asked Questions - Understanding the Core Challenge
This section addresses the fundamental chemical principles governing the reactivity of this compound.
Q1: What is this compound, and why is it so challenging to work with?
This compound (C₃H₅ClO₂) is a reactive organic compound derived from lactic acid.[1][2] Its difficulty in handling stems from its bifunctional nature: it contains both a highly electrophilic acyl chloride group and a nucleophilic hydroxyl group within the same small molecule.[1][3]
-
The acyl chloride is an excellent acylating agent, designed to react with external nucleophiles (like alcohols or amines) to form esters or amides.[4][5]
-
The hydroxyl group , however, can act as an internal nucleophile.
This duality means the molecule has a strong propensity to react with itself, a process known as self-condensation or polymerization.[3] This side reaction competes directly with your desired reaction, often leading to low yields and the formation of difficult-to-remove oligomeric or polymeric byproducts.
Q2: What is the mechanism of self-condensation for this compound?
Self-condensation is a nucleophilic acyl substitution reaction where one molecule of this compound acts as the nucleophile and another acts as the electrophile.[3][6]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen of the hydroxyl group of Molecule A attacks the highly electrophilic carbonyl carbon of the acyl chloride group of Molecule B.[3]
-
Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate.[4]
-
Leaving Group Elimination: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion (Cl⁻) as a stable leaving group.
-
Deprotonation: The expelled chloride ion or another base in the mixture deprotonates the newly formed ester linkage, yielding an ester dimer and hydrochloric acid (HCl).
This process can continue, with the dimer reacting with another monomer, leading to the formation of polylactic acid (PLA).[7][8]
Caption: Mechanism of self-condensation.
Q3: How can I detect if self-condensation has occurred in my reaction?
Identifying self-condensation relies on observing changes in both the physical properties of your reaction mixture and the spectroscopic data of your product.
| Indicator Type | Observation | Interpretation |
| Physical | Increased viscosity of the reaction mixture; formation of a sticky, gummy, or solid precipitate. | The formation of higher molecular weight oligomers or polymers. |
| Physical | The product is difficult to purify via distillation and polymerizes upon heating. | The compound is thermally unstable, favoring polymerization at elevated temperatures. |
| Spectroscopic (¹H NMR) | Appearance of multiple, broad signals in the alkyl and methine regions instead of sharp, well-defined peaks. | Indicates a mixture of oligomers of varying lengths (polydispersity). |
| Spectroscopic (IR) | A strong, broad ester carbonyl (C=O) peak appears (~1750 cm⁻¹) alongside or overwhelming the acyl chloride carbonyl peak (~1800 cm⁻¹). | Confirms the formation of ester linkages, the hallmark of self-condensation. |
| Chromatographic (TLC) | Streaking on the TLC plate or multiple spots close to the baseline that do not correspond to the starting material or desired product. | Suggests the presence of high molecular weight, polar byproducts. |
Part 2: Troubleshooting Common Experimental Failures
This section provides direct answers to problems you may encounter in the lab.
Q4: My acylation reaction gave a low yield and a sticky byproduct. What went wrong?
This is the classic signature of self-condensation outcompeting your desired reaction. The primary culprits are suboptimal reaction conditions.
Troubleshooting Checklist:
-
Temperature: Was the reaction run at or above room temperature? Acyl chlorides are highly reactive, and elevated temperatures accelerate all reactions, including self-condensation.
-
Solution: Maintain a low temperature (0 °C to -20 °C) throughout the addition of the this compound and for the duration of the reaction.[9] This slows the rate of self-condensation more significantly than the reaction with your likely more-nucleophilic substrate.
-
-
Concentration: Was the reaction run at a high concentration? High concentrations increase the probability of two this compound molecules colliding.
-
Solution: Run the reaction under more dilute conditions. This favors the reaction between the acyl chloride and your substrate, which is present in a stoichiometric or excess amount.
-
-
Rate of Addition: Was the this compound added all at once? This creates a high local concentration, promoting self-reaction.
-
Solution: Add the this compound dropwise or via a syringe pump over an extended period to a solution of your substrate.[9] This keeps the instantaneous concentration of the acyl chloride low.
-
-
Base Selection: Did you use a nucleophilic base like pyridine or triethylamine (TEA) in the reaction? While often used as HCl scavengers, these bases can also act as nucleophilic catalysts, potentially accelerating self-condensation.
-
Solution: Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) to scavenge HCl. Alternatively, if your substrate is an amine, use two equivalents of it—one to react and one to act as the base.[10]
-
Q5: I just synthesized this compound, but it seems to be rapidly degrading. How can I improve its synthesis and use?
The stability of this compound is critically dependent on the conditions of its synthesis and immediate handling.[11] It is not a compound that can be stored for long periods.
Protocol for Synthesis and Immediate Use:
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried. All solvents and reagents must be anhydrous.[3][9] this compound reacts violently with water, hydrolyzing back to lactic acid and HCl.[1][12]
-
Choose the Right Chlorinating Agent: Thionyl chloride (SOCl₂) is commonly used.[13][14] Oxalyl chloride is also effective and can often be used at lower temperatures, but it is more expensive and toxic.[9]
-
Maintain Low Temperature: The reaction of lactic acid with the chlorinating agent is exothermic.[9] Perform the reaction at 0 °C or below by adding the chlorinating agent dropwise to a solution of lactic acid.[9]
-
Remove Byproducts: The gaseous byproducts (SO₂ and HCl for thionyl chloride) should be vented through a proper scrubbing system.[3] Residual chlorinating agent can be removed under reduced pressure, but be cautious not to heat the mixture.
-
Use Immediately: The crude this compound should be used in the next step without delay. Attempting to store it, even at low temperatures, will likely lead to degradation and polymerization.
Part 3: Advanced Strategies and Alternative Protocols
When standard procedures are insufficient, more robust strategies are required. This section details the use of protecting groups and alternative coupling methods to circumvent the issue of self-condensation entirely.
Q6: When should I consider using a protecting group?
You should use a protecting group strategy when:
-
You require a very high purity of your final acylated product.
-
Your substrate is sensitive and requires clean reaction conditions.
-
Simpler methods (low temperature, slow addition) have failed to prevent self-condensation.
-
You plan to perform subsequent reactions where the hydroxyl group would interfere.
The logic is to temporarily "mask" the nucleophilic hydroxyl group, perform the acylation, and then "unmask" it.[15] This multi-step process adds time but provides much greater control over the reaction's outcome.[9]
Caption: Alternative acylation via coupling agents.
References
-
Kricheldorf, H. R., & Weidner, S. M. (2021). Polymerization of l-lactide with SnCl2: A Low Toxic and Eco-friendly Catalyst. Journal of Polymers and the Environment, 29, 2504–2516. Retrieved from [Link]
- Google Patents. (n.d.). CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.
-
Chemsrc. (n.d.). This compound | CAS#:61882-51-7. Retrieved from [Link]
-
Kricheldorf, H. R., & Weidner, S. M. (2021). Polymerization of l-lactide with SnCl2: A Low Toxic and Eco-friendly Catalyst. OPUS. Retrieved from [Link]
-
Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytical mechanism of SnCl2 for PLA polymerization. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]
-
Khan Academy. (2014). Preparation of acyl (acid) chlorides. YouTube. Retrieved from [Link]
-
Loba Chemie. (n.d.). THIONYL CHLORIDE FOR SYNTHESIS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF (S)-N-(PROP-2-EN-1-YL)-1,3-THIAZINANE-2-THIONE. Retrieved from [Link]
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- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
- 6. Self-condensation - Wikipedia [en.wikipedia.org]
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- 8. Making sure you're not a bot! [opus4.kobv.de]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Protective Groups [organic-chemistry.org]
Technical Support Center: Optimizing Lactyl Chloride Reactions
Welcome to the technical support center for catalyst selection and optimization in lactyl chloride reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and utilizing lactyl chloride and its derivatives. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounding our advice in established chemical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section covers foundational knowledge essential for anyone working with lactyl chloride synthesis.
Q1: What are the most common starting materials and chlorinating agents for lactyl chloride synthesis?
A1: The synthesis of acyl chlorides, including lactyl chloride and its derivatives like (S)-2-acetoxypropionyl chloride, typically starts from the corresponding carboxylic acid. For instance, (S)-2-acetoxypropionic acid is chlorinated to give its respective chloride.[1] The most prevalent and effective chlorinating agents used in both laboratory and industrial settings are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2][3] Thionyl chloride is often favored for its cost-effectiveness, while oxalyl chloride is preferred for milder reaction conditions, as its byproducts (CO₂, CO, HCl) are all gaseous, simplifying purification.[3]
Q2: Why is a catalyst necessary for this reaction?
A2: While chlorinating agents like thionyl chloride can react directly with carboxylic acids, the reaction is often slow and may require high temperatures, leading to side product formation. Catalysts are employed to accelerate the reaction and allow for milder conditions. A common catalytic additive for these reactions is N,N-dimethylformamide (DMF). The DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent and the active catalytic species in the cycle. This catalytic approach is crucial for substrates that are sensitive to heat or strong acids.[4]
Q3: What is the fundamental mechanism of catalysis in these reactions?
A3: The conversion of a carboxylic acid to an acyl chloride using an agent like thionyl chloride or oxalyl chloride, often catalyzed by DMF, follows a nucleophilic acyl substitution pathway. The catalyst (e.g., DMF) first reacts with the chlorinating agent to form an electrophilic intermediate. This intermediate is then attacked by the carboxylic acid's carbonyl oxygen. A subsequent cascade of steps results in the formation of the acyl chloride and regeneration of the catalyst, with the evolution of gaseous byproducts like SO₂ and HCl (for thionyl chloride) or CO₂ and CO (for oxalyl chloride).[2][3] All reactions involving acid chlorides proceed via a general mechanism of nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of the chloride leaving group.[2]
Part 2: Catalyst Selection and Optimization Guide
Choosing the right catalyst is paramount for yield, purity, and scalability. This section provides a deeper dive into making that selection.
Q4: What are the main categories of catalysts used, and when should I choose one over the other?
A4: Catalysts for reactions involving lactyl species can be broadly categorized as homogeneous or heterogeneous.
-
Homogeneous Catalysts: These are soluble in the reaction medium. Examples include Lewis acids (e.g., AlCl₃, ZnCl₂, TiCl₄) and organocatalysts (e.g., DMF, pyridine).[5][6] Lewis acids function by coordinating to the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to nucleophilic attack.[5][7] They are highly effective but can be difficult to separate from the reaction mixture and are often sensitive to moisture.
-
Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction mixture. Examples include acidic sulfonic resins, zeolites, and montmorillonites.[1][8] Their primary advantage is the ease of separation—they can be simply filtered off, which is highly beneficial for continuous processes and industrial-scale production.[9] This avoids complex workups and catalyst contamination in the final product.
The choice depends on your objective: for small-scale, high-reactivity needs where purification by distillation is feasible, a homogeneous catalyst might be ideal. For larger-scale or continuous-flow processes where catalyst recovery and reuse are critical, a heterogeneous catalyst is superior.[1][9]
Q5: How do I select the optimal catalyst for my specific application?
A5: Catalyst selection is a multi-factorial decision. The workflow below provides a logical pathway for making an informed choice.
Caption: Catalyst selection workflow for lactyl chloride reactions.
Catalyst Comparison Table
| Catalyst / Reagent System | Typical Conditions | Advantages | Disadvantages | Best For... |
| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or inert solvent (DCM, Toluene) | Cost-effective; high reactivity; gaseous byproducts.[2] | Harsh conditions; can cause side reactions (e.g., racemization); excess reagent can be difficult to remove.[3][10] | Robust substrates; large-scale synthesis where cost is a major factor. |
| Oxalyl Chloride / cat. DMF | 0 °C to RT in inert solvent (DCM, Hexane) | Very mild conditions; all byproducts are gaseous, simplifying workup.[3] | More expensive than SOCl₂; toxic. | Sensitive substrates; high-purity applications; lab-scale synthesis. |
| Heterogeneous Acid Resins | 30-60 °C in continuous flow or batch reactor | Easily separated and recycled; suitable for continuous processes; high product purity.[1][9] | May have lower activity than homogeneous catalysts; potential for bed clogging. | Industrial-scale, continuous production.[8] |
| Lewis Acids (e.g., AlCl₃, ZnCl₂) | Varies widely, often sub-ambient to RT | High catalytic activity; can activate less reactive substrates.[5] | Moisture sensitive; difficult to remove from product; can be overly harsh. | Specialized applications requiring strong electrophilic activation. |
Part 3: Troubleshooting Guide
Even with a well-designed protocol, experimental challenges are common. This guide addresses specific issues you may encounter.
Problem 1: Low or No Yield of Lactyl Chloride
-
Q: My reaction isn't proceeding, or the yield is very low. What are the most likely causes?
-
A: The primary suspect is almost always moisture. Acyl chlorides are extremely reactive and will rapidly hydrolyze back to the carboxylic acid upon contact with water.[4][11] Ensure all glassware is oven or flame-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[12] Reagents like DMF can be hygroscopic and should be properly dried before use.[4] Another cause can be incomplete reaction; confirm the consumption of your starting material before workup.
-
-
Q: How can I monitor the reaction progress reliably?
-
A: Direct monitoring by Thin Layer Chromatography (TLC) is often unreliable. The acidic silica gel on the TLC plate can cause the acyl chloride to hydrolyze, showing a spot corresponding to the starting material even if the reaction is complete.[4] A far more dependable method is to take a small aliquot from the reaction, quench it with a dry nucleophile like methanol or benzylamine, and then run a TLC of the resulting stable ester or amide.[13] This allows you to accurately track the disappearance of the starting acid.
-
Problem 2: Formation of Impurities and Side Products
-
Q: I'm observing significant amounts of a high-molecular-weight byproduct. What is it and how can I prevent it?
-
A: This is likely a polymeric byproduct. This can occur, for example, when starting from a lactone, where polymerization can be a competing side reaction.[14] Overly high reaction temperatures or prolonged reaction times can promote polymerization. Running the reaction at the lowest effective temperature and monitoring it carefully to stop it upon completion can minimize this. The choice of catalyst is also crucial; a milder system like oxalyl chloride/DMF is often less prone to causing polymerization than harsher reagents.
-
-
Q: My final product contains unexpected chlorinated species or dimers. Why?
-
A: This can arise from side reactions with the chlorinating agent or from dimerization of the starting material. For example, using thionyl chloride with certain substrates can sometimes lead to unwanted chlorination at other sites.[3] Dimerization of lactic acid derivatives can occur, especially at high temperatures, before the chlorination step.[8] To mitigate this, ensure the preceding acetylation step (if applicable) goes to completion under optimized temperature conditions and consider using a milder chlorinating agent.[9]
-
Problem 3: Difficulties with Product Isolation and Purification
-
Q: My lactyl chloride seems to decompose during purification. What's the best way to isolate it?
-
A: Acyl chlorides are often thermally labile and sensitive to hydrolysis, making purification challenging. In many cases, the best approach is to not isolate the pure acyl chloride at all.[13] After the reaction is complete, excess chlorinating agent and solvent can be removed under high vacuum (with a trap to protect the pump from corrosive gases). The resulting crude acyl chloride is often pure enough to be used directly in the next step.[13][15] If purification is absolutely necessary, high-vacuum distillation at the lowest possible temperature (e.g., using a Kugelrohr apparatus) is the preferred method, but this still carries a risk of degradation.[15]
-
Caption: Troubleshooting flowchart for common lactyl chloride synthesis issues.
Part 4: Experimental Protocol Example
This section provides a representative lab-scale protocol for the synthesis of an acyl chloride from a carboxylic acid using oxalyl chloride and catalytic DMF.
Objective: To prepare an acyl chloride from a generic carboxylic acid (R-COOH) under mild conditions.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Oxalyl Chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (1-2 drops)
-
Oven-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa, nitrogen inlet, and bubbler
-
Addition funnel (optional, for larger scale)
Procedure:
-
Setup: Assemble the dry glassware under a positive pressure of nitrogen. Ensure the system is completely sealed from the atmosphere.
-
Reagent Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM in the reaction flask.
-
Catalyst Addition: Add 1-2 drops of anhydrous DMF to the stirred solution.
-
Chlorinating Agent Addition: Cool the flask to 0 °C using an ice bath. Slowly add the oxalyl chloride (1.5 eq) dropwise to the stirred solution. Caution: Gas evolution (CO₂, CO, HCl) will occur. Ensure proper ventilation in a fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when gas evolution ceases.[3]
-
Monitoring (Recommended):
-
Carefully take a small aliquot from the reaction mixture using a nitrogen-purged syringe.
-
In a separate small vial, add a few drops of anhydrous methanol to the aliquot.
-
Spot this quenched mixture on a TLC plate against the original carboxylic acid starting material to confirm its complete consumption.
-
-
Workup: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo. It is critical to use a cold trap (e.g., with liquid nitrogen) and/or a base trap (e.g., NaOH solution) to protect the vacuum pump from corrosive HCl and unreacted oxalyl chloride.[13]
-
Product: The resulting crude acyl chloride is typically a light-yellow oil or solid and is often of sufficient purity for direct use in subsequent reactions.
References
- Process for the preparation of chlorides of chlorinated carboxylic acids. (n.d.). Google Patents.
-
Getla, R., & Gessner, V. H. (2022). Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. Molecules, 27(23), 8299. Retrieved from [Link]
- Continuous process for the preparation of (S)-2-acetyloxypropionic acid chloride. (n.d.). Google Patents.
-
Lewis acid catalysis. (2023, October 26). In Wikipedia. Retrieved from [Link]
- Continuous process for the preparation of (S)-2-acetoxypropionyl chloride. (n.d.). Google Patents.
-
What should i reconsider in my experiment for acyl chloride to be formed? (2019, March 4). ResearchGate. Retrieved from [Link]
- Lactylate purification process. (n.d.). Google Patents.
-
Ruijter, E., & Scheffelaar, R. (2011). Lewis acid organocatalysts. Organic & Biomolecular Chemistry, 9(2), 315-327. Retrieved from [Link]
-
Mechanism of Palladium-Catalyzed Reactions: Role of Chloride Ions. (2004). ResearchGate. Retrieved from [Link]
-
Cationic Triarylchlorostibonium Lewis Acids. (2023). Inorganic chemistry, 62(9), 3869–3878. National Institutes of Health. Retrieved from [Link]
-
Review of the Catalytic Synthesis of n-Butyl Lactate. (2010). Semantic Scholar. Retrieved from [Link]
- Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride. (n.d.). Google Patents.
- Method for the preparation of (S)-2-acetyloxypropionic acid and derivatives thereof. (n.d.). Google Patents.
-
Catalytic Conversion of Biomass Derivatives to Lactic Acid with Increased Selectivity in Aqueous Tin(II) Chloride/Choline Chloride System. (2018). ResearchGate. Retrieved from [Link]
-
Need help in optimizing amide formation through acyl chloride pathway. (n.d.). Reddit. Retrieved from [Link]
-
Synthesis and Reactions of Acid Chlorides. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
CO2-mediated organocatalytic chlorine evolution under industrial conditions. (2023). Nature, 617(7962), 733–738. Retrieved from [Link]
-
Synthesis of Acyl Chlorides with Thionyl Chloride. (n.d.). Reddit. Retrieved from [Link]
-
lauroyl chloride. (n.d.). Organic Syntheses. Retrieved from [Link]
- Process for the production of chlorohydrins from glycerol and acyl chlorides. (n.d.). Google Patents.
-
LEWIS ACID CATALYSIS IN [4+2] CYCLOADDITION. (2016, September 25). YouTube. Retrieved from [Link]
-
Acid Chloride/ chloroformate purification? (n.d.). ResearchGate. Retrieved from [Link]
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impact of solvent on 2-hydroxypropanoyl chloride reactivity and selectivity
Technical Support Center: 2-Hydroxypropanoyl Chloride
A Senior Application Scientist's Guide to Solvent Effects on Reactivity and Selectivity
Welcome to the technical support guide for this compound (lactyl chloride). This document is designed for chemistry professionals engaged in research and development who utilize this versatile bifunctional reagent. As a highly reactive molecule, its behavior is profoundly influenced by the solvent system. Understanding and controlling these interactions is paramount to achieving desired reaction outcomes. This guide provides in-depth, field-proven insights into troubleshooting common issues and answers frequently asked questions regarding solvent choice.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each issue is analyzed from the perspective of solvent-reagent interactions, providing both the mechanistic cause and a step-by-step solution.
Issue 1: Low or No Yield of the Desired Ester/Amide Product
You've combined this compound with your alcohol or amine nucleophile in what you believed were appropriate conditions, but the reaction has failed to proceed efficiently.
-
Probable Cause 1: Use of a Polar Protic Solvent (e.g., Methanol, Ethanol, Water).
-
Scientific Rationale: Polar protic solvents possess O-H or N-H bonds. These solvents can form a "cage" of hydrogen bonds around your anionic nucleophile (e.g., an alkoxide or deprotonated amine).[1][2] This solvation shell stabilizes the nucleophile, drastically reducing its energy and, consequently, its reactivity towards the electrophilic carbonyl carbon of the acyl chloride. While the reaction may eventually proceed, the rate can be impractically slow.
-
-
Probable Cause 2: Insufficiently Polar Solvent for Nucleophile Solubility.
-
Scientific Rationale: If your nucleophile is a salt (e.g., sodium phenoxide), it may not dissolve adequately in a nonpolar solvent like hexane or toluene. A reaction cannot occur if the reagents are not in the same phase. Polar aprotic solvents are required to dissolve the salt while keeping the nucleophile reactive.[3]
-
-
Recommended Solutions & Protocol:
-
Switch to a Polar Aprotic Solvent: The primary solution is to use a polar aprotic solvent. Recommended options include Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF). These solvents can dissolve many nucleophiles but do not form hydrogen bonds, leaving the nucleophile "naked" and highly reactive.[1][3]
-
Ensure Anhydrous Conditions: Acyl chlorides react rapidly with water.[4][5][6] Ensure your solvent and glassware are rigorously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the starting material back to lactic acid.
-
Include a Non-Nucleophilic Base: The reaction of an alcohol or amine with this compound produces hydrochloric acid (HCl) as a byproduct.[7] This acid can protonate your nucleophile, deactivating it. It is standard practice to add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl.[8]
Table 1: Solvent Selection Guide for Nucleophilic Acyl Substitution
Solvent Class Example(s) Dielectric Constant (ε) Interaction with Nucleophile Recommended for SN2-type Acyl Substitution? Polar Protic Water, Methanol High (33-78) Strong H-bonding; deactivates nucleophile No [1][9] Polar Aprotic DMF, DMSO, MeCN High (37-49) Solvates cation, leaves anion "naked" Yes (Ideal) [3] "Borderline" Aprotic THF, DCM, Acetone Moderate (5-20) Good general-purpose, minimal H-bonding Yes (Very Common) [8][10] | Nonpolar | Hexane, Toluene | Low (<5) | Poor solubility for polar/ionic reagents | No |
-
Issue 2: Significant Formation of Lactic Acid or Poly(lactic acid) Byproducts
Your final product is contaminated with lactic acid or an oligomeric/polymeric material, complicating purification and reducing the yield of your target molecule.
-
Probable Cause 1: Hydrolysis.
-
Probable Cause 2: Intermolecular Self-Reaction.
-
Scientific Rationale: this compound is bifunctional. One molecule's hydroxyl group can act as a nucleophile, attacking the acyl chloride of another molecule. This is particularly problematic in the presence of a base, which can deprotonate the hydroxyl group, turning it into a much more potent alkoxide nucleophile. This leads to the formation of dimers, oligomers, and ultimately poly(lactic acid).
-
-
Recommended Solutions & Protocol:
-
Strict Anhydrous Technique: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of inert gas. Use syringe techniques for transferring reagents.
-
Control Reagent Addition: When reacting with an external nucleophile, it is often best to add the this compound slowly to a solution of the nucleophile and base. This maintains a low instantaneous concentration of the acyl chloride, favoring the reaction with the desired nucleophile over self-reaction.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0°C to -20°C). This reduces the rate of all reactions but can disproportionately slow down undesired side reactions relative to the primary pathway.
-
Use a Hindered Base: If self-reaction is a major issue, consider using a sterically hindered non-nucleophilic base like 2,6-lutidine or a proton sponge instead of triethylamine. These bases are less likely to deprotonate the sterically accessible hydroxyl group.
-
Workflow for Solvent Selection
The following diagram outlines a decision-making process for choosing the optimal solvent system for your reaction involving this compound.
Caption: Decision workflow for selecting an appropriate solvent.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so much more reactive than an alkyl chloride like 2-chloropropane?
A: The reactivity is dictated by the electrophilicity of the carbon atom bonded to the chlorine. In this compound, this carbon is a carbonyl carbon. It is bonded to two highly electronegative atoms (oxygen and chlorine), which strongly withdraw electron density, making the carbon atom significantly electron-deficient (highly positive partial charge) and thus a prime target for nucleophiles.[5][12] This enables a highly favorable nucleophilic addition-elimination pathway that is not available to alkyl chlorides.[11]
Q2: How does solvent polarity influence whether the reaction proceeds via an SN1 or SN2-like mechanism?
A: While nucleophilic acyl substitution is technically an addition-elimination mechanism, its characteristics can be influenced by the solvent in ways analogous to SN1/SN2 pathways.[12]
-
In Polar Protic Solvents: These solvents excel at stabilizing ions.[13] They can stabilize the chloride leaving group and any potential carbocation-like character in a dissociative (SN1-like) transition state. Therefore, polar protic solvents favor SN1-type reactions.[3][9]
-
In Polar Aprotic Solvents: These solvents do not effectively solvate anions (the nucleophile).[2] This leaves the nucleophile highly reactive and promotes a concerted, bimolecular attack (SN2-like) on the electrophilic carbon. The rate of an SN2 reaction is significantly accelerated in polar aprotic solvents compared to protic ones.[1][3] Given that this compound is a secondary electrophile, pushing the reaction toward a clean SN2-type pathway with a polar aprotic solvent is crucial for predictable outcomes.
Q3: Can I use the alcohol reactant as the solvent for esterification?
A: This is a common strategy in Fischer esterification of carboxylic acids, where a large excess of the alcohol is used to drive the equilibrium.[14] However, it is highly discouraged for reactions with the more reactive this compound for two reasons:
-
Deactivation: Alcohols are polar protic solvents. As explained above, using an alcohol as the solvent will solvate and deactivate the alcohol nucleophile (another molecule of itself), slowing the reaction.
-
Side Reactions: The HCl generated will protonate the alcohol, and the reaction conditions can promote other side reactions. It is far more effective and cleaner to use an inert, aprotic solvent and a stoichiometric amount of the alcohol nucleophile in the presence of an acid scavenger.
Q4: What is the role of the alpha-hydroxyl group in reactivity, beyond causing self-reaction?
A: The alpha-hydroxyl group can influence reactivity through inductive and steric effects. Its electron-withdrawing nature can slightly increase the electrophilicity of the adjacent carbonyl carbon. However, it also adds steric bulk near the reaction center, which can disfavor attack by very large nucleophiles. In some cases, particularly with certain catalysts or reagents, the hydroxyl group could potentially coordinate, influencing the stereochemical outcome of the reaction if the chiral form of this compound is used.
Illustrative Reaction Pathway
The diagram below shows the desired reaction pathway in a polar aprotic solvent versus the common side-reaction pathway that occurs in the presence of water (a polar protic solvent).
Caption: Competing reaction pathways for this compound.
References
-
This compound | C3H5ClO2 | CID 18362554 . PubChem - NIH. [Link]
-
3-Hydroxypropanoyl chloride | C3H5ClO2 | CID 18673867 . PubChem. [Link]
-
20.17: Reactions of Acid Chlorides . Chemistry LibreTexts. [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent . Master Organic Chemistry. [Link]
-
4.7: Solvent Effects in Nucleophilic Substitution . Chemistry LibreTexts. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents . Master Organic Chemistry. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . Master Organic Chemistry. [Link]
-
β-Hydroxybutyric acid . Wikipedia. [Link]
-
Effect of solvent in Nucleophilic Substitution Reaction . YouTube. [Link]
-
7.5: SN1 vs SN2 . Chemistry LibreTexts. [Link]
-
Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? . ResearchGate. [Link]
-
A Level Chemistry Revision Notes - Acyl Chlorides . Save My Exams. [Link]
-
Polar Protic and Polar Aprotic Solvents . Chemistry Steps. [Link]
-
Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry . YouTube. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions . Chemistry Steps. [Link]
-
Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile . PMC - NIH. [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles . Chemistry Steps. [Link]
-
Effect of solvent on SN1 & SN2 . YouTube. [Link]
-
Ch 8 : Solvent Effects . University of Calgary. [Link]
-
THE REACTION BETWEEN ALCOHOLS AND ACID CHLORIDES IN SOLVENTS OF LOW POLARITY . RSC Publishing. [Link]
-
What are the effects of solvents on SN1 and SN2 reactions? . Quora. [Link]
-
Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides . chemguide. [Link]
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work-up procedures for reactions involving 2-hydroxypropanoyl chloride
Technical Support Center: 2-Hydroxypropanoyl Chloride
A Senior Application Scientist's Guide to Reaction Work-up and Troubleshooting
Welcome to the technical support resource for this compound (lactoyl chloride). This guide is designed for chemists and drug development professionals to navigate the unique challenges posed by this bifunctional reagent. Due to the presence of both a highly reactive acyl chloride and a nucleophilic hydroxyl group, successful reaction work-ups require a nuanced approach that balances reactivity with product stability. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.
Section 1: Core Reactivity & Common Pitfalls
The chemistry of this compound is dominated by the electrophilicity of the acyl chloride, making it highly susceptible to nucleophilic attack.[1] Its dual functionality, however, introduces a layer of complexity not seen in simple acyl chlorides.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture solidified/polymerized upon addition of my nucleophile or during work-up. What is the cause?
A1: This is a common issue stemming from the bifunctional nature of this compound. The hydroxyl group of one molecule can act as a nucleophile, attacking the acyl chloride of another molecule. This intermolecular reaction leads to the formation of polyesters of lactic acid (polylactic acid or PLA precursors), especially in the presence of a base or at elevated temperatures.[1] The HCl byproduct generated during the primary reaction can also catalyze this self-esterification.
Q2: I have a low yield after my aqueous work-up, and I suspect my product is lost to the aqueous layer. Why is this happening and how can I prevent it?
A2: Your product, which now contains a free hydroxyl group and likely a new ester or amide linkage, is a relatively polar molecule. The primary reasons for its loss to the aqueous phase are:
-
Hydrolysis: The acyl chloride is extremely sensitive to water. Any unreacted starting material will be rapidly hydrolyzed back to lactic acid and HCl upon contact with an aqueous phase.[2][3] Lactic acid is highly water-soluble.
-
Product Solubility: The free hydroxyl group on your product imparts significant water solubility.
-
Salt Formation: If you use an excessively strong base (e.g., NaOH, KOH) during the work-up, you can deprotonate the hydroxyl group, forming an alkoxide salt. Charged species are almost exclusively found in the aqueous layer.[4]
Prevention Strategy:
-
Use a saturated, but weakly acidic, aqueous solution like ammonium chloride (NH₄Cl) for the initial quench and wash. This keeps the pH low enough to prevent deprotonation of the hydroxyl group.
-
Perform multiple extractions with a more polar organic solvent (e.g., ethyl acetate or dichloromethane) to maximize the recovery of your polar product.
-
Consider a "brine wash" (saturated NaCl solution) for the final aqueous wash. This decreases the solubility of organic compounds in the aqueous layer, driving more of your product into the organic phase.
Q3: How can I effectively neutralize the HCl byproduct without risking my product?
A3: Neutralizing the generated HCl is critical, as it can promote side reactions. The best method depends on your reaction conditions.
-
During the Reaction: Including a non-nucleophilic, sterically hindered base like triethylamine (TEA) or pyridine in the reaction mixture is standard practice.[1] This base acts as an HCl scavenger, forming a salt (e.g., triethylammonium chloride) that often precipitates or can be washed out during the work-up.
-
During Work-up: A wash with a cold, dilute solution of a weak base like sodium bicarbonate (NaHCO₃) is effective. The key is to perform this step quickly and at a low temperature (0-5 °C) to minimize base-catalyzed hydrolysis of your ester/amide product. Vigorously shaking the separatory funnel and then immediately separating the layers is crucial.
Section 2: Experimental Protocols & Workflows
A successful outcome hinges on a carefully planned work-up procedure. Below are two detailed protocols for common scenarios.
Protocol 1: Standard Aqueous Work-up for Amide/Ester Synthesis
This protocol is designed for reactions where this compound is reacted with an amine or alcohol to form the corresponding amide or ester.
Step-by-Step Methodology:
-
Reaction Quenching (Critical Step):
-
Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0 °C in an ice-water bath.
-
Slowly add the reaction mixture to a separate flask containing a cold (0 °C), stirred, saturated aqueous solution of ammonium chloride (NH₄Cl). The volume of the NH₄Cl solution should be at least twice the volume of the reaction mixture. Causality: This hydrolyzes any remaining this compound and neutralizes strongly basic components without making the solution basic enough to deprotonate the product's hydroxyl group.[5]
-
-
Phase Separation & Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., ethyl acetate).
-
Shake the funnel, vent frequently, and allow the layers to separate.
-
Drain the aqueous layer. Extract the aqueous layer two more times with the organic solvent to ensure full recovery of the product.[4]
-
-
Sequential Washing of Combined Organic Layers:
-
Wash 1 (Acid Removal): Wash the combined organic layers with a cold (0 °C), saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: This removes the acidic byproduct HCl and any unreacted lactic acid from the quenching step.
-
Wash 2 (Neutral Wash): Wash the organic layer with deionized water.
-
Wash 3 (Ionic Species Removal): Wash the organic layer with saturated aqueous NaCl (brine). Causality: This removes residual water and helps to break up any emulsions.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Visual Workflow: Standard Aqueous Work-up
Caption: Standard work-up workflow for this compound reactions.
Section 3: Troubleshooting Guide
This section addresses specific problems in a Q&A format, providing potential causes and actionable solutions.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | High concentration of polar byproducts or salts. The product itself may be acting as a surfactant. | Add a small amount of brine (sat. NaCl) and swirl gently. If persistent, filter the entire mixture through a pad of Celite®. |
| Product is an Oil, Fails to Solidify | Presence of residual solvent or impurities (e.g., self-esterification oligomers). | Co-evaporate with a non-polar solvent like hexanes or toluene to azeotropically remove residual volatile impurities. If that fails, purification by column chromatography is necessary. |
| Reaction Stalls / Incomplete Conversion | Deactivation of the acyl chloride by moisture. Insufficient amount of base to scavenge HCl, leading to protonation of the nucleophile. | Ensure all glassware is flame- or oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).[6] Use at least 1.1 equivalents of a non-nucleophilic base like triethylamine. |
| Multiple Spots on TLC/LCMS Post-Workup | Side reactions such as hydrolysis, self-esterification, or reaction with the hydroxyl group if it was unprotected. | A carefully executed purification via flash column chromatography is required. Consider protecting the hydroxyl group (e.g., as a silyl ether) before forming the acyl chloride for cleaner reactions.[7] |
Visual Guide: Troubleshooting Logic
Caption: Troubleshooting flowchart for low product yield.
Section 4: Safety & Handling
As with all acyl chlorides, this compound must be handled with extreme caution in a certified chemical fume hood.[8][9]
-
Reactivity Hazards: Reacts violently with water, alcohols, and bases.[10] The reaction with water produces corrosive hydrogen chloride (HCl) gas.[3][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[12][13]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. The container must be tightly sealed, preferably under an inert atmosphere (N₂ or Ar), to prevent moisture from entering.[8]
-
Spill & Waste: Do not use water to clean up spills. Use an inert absorbent material like sand or vermiculite. Quench waste slowly by adding it to a large volume of an appropriate alcohol (like isopropanol) before neutralization and disposal according to institutional guidelines.[14]
References
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]
-
International Programme on Chemical Safety (IPCS). (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
-
Yufeng. (2024). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
MedSchoolCoach. (2020, October 27). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18362554, this compound. Retrieved from [Link]
-
Clark, J. (n.d.). acyl chlorides and water, alcohols or phenol. Chemguide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) – Purification Techniques, An Overview. Retrieved from [Link]
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Technical Support Center: Scale-Up of 2-Hydroxypropanoyl Chloride Production
Welcome to the technical support center for the production of 2-hydroxypropanoyl chloride (lactyl chloride). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to pilot and production scales. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical engineering principles and safety protocols.
Troubleshooting Guide: From Bench to Bioreactor
This section is structured to address specific issues that may arise during the scale-up of this compound synthesis. Each problem is analyzed from a first-principles perspective, offering causative explanations and actionable solutions.
Issue 1: Uncontrolled Exotherm and Runaway Reaction Risk
Question: Our lab-scale synthesis of this compound using lactic acid and thionyl chloride is manageable. However, upon attempting a 10-fold scale-up, we observed a rapid temperature spike that was difficult to control. What is causing this, and how can we mitigate the risk of a runaway reaction?
Answer:
The reaction between a carboxylic acid and thionyl chloride is highly exothermic. While this exotherm is easily dissipated in small-scale laboratory glassware due to a high surface-area-to-volume ratio, this is not the case in larger reactors. As the reactor volume increases, the surface area available for heat transfer does not increase proportionally, leading to heat accumulation.
Causality and Mitigation Strategies:
-
Scale-Up Thermal Dynamics: The decreased surface-area-to-volume ratio at scale is the primary reason for poor heat dissipation. This can lead to localized "hot spots" which can accelerate the reaction rate, further increasing heat generation and creating a dangerous feedback loop.
Recommended Solutions:
-
Calorimetric Studies: Before any significant scale-up, perform reaction calorimetry studies, such as Differential Scanning Calorimetry (DSC), to determine the heat of reaction and the onset temperature for any decomposition reactions.[1]
-
Reactor Engineering:
-
Jacketed Reactors: Employ jacketed reactors with a high-performance heat transfer fluid for efficient cooling.
-
Internal Cooling Coils: For larger reactors, internal cooling coils can provide additional surface area for heat exchange.
-
Baffling: Ensure the reactor is properly baffled to improve mixing and heat distribution.
-
-
Controlled Reagent Addition: Transition from a batch process to a semi-batch process. The gradual addition of thionyl chloride to the lactic acid solution is a critical safety measure to control the rate of heat generation. The addition rate should be tied to the real-time temperature monitoring of the reaction mixture.
-
Emergency Preparedness: Implement an emergency shutdown system. This could involve a quench system with a cold, inert solvent or a reaction inhibitor. The reactor should also be equipped with a pressure relief system.
Issue 2: Incomplete Conversion and Presence of Starting Material in the Final Product
Question: We are observing a significant amount of unreacted lactic acid in our crude this compound after a pilot-scale run, despite using a stoichiometric excess of thionyl chloride. What could be the cause?
Answer:
Incomplete conversion at a larger scale, even with an excess of reagent, often points to mass transfer limitations (poor mixing) or suboptimal reaction conditions that were not apparent at the lab scale.
Causality and Mitigation Strategies:
-
Mixing Efficiency: Lactic acid can be viscous, especially at high concentrations. In a large reactor, achieving homogeneous mixing with thionyl chloride can be challenging. Inefficient mixing can lead to localized areas of high lactic acid concentration and low thionyl chloride concentration, resulting in incomplete reaction.
-
Temperature Control: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within the allotted time. Conversely, if the temperature is too high, side reactions may become more prevalent.
Recommended Solutions:
-
Agitation Optimization:
-
Select an appropriate impeller design (e.g., pitched-blade turbine for good axial flow) and optimize the agitation speed to ensure good turnover and mixing without excessive splashing.
-
Consider the use of a solvent to reduce the viscosity of the lactic acid and improve mass transfer. Anhydrous, non-reactive solvents like dichloromethane or toluene can be suitable.
-
-
Reaction Monitoring:
-
Implement in-situ reaction monitoring techniques, such as ReactIR™, to track the disappearance of the carboxylic acid peak and the appearance of the acyl chloride peak in real-time.[2] This provides a much more accurate picture of reaction completion than relying on a fixed reaction time.
-
-
Temperature Profiling: Maintain the optimal reaction temperature consistently throughout the reactor. Use multiple temperature probes to ensure there are no cold spots.
Issue 3: Product Instability and Low Yields During Purification
Question: We are experiencing significant product loss and decomposition during the vacuum distillation of our crude this compound. The product darkens, and we observe pressure fluctuations in the distillation apparatus. What is happening?
Answer:
This compound is a thermally labile molecule. The presence of both a hydroxyl group and a reactive acyl chloride group makes it susceptible to decomposition and side reactions at elevated temperatures, even under vacuum.
Causality and Mitigation Strategies:
-
Thermal Decomposition: At elevated temperatures, this compound can undergo several decomposition pathways, including intermolecular esterification to form polyesters, and elimination reactions. This is often an autocatalytic process, where the generated HCl can catalyze further decomposition. Acyl chlorides, in general, can be prone to thermal decomposition, which can sometimes be violent.[3][4]
-
Hydrolysis: Any residual moisture in the crude product or leaks in the distillation setup will lead to hydrolysis back to lactic acid and HCl, reducing the yield and increasing the acidity of the material.
Recommended Solutions:
-
High-Vacuum, Low-Temperature Distillation:
-
Use a high-quality vacuum pump and a well-sealed distillation apparatus to achieve the lowest possible pressure. This will lower the boiling point of the product and minimize thermal stress.[5][6][7][8][9]
-
Employ a short-path distillation apparatus to minimize the residence time of the product at elevated temperatures.
-
-
Fractional Distillation: Use a fractionating column to efficiently separate the product from lower and higher boiling impurities.
-
Anhydrous Conditions: Ensure all glassware is meticulously dried and the system is leak-tight to prevent hydrolysis.[5]
-
Alternative Purification: If distillation proves too harsh, consider alternative purification methods such as crystallization if a stable crystalline derivative can be formed and subsequently converted back to the acyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of this compound?
A1: The primary safety concerns are:
-
Toxicity and Corrosivity: Thionyl chloride and the product, this compound, are corrosive and toxic.[10] The gaseous byproducts, HCl and SO2, are also highly corrosive and toxic. All handling must be done in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Runaway Reactions: As discussed in the troubleshooting guide, the exothermic nature of the reaction presents a significant risk of thermal runaway if not properly controlled.[11]
-
Gas Evolution: The reaction produces large volumes of HCl and SO2 gas. The off-gas handling system must be designed to safely neutralize these acidic gases. Industrial gas scrubbers using a caustic solution (e.g., sodium hydroxide) are standard practice.
-
Material Compatibility: The corrosive nature of the reagents and byproducts requires careful selection of reactor materials. Glass-lined steel or Hastelloy reactors are often necessary.[12]
Q2: What are the common impurities we should expect at scale, and how can we minimize them?
A2: Common impurities include:
-
Unreacted Lactic Acid: As discussed, this is often due to poor mixing or suboptimal conditions.
-
Polyesters (Oligolactides): Formed from the intermolecular reaction between the hydroxyl group of one molecule and the acyl chloride of another. This is exacerbated by high temperatures. Maintaining a low reaction temperature is key to minimizing this.
-
2-Chloropropanoyl Chloride: This can form if the hydroxyl group is also chlorinated by thionyl chloride, a reaction that is more likely at higher temperatures.
-
Anhydrides: Formed from the reaction of the acyl chloride with unreacted carboxylic acid.
Minimization strategies include precise temperature control, optimized reagent stoichiometry and addition rates, and efficient mixing.
Q3: How should we handle the off-gas stream of HCl and SO2 on an industrial scale?
A3: An industrial off-gas treatment system is essential. A common setup involves a packed-bed wet scrubber. The gas stream is passed through a column containing packing material that provides a large surface area for the gas to come into contact with a scrubbing liquid. A dilute solution of sodium hydroxide is typically used to neutralize the acidic gases:
-
2NaOH + SO₂ → Na₂SO₃ + H₂O
-
NaOH + HCl → NaCl + H₂O
The scrubber needs to be designed to handle the maximum gas flow rate and concentration, and the pH of the scrubbing solution should be monitored and controlled.
Q4: Are there any "greener" or safer alternatives to thionyl chloride for this synthesis?
A4: While thionyl chloride is common, other chlorinating agents can be used, each with its own advantages and disadvantages:
-
Oxalyl Chloride ((COCl)₂): Often used in laboratory settings for its milder reaction conditions. The byproducts (CO, CO₂, HCl) are all gaseous, which can simplify workup. However, it is more expensive than thionyl chloride.
-
Phosphorus Trichloride (PCl₃) or Pentachloride (PCl₅): These are also effective but produce solid phosphorus-based byproducts that can complicate purification.
The choice of reagent for large-scale production is often a balance between reactivity, cost, safety, and waste disposal considerations.
Q5: What analytical techniques are recommended for in-process control and final product quality assessment?
A5: A combination of techniques is recommended:
-
In-Process Control (IPC):
-
FTIR (ReactIR™): For real-time monitoring of reactant consumption and product formation.[2]
-
Temperature and Pressure Monitoring: Essential for safety and process control.
-
-
Final Product QC:
-
Titration: To determine the purity of the acyl chloride.
-
GC or HPLC (after derivatization): Acyl chlorides are highly reactive and can be difficult to analyze directly. A common method is to derivatize the acyl chloride with an alcohol (e.g., methanol) to form the stable methyl ester, which can then be quantified by GC or HPLC.[13][14][15][16] This can also be used to quantify impurities.
-
NMR Spectroscopy: To confirm the structure of the final product and identify impurities.
-
Visualizations and Protocols
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting logic for low yield issues.
Experimental Protocol: Quality Control Analysis by Derivatization-GC
This protocol outlines a general method for determining the purity of this compound by converting it to its more stable methyl ester derivative for gas chromatography (GC) analysis.
Principle: The highly reactive acyl chloride is quenched with anhydrous methanol to form the stable, volatile methyl 2-hydroxypropanoate. This derivative can be easily separated and quantified using standard GC techniques.
Reagents and Materials:
-
Crude or purified this compound sample
-
Anhydrous methanol (GC grade)
-
Anhydrous dichloromethane (DCM, GC grade, as solvent)
-
Internal standard (e.g., dimethyl succinate)
-
GC vials with septa
Procedure:
-
Standard Preparation: Prepare a stock solution of the internal standard in anhydrous DCM at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: a. In a dry, inert atmosphere (e.g., a glove box or under a stream of nitrogen), accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry GC vial. b. Add 1.0 mL of the internal standard solution to the vial. c. Immediately and carefully add 0.1 mL of anhydrous methanol to the vial. Cap the vial tightly and vortex for 30 seconds. The reaction is rapid. d. Allow the vial to stand for 5 minutes to ensure complete derivatization.
-
GC Analysis: a. Inject 1 µL of the prepared sample onto the GC. b. GC Conditions (Example):
- Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
- Injector Temperature: 250 °C
- Detector (FID) Temperature: 280 °C
- Oven Program: 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
- Carrier Gas: Helium or Hydrogen
-
Quantification: a. Identify the peaks for methyl 2-hydroxypropanoate and the internal standard based on their retention times (determined by running a standard of the pure derivative). b. Calculate the response factor of methyl 2-hydroxypropanoate relative to the internal standard. c. Determine the concentration and thus the purity of the original this compound sample.
References
- IChemE. (1995). Safety of Chlorination Reactions. Loss Prevention and Safety Promotion in the Process Industries, Vol.1, 157-169.
-
YouTube. (2024, June 7). Chlorination safety. Retrieved from [Link]
-
Ohio.gov. (n.d.). Process Safety Management. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 16). Analysis of the Risks in Chlorination Processes and Research on a Comprehensive Safety Protection System. Retrieved from [Link]
-
ResearchGate. (2017). Simulation of the Chlorination Process Safety Management System Based on System Dynamics Approach. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
-
PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]
-
Robertson Microlit. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Retrieved from [Link]
-
Busch New Zealand. (n.d.). Vacuum Distillation. Retrieved from [Link]
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
-
Jack Westin. (n.d.). Distillation - Separations And Purifications - MCAT Content. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Amino acid chlorides: A journey from instability and racemization toward broader utility in organic synthesis including peptides and their mimetics. Retrieved from [Link]
-
ResearchGate. (2025, August 5). The thermodynamic properties of S-lactic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Thermal analysis of interaction between 2-PAM chloride and various excipients in some binary mixtures by TGA and DSC. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Lactic acid. Retrieved from [Link]
- Google Patents. (n.d.). The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
-
PubMed. (n.d.). Prolonged respiratory symptoms caused by thermal degradation products of freons. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis (Part 2). Retrieved from [Link]
-
ATCO International. (2025, September 23). ICE-GO PELLETS. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Amide Synthesis via a Reactive Acid Chloride Intermediate. Retrieved from [Link]
-
NIH. (n.d.). Assessment of the Hazards Occurring During the Thermal Decomposition and Combustion Process in a Toothed Belt Transmission. Retrieved from [Link]
-
YouTube. (2022, February 7). Heat of Reaction Pre-Lab. Retrieved from [Link]
-
Henry Rzepa's Blog. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Retrieved from [Link]
-
PubMed. (n.d.). Study of condition-dependent decomposition reactions; Part I. The thermal behaviour and decomposition of 2-nitrobenzoyl chloride. Retrieved from [Link]
-
Chemsrc. (2025, November 4). This compound | CAS#:61882-51-7. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, May 3). PUBLIC REPORT Propanoic acid, 2-hydroxy, 2-(C10-16-alkyloxy)-1-methyl-2-oxoethyl ester (INCI Name: Lauryl Lactyl Lactate). Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 20). 17.13: Heat of Solution. Retrieved from [Link]
-
Wikipedia. (n.d.). VX (nerve agent). Retrieved from [Link]
-
MDPI. (2024, January 4). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Retrieved from [Link]
Sources
- 1. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-Hydroxypropanoyl chloride | C3H5ClO2 | CID 18673867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
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- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
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- 14. researchgate.net [researchgate.net]
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- 16. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
byproduct formation in the synthesis of 2-hydroxypropanoyl chloride with thionyl chloride
Welcome to our dedicated technical support center for the synthesis of 2-hydroxypropanoyl chloride (lactoyl chloride) and its derivatives from lactic acid using thionyl chloride. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with this seemingly straightforward yet nuanced transformation. The bifunctional nature of lactic acid, possessing both a carboxylic acid and a secondary alcohol, presents a unique set of challenges, primarily centered around the competitive reactivity of these two functional groups and the subsequent formation of undesired byproducts.
This document provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format. We will delve into the mechanistic underpinnings of byproduct formation, offer validated protocols to mitigate these issues, and provide analytical insights to help you characterize your reaction mixtures.
Section 1: Understanding the Core Chemistry & Challenges
The reaction of a carboxylic acid with thionyl chloride is a classic method for preparing acyl chlorides. The process is driven by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl)[1].
R-COOH + SOCl₂ → R-COCl + SO₂↑ + HCl↑
However, when the starting material is lactic acid, the secondary hydroxyl group is also susceptible to reaction with thionyl chloride, typically yielding an alkyl chloride. This dual reactivity is the primary source of byproduct formation. The intended product, this compound, is often elusive as the reaction can proceed to form 2-chloropropionyl chloride, where both functional groups have reacted.
Furthermore, intermolecular reactions are a significant competing pathway. The activated acyl chloride intermediate can be attacked by the hydroxyl group of another lactic acid molecule, initiating polymerization and leading to the formation of oligomers, polylactic acid (PLA), or the cyclic dimer, lactide[2][3].
Below is a diagram illustrating the main reaction pathways.
Caption: Primary and byproduct pathways in the reaction of lactic acid with thionyl chloride.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis.
Q1: My reaction produced a viscous, intractable oil or a solid precipitate instead of a clear liquid. What happened?
A1: This is a classic sign of polymerization. The formation of oligomers of lactic acid or polylactic acid (PLA) is a major side reaction, especially if the reaction temperature is not strictly controlled.
-
Causality: The acyl chloride intermediate, once formed, is highly electrophilic. The hydroxyl group of another lactic acid molecule can act as a nucleophile, attacking the acyl chloride and forming an ester linkage. This process can repeat, leading to the formation of long polymer chains[2]. One patent explicitly mentions that after distillation of the desired 2-chloropropionyl chloride, the residue in the reaction flask consists of polylactic acid and catalyst salts[3].
-
Troubleshooting & Mitigation:
-
Temperature Control: Maintain a low reaction temperature, ideally between -10°C and 0°C, especially during the initial addition of thionyl chloride[3][4]. This minimizes the rate of the intermolecular esterification reaction.
-
Order of Addition: Add the lactic acid dropwise to a cold solution of excess thionyl chloride. This ensures that the concentration of unreacted lactic acid (with its nucleophilic hydroxyl group) is kept to a minimum.
-
Solvent: Using an inert solvent like dichloromethane can help to control the reaction temperature and concentration.
-
Q2: The yield of my desired acyl chloride is very low, and I have a significant amount of a high-boiling point fraction during distillation.
A2: This issue often points to the formation of both oligomers and the cyclic dimer, lactide. Lactide is formed through the "backbiting" of a growing oligomer chain or by the direct dimerization of two lactic acid molecules under certain conditions[5].
-
Causality: At elevated temperatures (often above 160°C, but can occur at lower temperatures during prolonged heating), the terminal hydroxyl group of a lactic acid dimer or oligomer can attack the ester carbonyl group, leading to the formation of a stable six-membered ring (lactide) and elimination of a smaller polymer chain[6].
-
Troubleshooting & Mitigation:
-
Avoid High Temperatures: Do not overheat the reaction mixture during the reaction or distillation. Vacuum distillation is essential to keep the temperature low.
-
Reaction Time: Minimize the reaction time. Once the formation of the acyl chloride is complete (as monitored by IR or the cessation of gas evolution), proceed with the workup promptly.
-
Q3: My final product is not this compound but 2-chloropropionyl chloride. How can I selectively form the hydroxy-version?
A3: The selective formation of this compound is extremely challenging in a one-pot reaction with thionyl chloride due to the comparable reactivity of the hydroxyl group. Most established procedures using an excess of thionyl chloride are designed to produce 2-chloropropionyl chloride[4][7].
-
Causality: Thionyl chloride reacts with both carboxylic acids and alcohols. While the reaction with the carboxylic acid is often faster, especially at low temperatures, the reaction with the secondary alcohol is also facile, particularly if more than one equivalent of thionyl chloride is used or if the reaction temperature is allowed to rise.
-
Troubleshooting & Mitigation for Selective Synthesis:
-
Stoichiometry Control: Use of exactly one equivalent of thionyl chloride at very low temperatures may favor the formation of the hydroxy acyl chloride, but the reaction is often incomplete and results in a mixture of starting material, desired product, and di-substituted product.
-
Protecting Group Strategy (Recommended): The most reliable method is to protect the hydroxyl group before introducing thionyl chloride. Acetylation of lactic acid to form 2-acetoxypropanoic acid is a common and effective strategy. The 2-acetoxypropanoic acid can then be cleanly converted to 2-acetoxypropionyl chloride with thionyl chloride. The acetyl protecting group can be removed in a subsequent step if the free hydroxyl group is required[8][9].
-
Caption: Recommended protecting group strategy for clean synthesis.
Q4: How can I identify the byproducts in my reaction mixture?
A4: A combination of spectroscopic techniques is ideal for identifying the byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are powerful tools for identifying PLA and lactide. The chemical shifts of the methine (CH) and methyl (CH₃) groups are sensitive to the polymer chain length and stereochemistry[10][11][12].
-
L-Lactide: In CDCl₃, the ¹H NMR spectrum typically shows a quartet for the methine proton around 5.03 ppm and a doublet for the methyl protons around 1.67 ppm. The ¹³C NMR shows signals around 16.6 ppm (CH₃), 69.0 ppm (CH), and 169.6 ppm (C=O)[13].
-
Polylactic Acid (PLA): The ¹H NMR signals for PLA are broader and appear at slightly different chemical shifts, typically a quartet around 5.14 ppm (methine) and a doublet around 1.57 ppm (methyl)[13].
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
This is an excellent technique for identifying volatile byproducts. However, acyl chlorides are highly reactive and may degrade in the GC inlet. It is often necessary to derivatize the sample first, for example, by quenching an aliquot of the reaction mixture with methanol to form the corresponding methyl esters, which are more stable for GC analysis.
-
The mass spectrum of derivatized byproducts can provide clear fragmentation patterns to elucidate their structures. For example, the methyl ester of a lactic acid dimer would show a molecular ion corresponding to its mass, and fragmentation would likely involve cleavage of the ester bonds.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR is useful for monitoring the reaction progress. The disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp acyl chloride C=O stretch (around 1800 cm⁻¹) indicates product formation. The presence of a broad O-H stretch from the alcohol group (around 3400 cm⁻¹) in the product would suggest the formation of this compound. A strong, broad absorption in the ester C=O region (around 1750 cm⁻¹) would indicate the presence of PLA or lactide.
-
| Byproduct | ¹H NMR (CDCl₃, approx. δ ppm) | ¹³C NMR (CDCl₃, approx. δ ppm) | Analytical Notes |
| Lactide | 5.03 (q), 1.67 (d) | 169.6 (C=O), 69.0 (CH), 16.6 (CH₃) | Sharp signals. Easily identifiable. |
| Polylactic Acid (PLA) | 5.14 (q, broad), 1.57 (d, broad) | 169.6 (C=O), 69.0 (CH), 16.6 (CH₃) | Broad signals due to polymer nature[10][11]. |
| 2-Chloropropionyl Chloride | 4.6-4.8 (q), 1.8-1.9 (d) | 171 (C=O), 55 (CH-Cl), 25 (CH₃) | Values are estimates; refer to spectral databases. |
| Linear Dimers/Oligomers | Complex multiplets | Multiple signals in ester and alkyl regions | Best identified by MS after derivatization. |
Section 3: Recommended Experimental Protocols
The following protocols are designed to minimize byproduct formation for two different target molecules.
Protocol 1: Optimized Synthesis of 2-Chloropropionyl Chloride
This protocol is adapted from patented industrial methods and aims for the complete conversion of both functional groups[3][4][7].
-
Objective: To synthesize 2-chloropropionyl chloride with high purity and yield.
-
Methodology:
-
Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas outlet/scrubber (to neutralize HCl and SO₂). Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reagents: Charge the flask with thionyl chloride (3.2-3.4 equivalents). Cool the flask to between -5°C and 0°C using an ice-salt bath.
-
Addition: Slowly add L-lactic acid (1 equivalent) dropwise to the stirred thionyl chloride over 2-3 hours. A catalyst such as pyridine (0.05-0.08 equivalents) can be added concurrently with the lactic acid[3]. Maintain the internal temperature below 0°C throughout the addition.
-
Reaction: After the addition is complete, continue stirring the mixture at 0°C for an additional 3-4 hours.
-
Warming: Slowly allow the reaction to warm to room temperature, and then heat to 45-50°C for 2-3 hours to ensure the reaction goes to completion.
-
Workup: Cool the mixture to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: Purify the crude 2-chloropropionyl chloride by fractional distillation under high vacuum.
-
Protocol 2: Synthesis of 2-Acetoxypropionyl Chloride (Protected Hydroxyl Group)
This protocol is the recommended approach when the ultimate goal is a derivative of this compound, as it avoids the complications of the free hydroxyl group[8][9].
-
Objective: To synthesize 2-acetoxypropionyl chloride, a stable precursor to 2-hydroxypropanoyl derivatives.
-
Methodology:
-
Step 1: Acetylation of Lactic Acid
-
In a flask, dissolve L-lactic acid (1 equivalent) in a suitable solvent like THF.
-
Cool the solution to 0°C and slowly add acetyl chloride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 3 hours, or until the reaction is complete (monitored by TLC or ¹H NMR).
-
Work up the reaction to isolate the 2-acetoxypropanoic acid.
-
-
Step 2: Formation of the Acyl Chloride
-
In a dry, inert atmosphere setup as in Protocol 1, dissolve the 2-acetoxypropanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Cool the solution to 0°C and slowly add thionyl chloride (1.2-1.5 equivalents) or oxalyl chloride (1.2-1.5 equivalents)[5].
-
Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Workup: Carefully remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude 2-acetoxypropionyl chloride is often used directly in the next step without further purification.
-
-
References
- Thakur, K. A., et al. (1997). High-Resolution ¹³C and ¹H Solution NMR Study of Poly(lactide). Macromolecules, 30(8), 2422–2428.
- Kasperczyk, J. (1995). ¹H NMR Spectroscopy in the Analysis and Characterization of Poly(lactide). Macromolecules, 28(11), 3937–3939.
- Zell, M. T., et al. (2002). Unambiguous Determination of the ¹³C and ¹H NMR Stereosequence Assignments of Polylactide Using High-Resolution Solution NMR. Macromolecules, 35(20), 7700–7707.
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of N-Substituted Lactamides: An NMR-Centric Comparative Analysis
Introduction: The Intricacies of the N-Substituted Lactam Moiety
N-substituted lactams are a cornerstone of modern medicinal and materials chemistry. From the development of novel pharmaceuticals to the synthesis of advanced polymers, the precise three-dimensional structure and conformational dynamics of these cyclic amides are paramount to their function. The defining characteristic of an N-substituted lactam is the restricted rotation around the amide (N-C=O) bond, a consequence of the delocalization of the nitrogen lone pair into the carbonyl π-system.[1][2] This electronic effect imparts partial double-bond character to the C-N bond, creating a significant energy barrier to rotation and often resulting in the presence of two distinct rotational isomers, or rotamers, at room temperature.
For researchers in drug development and materials science, a comprehensive understanding of a lactam's conformational preferences, stereochemistry, and dynamic behavior in solution is not merely academic—it is a prerequisite for rational design and optimization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for elucidating these solution-state properties. This guide provides an in-depth, expert-level comparison of NMR methodologies for the characterization of N-substituted lactamides, benchmarked against complementary analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Power of NMR: Unraveling Structure and Dynamics
NMR spectroscopy is uniquely suited to probe the nuanced structural features of N-substituted lactams. The restricted C-N bond rotation gives rise to distinct magnetic environments for substituents on the nitrogen and the lactam ring, often resulting in a doubling of signals in the NMR spectrum. The analysis of these signals provides a wealth of information.
Core NMR Techniques for Lactam Characterization
A suite of NMR experiments is typically employed for a thorough characterization:
-
¹H and ¹³C NMR: These fundamental 1D experiments provide the initial overview of the molecule's structure. The presence of doubled signals for nearly every proton and carbon is a hallmark of slow rotation on the NMR timescale.
-
2D Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons within the same spin system.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals.
-
Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and identifying quaternary carbons.
-
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): This is the cornerstone for determining through-space proximity of protons, which is essential for assigning stereochemistry and differentiating between rotamers.[3][4]
Workflow for NMR Characterization of an N-Substituted Lactam
The following diagram outlines a logical workflow for the comprehensive NMR analysis of a new N-substituted lactam.
Caption: A typical workflow for the detailed NMR characterization of N-substituted lactamides.
Case Study: Comparative NMR Data
To illustrate these principles, let's consider two common N-substituted lactams: N-benzyl-2-pyrrolidinone and N-Boc-ε-caprolactam. The presence of the N-substituent introduces the potential for rotational isomerism, although for N-benzyl-2-pyrrolidinone, the rotation is often fast at room temperature, leading to a single set of averaged signals. In contrast, the bulky N-Boc group in N-Boc-ε-caprolactam can lead to observable rotamers.
Table 1: Representative ¹H and ¹³C NMR Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| N-benzyl-2-pyrrolidinone | 7.35-7.25 (m, 5H, Ar-H), 4.47 (s, 2H, N-CH₂-Ar), 3.23 (t, 2H, N-CH₂-), 2.45 (t, 2H, -CH₂-C=O), 2.03 (m, 2H, -CH₂-CH₂-C=O) | 174.5 (C=O), 136.5 (Ar-C), 128.7 (Ar-CH), 127.8 (Ar-CH), 127.5 (Ar-CH), 48.9 (N-CH₂-Ar), 46.8 (N-CH₂-), 31.0 (-CH₂-C=O), 18.2 (-CH₂-CH₂-C=O)[5] |
| N-Boc-ε-caprolactam * | 3.75 & 3.65 (br m, 2H, N-CH₂-), 2.60 (m, 2H, -CH₂-C=O), 1.80-1.60 (m, 6H, ring CH₂), 1.50 (s, 9H, t-Bu) | 177.1 (C=O), 153.5 (Boc C=O), 82.0 (C(CH₃)₃), 45.5 & 44.5 (N-CH₂-), 37.5 (-CH₂-C=O), 29.5, 29.0, 24.0 (ring CH₂), 28.3 (C(CH₃)₃)[6] |
*Note: Chemical shifts for N-Boc-ε-caprolactam can show broadening or distinct signals for rotamers depending on the solvent and temperature.
Advanced NMR Techniques: Probing Dynamics and Conformation
Variable Temperature (VT) NMR
The definitive method for studying the kinetics of amide bond rotation is Variable Temperature (VT) NMR.[7][8] By acquiring a series of ¹H NMR spectra at different temperatures, one can observe the transition from a slow-exchange regime (sharp, distinct signals for each rotamer) to a fast-exchange regime (sharp, averaged signals). In between these extremes lies the coalescence temperature (Tc), where the two signals merge into a single broad peak.
The energy barrier to rotation (ΔG‡) can be calculated from the coalescence temperature and the frequency difference between the rotamer signals (Δν) using the Eyring equation. This provides a quantitative measure of the conformational stability.
Experimental Protocol: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare a sample of the N-substituted lactamide in a suitable high-boiling deuterated solvent (e.g., toluene-d₈, DMSO-d₆) to allow for a wide temperature range.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to identify the signals corresponding to the two rotamers.
-
Temperature Increments: Gradually increase the sample temperature in 5-10 K increments, allowing the temperature to equilibrate for at least 5-10 minutes at each step.[9][10]
-
Acquisition: At each temperature, re-shim the spectrometer and acquire a ¹H NMR spectrum.
-
Identify Coalescence: Note the temperature at which the two signals of interest merge into a single broad peak. This is the coalescence temperature (Tc).
-
High-Temperature Spectrum: Continue increasing the temperature until the coalesced signal becomes sharp, confirming fast exchange.
-
Calculation: Use the appropriate form of the Eyring equation to calculate the free energy of activation (ΔG‡) for the rotational barrier.[2]
NOESY and ROESY for Conformational Analysis
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon where the magnetization of one nucleus is affected by the saturation of a nearby nucleus (typically < 5 Å).[11][12][13] This effect is exquisitely sensitive to internuclear distance, making it the most powerful NMR tool for determining conformation and stereochemistry in solution.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects correlations between protons that are close in space. For small to medium-sized molecules like most lactamides, NOESY cross-peaks are typically positive and have the opposite phase to the diagonal peaks.[14][15]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): A related experiment that is often preferred for medium-sized molecules where the NOE might be close to zero. ROESY cross-peaks are always positive, which can simplify interpretation.[14]
By analyzing the pattern of NOESY or ROESY cross-peaks, one can definitively assign the relative stereochemistry of substituents and determine the predominant rotamer in solution.
A Comparative Guide: NMR vs. Alternative Techniques
While NMR is the gold standard for solution-state analysis, a multi-faceted approach provides the most complete picture. Here, we compare NMR with three powerful complementary techniques.
Caption: Interplay between NMR and complementary characterization methods.
Table 2: Performance Comparison of Characterization Techniques
| Technique | Principle | Information Obtained | Advantages | Limitations |
| NMR Spectroscopy | Nuclear spin resonance in a magnetic field | 3D structure, conformation, dynamics, connectivity in solution | Provides data in a biologically relevant state (solution); excellent for dynamic processes (rotational barriers) | Can be complex to interpret; sensitivity can be an issue for low concentrations; limited to molecules below a certain size for detailed analysis.[16] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Precise atomic coordinates, bond lengths, and angles in the solid state | Provides an unambiguous, high-resolution static structure; the "gold standard" for absolute configuration.[16] | Requires a high-quality single crystal (often a major bottleneck); the solid-state conformation may not be the dominant one in solution. |
| Circular Dichroism (CD) | Differential absorption of left- and right-circularly polarized light | Absolute configuration of chiral molecules; information on secondary structure | Highly sensitive to stereochemistry; can be used on very small sample quantities in solution.[17][18][19] | Provides information on the overall chirality, not detailed atomic positions; interpretation often requires comparison with DFT calculations.[17][20] |
| DFT Calculations | Quantum mechanical modeling of electronic structure | Relative energies of conformers, rotational barriers, predicted NMR and CD spectra | Provides theoretical insight into conformational preferences and energy landscapes; can predict spectra to aid in experimental interpretation.[21] | A theoretical model, not a direct measurement; accuracy is highly dependent on the level of theory and basis set used; may not perfectly account for solvent effects. |
Synergistic Application: A Holistic View
The true power of these techniques is realized when they are used in concert. For instance:
-
An X-ray crystal structure can provide a starting point for understanding the preferred conformation, which can then be validated or contrasted with the solution-state conformation determined by NOESY .
-
For a new chiral lactam, CD spectroscopy combined with DFT calculations can confidently establish the absolute configuration.[17][20] This stereochemical information is then used to interpret the relative stereochemistry observed in the NMR spectra.
-
DFT calculations can predict the energy difference between rotamers, which can be experimentally verified and quantified using VT-NMR .
Conclusion: The Indispensable Role of NMR
For researchers and professionals in drug development and materials science, the comprehensive characterization of N-substituted lactamides is critical. While techniques like X-ray crystallography, circular dichroism, and DFT calculations provide invaluable, often complementary, information, NMR spectroscopy remains the single most powerful and versatile tool for elucidating the solution-state structure and dynamics of these important molecules.
By leveraging a suite of 1D and 2D NMR experiments, particularly variable temperature and NOE-based methods, scientists can gain a deep and actionable understanding of their compounds' behavior. This guide serves as a framework for designing and interpreting these experiments, ensuring that the critical structural and dynamic questions are answered with scientific rigor and confidence.
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Instructions for Variable Temperature (VT) Operation. University of Wisconsin-Madison, Department of Chemistry. [Link]
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Gawronski, J., et al. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 27(1), 63. [Link]
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Heffron, G. 2D NMR FOR THE CHEMIST: A Practical Description And Experimental Guide. Varian, Inc. [Link]
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Step By Step Instructions for VT Experiments on the Bruker 300 MHz Spectrometer. University of Manitoba. [Link]
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Using NMR to observe the restricted rotation in amide bonds. Nanalysis. [Link]
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Gruber, T., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38(12), 5727-5734. [Link]
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Leskowitz, G. M., et al. (2005). The Amide Rotational Barrier in Isonicotinamide: Dynamic NMR and Ab Initio Studies. The Journal of Physical Chemistry A, 109(51), 11776-11781. [Link]
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Variable Temperature NMR Experiment Studying Restricted Bond Rotation. (2020). Journal of Chemical Education, 97(5), 1438-1442. [Link]
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2D NMR Introduction. (2020). YouTube. [Link]
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Decatur, J. (2018). NOESY and ROESY. University of Massachusetts Amherst. [Link]
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2D NOESY and ROESY for Small Molecules. Indiana University NMR Facility. [Link]
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Nuclear Overhauser Effect (NOE). University College London. [Link]
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Szostak, M., et al. (2018). 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. Chemical Science, 9(43), 8281-8287. [Link]
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Freedman, T. B., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
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Kellenbach, E. R., et al. (2004). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 16(5), 16-20. [Link]
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Absolute configuration of complex chiral molecules. (2020). Spark904. [Link]
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Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
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A Comparative Guide to Mass Spectrometry Analysis of 2-Hydroxypropanoyl Chloride Reaction Products
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Analytical Challenge of a Bifunctional Reagent
2-Hydroxypropanoyl chloride, also known as lactoyl chloride, is a highly reactive, chiral bifunctional molecule that serves as a versatile building block in organic synthesis.[1][2] Its utility is derived from the presence of both a nucleophilically susceptible acyl chloride and a reactive hydroxyl group. This dual functionality, however, presents a significant analytical challenge. The high reactivity of the acyl chloride group makes the parent molecule prone to rapid hydrolysis, necessitating anhydrous conditions for its use and analysis.[3] Consequently, direct analysis of this compound is often impractical. Instead, the focus of analytical efforts typically lies in the comprehensive characterization of its reaction products and the monitoring of reaction progress to ensure desired outcomes and purity.
This guide provides an in-depth comparison of mass spectrometry-based techniques for the analysis of reaction mixtures containing this compound products. We will explore the expected fragmentation patterns, compare Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) approaches, and discuss alternative spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for real-time reaction monitoring and structural elucidation.
Understanding the Reaction Landscape
A typical reaction of this compound involves nucleophilic acyl substitution at the carbonyl carbon.[4] For instance, its reaction with an alcohol, such as ethanol, yields the corresponding ester, ethyl 2-hydroxypropanoate (ethyl lactate), and hydrogen chloride as a byproduct.[1]
Reaction Scheme: CH₃CH(OH)COCl + CH₃CH₂OH → CH₃CH(OH)COOCH₂CH₃ + HCl
The analytical task is to confirm the formation of the desired ester, identify any unreacted starting materials, and detect potential byproducts, primarily the hydrolysis product, 2-hydroxypropanoic acid (lactic acid).
Mass Spectrometry Approaches: A Head-to-Head Comparison
Mass spectrometry is a cornerstone technique for identifying and quantifying the components of a reaction mixture. The choice between GC-MS and LC-MS depends largely on the volatility and thermal stability of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given that the expected ester product (e.g., ethyl lactate) is generally volatile, GC-MS is a viable analytical option.[5]
-
Acylium Ion Formation: The most characteristic fragmentation of acyl chlorides is the loss of the chlorine atom to form a stable acylium ion (R-C≡O⁺).[9] For this compound, this would result in an ion at m/z 73.
-
Molecular Ion Peak: The molecular ion peak (M⁺) for acyl chlorides is often weak or absent due to their high reactivity.[9] If observed for this compound (C₃H₅ClO₂), it would appear at m/z 108 and 110 in an approximate 3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl.
For the ester product, ethyl lactate, the fragmentation pattern will be different:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is common.
-
McLafferty Rearrangement: If the alkyl chain is long enough, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur.
-
Loss of Alkoxy Group: Cleavage of the ester bond can lead to the loss of the ethoxy group (-OCH₂CH₃).
The mass spectrum of propanoyl chloride , a structural analog, provides a practical example of acyl chloride fragmentation. The base peak is the acylium ion [CH₃CH₂CO]⁺ at m/z 57, with the molecular ion peak at m/z 92 being less abundant.[7][8]
Table 1: Predicted Prominent Fragment Ions in GC-MS Analysis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) | Proposed Fragment Structure |
| This compound | C₃H₅ClO₂ | 108.52 | 73 | [CH₃CH(OH)CO]⁺ |
| 45 | [COOH]⁺ or [CH₃CHO]⁺ | |||
| Ethyl 2-hydroxypropanoate | C₅H₁₀O₃ | 118.13 | 103 | [M - CH₃]⁺ |
| 89 | [M - C₂H₅]⁺ | |||
| 73 | [CH₃CH(OH)CO]⁺ | |||
| 45 | [COOH]⁺ or [CH₃CHO]⁺ | |||
| 2-Hydroxypropanoic Acid | C₃H₆O₃ | 90.08 | 75 | [M - CH₃]⁺ |
| 45 | [COOH]⁺ | |||
| 43 | [CH₃CO]⁺ |
A robust GC-MS protocol is essential for the reliable analysis of the reaction mixture.
Sample Preparation:
-
Quench the reaction by adding a suitable agent to neutralize any remaining this compound.
-
Extract the organic products into a dry, inert solvent like dichloromethane or diethyl ether.
-
Dry the organic extract over anhydrous sodium sulfate.
-
For the analysis of the non-volatile lactic acid, derivatization (e.g., silylation) may be necessary to improve its volatility for GC-MS analysis.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
Diagram 1: GC-MS Workflow for Reaction Product Analysis
Caption: Workflow for GC-MS analysis of the reaction mixture.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly advantageous for analyzing less volatile, thermally labile, or polar compounds, making it well-suited for the direct analysis of the reaction mixture, including the polar hydrolysis product, 2-hydroxypropanoic acid, without derivatization.
-
No Derivatization Required for Polar Analytes: 2-hydroxypropanoic acid can be directly analyzed.
-
Milder Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique that typically results in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]⁺), simplifying molecular weight determination.
-
Broader Analyte Scope: LC-MS can analyze a wider range of compounds, including potential oligomeric byproducts.
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent, such as a mixture of water and acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6546 Q-TOF or equivalent.
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes.
Table 2: Comparison of GC-MS and LC-MS for Analysis of this compound Reaction Products
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Analytes | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |
| Sample Prep | May require derivatization for polar analytes (e.g., lactic acid). | Minimal sample preparation, direct injection of diluted mixture is often possible. |
| Ionization | Hard ionization (Electron Ionization - EI) leading to extensive fragmentation. | Soft ionization (Electrospray Ionization - ESI) with less fragmentation, prominent molecular ion. |
| Strengths | Excellent separation efficiency for volatile compounds, extensive spectral libraries for identification. | Versatile, suitable for a broader range of compounds, provides accurate molecular weight information. |
| Limitations | Not suitable for non-volatile or thermally labile compounds without derivatization. | Lower separation efficiency compared to capillary GC, potential for matrix effects. |
Alternative Analytical Techniques for Reaction Monitoring
While mass spectrometry provides detailed information about the final reaction mixture, other spectroscopic techniques can offer real-time insights into the reaction kinetics and mechanism.
In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR, particularly with an Attenuated Total Reflectance (ATR) probe, is an excellent tool for real-time monitoring of functional group transformations.[3][10][11][12][13] By immersing an ATR probe directly into the reaction vessel, spectra can be collected at regular intervals without the need for sampling.
The key to this analysis is monitoring the carbonyl (C=O) stretching region of the infrared spectrum.
-
This compound (Reactant): A strong C=O stretch is expected around 1800 cm⁻¹.[2][14]
-
Ethyl 2-hydroxypropanoate (Product): The ester C=O stretch will appear at a lower wavenumber, typically around 1735-1750 cm⁻¹.[15]
By tracking the decrease in the absorbance of the acyl chloride's carbonyl peak and the simultaneous increase in the ester's carbonyl peak, the reaction progress can be monitored in real-time.[3]
Diagram 2: Reaction Monitoring Logic using In-Situ FTIR
Caption: Logic for monitoring reaction kinetics with in-situ FTIR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecules in the reaction mixture. While typically used for final product characterization, it can also be employed for reaction monitoring.[16]
-
¹H NMR: The proton NMR spectrum will show distinct signals for the starting material, product, and any byproducts. For the esterification of this compound with ethanol, the appearance of the quartet and triplet corresponding to the ethyl group of the ester product, along with shifts in the signals for the CH and CH₃ groups of the lactoyl moiety, can be monitored.[2][14]
-
¹³C NMR: The carbonyl carbon signal is particularly informative, shifting from around 170-175 ppm for the acyl chloride to a different chemical shift for the ester.[2]
Conclusion and Recommendations
The analysis of this compound reaction products requires a multi-faceted approach.
-
For detailed product identification and impurity profiling, a combination of GC-MS and LC-MS is recommended. GC-MS provides excellent separation of volatile components, while LC-MS is indispensable for the analysis of polar and non-volatile species like the hydrolysis byproduct, 2-hydroxypropanoic acid.
-
For real-time reaction monitoring and kinetic studies, in-situ FTIR spectroscopy is the most effective technique, offering continuous data on the consumption of the acyl chloride and the formation of the ester product.
-
For definitive structural elucidation of the final products and any isolated impurities, NMR spectroscopy remains the gold standard.
By leveraging the strengths of each of these techniques, researchers can gain a comprehensive understanding of the reaction, leading to optimized reaction conditions, higher product purity, and accelerated drug development timelines.
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A Senior Application Scientist's Guide to Lactyl Chloride Synthesis: Thionyl Chloride vs. Oxalyl Chloride
In the synthesis of complex organic molecules, particularly in pharmaceutical development, the conversion of carboxylic acids to their corresponding acyl chlorides is a fundamental and often critical step. Acyl chlorides serve as highly reactive intermediates for forming esters, amides, and other derivatives.[1] When the starting material is an alpha-hydroxy acid like lactic acid, the choice of chlorinating agent is paramount to ensure high yield, purity, and preservation of stereochemical integrity.
This guide provides an in-depth comparison of two of the most common reagents for this transformation: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). We will delve into the mechanistic nuances, practical experimental protocols, and critical safety considerations for each, focusing on the synthesis of O-acetyl-lactyl chloride from O-acetyl lactic acid. The protection of the hydroxyl group as an acetate is a common and prudent strategy to prevent undesired side reactions, allowing for a clean conversion of the carboxylic acid moiety.
The Workhorse Reagent: Thionyl Chloride (SOCl₂)
Thionyl chloride is a widely used, cost-effective reagent for preparing acyl chlorides, especially on a large scale.[2] Its efficacy lies in its ability to convert a poor leaving group (-OH) into an excellent one, facilitating nucleophilic acyl substitution.[1]
Mechanism of Action
The reaction of a carboxylic acid with thionyl chloride typically proceeds through an SNi (intramolecular nucleophilic substitution) mechanism. The carboxylic acid's oxygen atom attacks the electrophilic sulfur atom of SOCl₂, forming an unstable acyl chlorosulfite intermediate. This intermediate then collapses, with the chloride attacking the carbonyl carbon, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[2][3]
Caption: Mechanism of Acyl Chloride Formation with Thionyl Chloride.
Experimental Protocol: Synthesis of O-Acetyl-Lactyl Chloride with SOCl₂
This protocol is adapted from standard procedures for acyl chloride synthesis.[4][5]
Materials:
-
O-Acetyl Lactic Acid (1.0 equiv)
-
Thionyl Chloride (SOCl₂) (2.0 equiv)
-
Anhydrous Toluene (optional, as solvent)
-
Pyridine (catalytic amount, optional)
Procedure:
-
To a dry, two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add O-acetyl lactic acid.
-
If using a solvent, add anhydrous toluene.
-
Slowly add thionyl chloride (2.0 equiv) to the flask at room temperature. Note: The reaction is exothermic and will evolve HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.[6]
-
If desired, a catalytic amount of pyridine can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (typically around 80-110°C, depending on the solvent) for 2-4 hours.[4][7] The completion of the reaction can be monitored by the cessation of gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure. A rotary evaporator connected to a vacuum pump with a cold trap and a base trap (e.g., NaOH solution) is essential to capture the corrosive and toxic vapors.
-
The resulting crude O-acetyl-lactyl chloride can be purified by vacuum distillation to yield the final product.[5]
Advantages and Disadvantages
-
Key Advantage: Thionyl chloride is significantly less expensive than oxalyl chloride, making it the reagent of choice for industrial-scale synthesis.[2]
-
Major Disadvantage: The reaction often requires heating to reflux for several hours.[2][7] These harsh, acidic conditions (due to byproduct HCl) can be detrimental to sensitive functional groups elsewhere in the molecule and may lead to side reactions or degradation.[2]
The High-Fidelity Reagent: Oxalyl Chloride ((COCl)₂)
For fine chemical synthesis, pharmaceutical research, and substrates bearing sensitive functional groups, oxalyl chloride is often considered the superior reagent despite its higher cost.[2][8]
Mechanism of Action
The reaction with oxalyl chloride is typically performed under much milder conditions, often at room temperature. Its mechanism is distinct, especially when catalyzed by N,N-dimethylformamide (DMF). Oxalyl chloride reacts with a catalytic amount of DMF to form a highly reactive electrophilic chloroiminium intermediate, known as the Vilsmeier-Haack reagent.[2] The carboxylic acid then reacts with this intermediate, which facilitates the formation of the acyl chloride and regenerates the DMF catalyst, releasing carbon monoxide (CO), carbon dioxide (CO₂), and HCl as byproducts.[2][9]
Caption: Catalytic Mechanism with Oxalyl Chloride and DMF.
Experimental Protocol: Synthesis of O-Acetyl-Lactyl Chloride with (COCl)₂
This protocol is based on well-established procedures for converting carboxylic acids to acyl chlorides using oxalyl chloride.[7][10]
Materials:
-
O-Acetyl Lactic Acid (1.0 equiv)
-
Oxalyl Chloride ((COCl)₂) (1.3 - 1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (1-2 drops, catalytic)
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve O-acetyl lactic acid in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add a catalytic amount of DMF (1-2 drops) via syringe.
-
Slowly add oxalyl chloride (1.3 equiv) dropwise to the stirred solution. Vigorous gas evolution (CO, CO₂, HCl) will be observed. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.[10]
-
The reaction progress can be monitored by the cessation of gas evolution.
-
Once complete, the solvent and excess oxalyl chloride are removed by rotary evaporation. The byproducts are volatile and easily removed with the solvent, simplifying the work-up significantly.[8][11]
-
The resulting crude O-acetyl-lactyl chloride is often of high purity and can be used directly in the next step or further purified if necessary.
Head-to-Head Comparison: Performance and Practicality
The choice between thionyl chloride and oxalyl chloride is a classic case of balancing cost against performance and substrate compatibility.
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Rationale & Causality |
| Typical Temperature | Reflux (80-110°C)[2][7] | 0°C to Room Temperature[12] | Oxalyl chloride's DMF-catalyzed mechanism creates a highly reactive Vilsmeier intermediate, enabling low-temperature reaction. SOCl₂ requires thermal energy to drive the formation of the less stable acyl chlorosulfite intermediate. |
| Catalyst | None required (Pyridine optional) | DMF (catalytic)[2][13] | The Vilsmeier cycle is central to the high reactivity of the oxalyl chloride system under mild conditions. |
| Byproducts | SO₂(g), HCl(g)[1][2] | CO(g), CO₂(g), HCl(g)[2][8] | The byproducts of oxalyl chloride are all simple gases, leading to a much cleaner reaction profile and simpler work-up. SO₂ can be more difficult to completely remove. |
| Work-up | More involved; requires removal of excess reagent and potentially acidic impurities. | Simple evaporation of solvent and excess reagent.[8][11] | Volatility and inertness of byproducts from oxalyl chloride are key differentiators. |
| Substrate Scope | Good for robust molecules. | Excellent for thermally or acid-sensitive molecules.[2][8] | The mild conditions of the oxalyl chloride method prevent the degradation of sensitive functional groups that can occur at the reflux temperatures required for thionyl chloride.[2] |
| Purity & Yield | Variable; can be lower due to thermal degradation.[12] | Generally high to excellent.[11][12] | Milder conditions and cleaner byproduct profile directly translate to higher purity of the crude product. |
| Cost | Low[2] | High[8][13] | The manufacturing process for oxalyl chloride is more complex than for thionyl chloride, leading to a higher purchase price. |
| Primary Application | Large-scale, industrial synthesis. | Lab-scale, fine chemical, and pharmaceutical synthesis.[2] | The decision is driven by economics at large scale versus the need for precision and compatibility at the research and development scale. |
Workflow and Safety Considerations
Both reagents are highly toxic, corrosive, and moisture-sensitive, requiring strict safety protocols.[14][15][16] All manipulations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[15][17][18]
Caption: General Experimental Workflow for Lactyl Chloride Synthesis.
Safety Directives:
-
Thionyl Chloride: Releases pungent and toxic SO₂ and HCl gases.[2][14] It reacts violently with water.
-
Oxalyl Chloride: Highly toxic and corrosive.[16] Reacts violently with water, releasing HCl, CO, and CO₂.[8]
-
Quenching: Never quench spills or excess reagent with water directly.[17] Use a non-reactive absorbent material like vermiculite or dry sand for spills.
Conclusion
For the synthesis of lactyl chloride, both thionyl chloride and oxalyl chloride are effective reagents, but their domains of application are distinct.
-
Thionyl Chloride is the pragmatic choice for large-scale production where cost is a primary driver and the substrate is sufficiently robust to withstand elevated temperatures and acidic conditions.
-
Oxalyl Chloride is the reagent of choice in research, development, and the synthesis of complex, sensitive molecules. Its mild reaction conditions, clean byproduct profile, and high selectivity justify its higher cost by ensuring the integrity of the target molecule, leading to higher purity and more reliable outcomes.[2]
Ultimately, the selection hinges on a careful analysis of the project's specific requirements: scale, budget, substrate sensitivity, and desired product purity.
References
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Site Editor. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Protheragen. [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY - THIONYL CHLORIDE. NJ.gov. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]
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Iranian Journal of Science. (2014). Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of β-lactams. Iranian Journal of Science. [Link]
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Wikipedia. (n.d.). Oxalyl chloride. Wikipedia. [Link]
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Organic Syntheses. (n.d.). Procedure. Organic Syntheses. [Link]
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Reddit. (2022). reactions with thionyl chloride. r/OrganicChemistry. [Link]
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Frankly Chemistry. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. [Link]
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Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. [Link]
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Michael Leonard. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link]
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The Organic Chemistry Tutor. (2022). Acid Chloride/ chloroformate purification?. YouTube. [Link]
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ResearchGate. (2019). Oxalyl Chloride: A Versatile Reagent in Organic Transformations | Request PDF. ResearchGate. [Link]
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Organic Syntheses. (n.d.). 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. Organic Syntheses. [Link]
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Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl. Organic Syntheses. [Link]
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Journal of the American Chemical Society. (1945). Esters of Lactyllactic Acid. Journal of the American Chemical Society. [Link]
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yield comparison between different 2-hydroxypropanoyl chloride synthesis methods
An Expert's Comparative Guide to the Synthesis of 2-Hydroxypropanoyl Chloride
In the landscape of pharmaceutical and fine chemical synthesis, this compound, commonly known as lactoyl chloride, stands out as a critical chiral building block.[1] Its bifunctional nature, possessing both a reactive acyl chloride and a hydroxyl group, makes it a valuable precursor for a variety of complex molecules, including biodegradable polymers like polylactic acid (PLA) and various pharmaceutical intermediates.[2] However, this same bifunctionality presents a significant synthetic challenge: the hydroxyl group can participate in undesired side reactions, complicating the conversion of the carboxylic acid to the acyl chloride.[2]
This guide provides an in-depth, objective comparison of the primary methods for synthesizing this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the practical advantages and limitations of each approach. The information presented is grounded in authoritative literature to ensure scientific integrity and to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.
Method 1: Direct Chlorination with Thionyl Chloride (SOCl₂)
The reaction of lactic acid with thionyl chloride is a classic and widely employed method for preparing acyl chlorides.[3] The key to this process is the conversion of a poor leaving group (hydroxyl) into excellent leaving groups (HCl and SO₂ gas), which drives the reaction to completion.
Mechanistic Rationale
The reaction begins with the attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. Subsequent attack by the chloride ion, either intramolecularly or from another equivalent of thionyl chloride, leads to the formation of a tetrahedral intermediate which then collapses, releasing the final acyl chloride product along with gaseous byproducts, sulfur dioxide and hydrogen chloride. The irreversible escape of these gases from the reaction mixture is a powerful thermodynamic driving force for the reaction.
A crucial consideration is the potential for side reactions involving the C2 hydroxyl group of lactic acid. To mitigate this and enhance reaction rates and selectivity, a catalyst is often employed.
The Role of Catalysis: The Pyridine Example
In a patented high-yield process, pyridine is used as a catalyst.[4] Pyridine serves multiple roles: it can act as a nucleophilic catalyst, reacting with thionyl chloride to form a more reactive chlorinating agent. It also acts as a base to neutralize the HCl generated during the reaction, preventing it from catalyzing undesirable side reactions. A Chinese patent reports yields of over 84% with purities exceeding 97% using this one-pot method with L-lactic acid.[4]
Experimental Protocol: Synthesis using Thionyl Chloride and Pyridine Catalyst
This protocol is adapted from the general principles and specific examples found in the cited literature.[4][5]
-
Setup: To a dry, 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 360 g of thionyl chloride.
-
Cooling: Cool the reaction flask to between -2°C and 0°C using an ice-salt bath.
-
Reactant Addition: Slowly and simultaneously, add 110 g of L-lactic acid and 5.9 g of pyridine dropwise into the stirred thionyl chloride solution over approximately 2 to 2.5 hours. It is critical to maintain the internal temperature below 0°C during the addition to control the reaction rate and minimize side products.[5]
-
Initial Reaction: Continue stirring the mixture in the ice-salt bath for an additional 3 to 4 hours after the addition is complete.
-
Warming and Maturation: Gradually warm the reaction mixture to 45-50°C and maintain this temperature for 2.5 to 3 hours to ensure the reaction goes to completion.[4][5]
-
Isolation: After stopping the reaction, purify the crude product by vacuum distillation to isolate the this compound.
Workflow Diagram: Thionyl Chloride Method
Caption: Workflow for this compound synthesis via thionyl chloride.
Method 2: Direct Chlorination with Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is another highly effective reagent for converting carboxylic acids to acyl chlorides, often favored for its milder reaction conditions and cleaner byproducts.[6][7] The reaction typically proceeds at or below room temperature and is catalyzed by N,N-dimethylformamide (DMF).
Mechanistic Rationale
The currently accepted mechanism for DMF-catalyzed acylation involves the initial formation of a Vilsmeier reagent (chloro-dimethyliminium chloride) from the reaction of oxalyl chloride and DMF.[8] This iminium species is a highly effective acyl-transfer agent. It reacts with the carboxylic acid to form an unstable intermediate that collapses, releasing the desired acyl chloride and regenerating the DMF catalyst, along with gaseous byproducts CO and CO₂. The clean, gaseous nature of the byproducts simplifies purification.[7]
This method is particularly advantageous for sensitive substrates because the reaction can often be performed at lower temperatures than with thionyl chloride.[2]
Experimental Protocol: Synthesis using Oxalyl Chloride and DMF Catalyst
This protocol is based on established procedures for converting carboxylic acids to acyl chlorides using oxalyl chloride.[6][9]
-
Setup: In a dry, nitrogen-flushed flask equipped with a magnetic stirrer and a gas outlet, dissolve the starting lactic acid in an anhydrous solvent like dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add oxalyl chloride (typically 1.2-1.5 equivalents) to the solution via syringe.[9]
-
Catalysis: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops). Vigorous gas evolution (CO, CO₂) will be observed.
-
Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution, which typically occurs within 1 to 3 hours.[8]
-
Isolation: Once the reaction is complete, the solvent and any excess oxalyl chloride can be removed under reduced pressure (rotary evaporation). The crude this compound is often used directly in the next step, or it can be purified by careful vacuum distillation.[6]
Workflow Diagram: Oxalyl Chloride Method
Caption: Workflow for this compound synthesis via oxalyl chloride.
Method 3: Hydroxyl Protection Strategy
To circumvent the reactivity of the hydroxyl group, a multi-step approach involving protection, chlorination, and deprotection can be employed.[2] This strategy offers greater control and can lead to higher purity, which is crucial for pharmaceutical applications where stringent impurity profiles are required. A common protecting group for the hydroxyl function is acetyl, forming 2-acetoxypropionic acid as a key intermediate.[10]
Rationale and Workflow
-
Protection (Acetylation): Lactic acid is first reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, to form 2-acetoxypropionic acid.[10] This step masks the reactive hydroxyl group, preventing it from interfering in the subsequent chlorination.
-
Chlorination: The resulting 2-acetoxypropionic acid, which is a simple carboxylic acid, is then converted to its acyl chloride, (S)-2-acetoxypropionyl chloride. This is typically achieved using standard chlorinating agents like thionyl chloride.[10]
-
Deprotection (Optional): If the final desired product is indeed this compound, a subsequent deprotection step (hydrolysis of the acetate ester) would be necessary. However, in many synthetic applications, the protected (S)-2-acetoxypropionyl chloride is the desired reactive intermediate, used directly to acylate other molecules.[10]
This method, while longer, provides a robust pathway to a clean product by isolating the reactivity to one functional group at a time.
Workflow Diagram: Protection Strategy
Caption: Workflow for synthesis via a hydroxyl protection strategy.
Comparative Performance Analysis
The choice of synthetic method depends on factors such as required purity, scale, cost, and tolerance for different reaction conditions and byproducts. The following table summarizes the key performance aspects of each method.
| Parameter | Method 1: Thionyl Chloride | Method 2: Oxalyl Chloride | Method 3: Protection Strategy |
| Primary Reagent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Protecting Agent (e.g., Ac₂O), then Chlorinating Agent (e.g., SOCl₂) |
| Catalyst | Pyridine, DMF | DMF | Acid/Base for protection step |
| Reaction Temp. | 0°C to 50°C | Room Temperature (or below) | Varies by step (e.g., reflux for acetylation) |
| Typical Yield | Good to Excellent (>84% reported)[4] | Generally High (Near quantitative conversions)[8] | High overall yield, but multi-step |
| Byproducts | SO₂, HCl (Corrosive, toxic gases) | CO, CO₂, HCl (Toxic gases) | Varies by step (e.g., Acetic Acid) |
| Advantages | Cost-effective, powerful reagent, gaseous byproducts drive reaction. | Milder conditions, very clean reaction, gaseous byproducts.[2][8] | High purity, avoids side reactions at OH group, good for sensitive applications.[2] |
| Disadvantages | Harsher conditions, corrosive byproducts require scrubbing, potential for side reactions. | More expensive reagent, moisture-sensitive. | Multi-step process (lower atom economy), requires additional purification steps. |
Conclusion for the Practicing Scientist
The synthesis of this compound offers a classic case study in managing bifunctional reactivity.
-
For large-scale, cost-sensitive applications where a robust, one-pot procedure is desired, the thionyl chloride method with a pyridine catalyst presents a high-yielding and proven option.[4] However, it requires careful temperature control and infrastructure to handle the corrosive gaseous byproducts.
-
For lab-scale or high-value syntheses where mild conditions and high purity are paramount, the oxalyl chloride method is often the superior choice.[8] Its efficiency at room temperature and the clean decomposition of its byproducts simplify both the reaction and subsequent workup.
-
When the highest possible purity is non-negotiable , as is common in the synthesis of active pharmaceutical ingredients, the hydroxyl protection strategy is the most reliable approach.[10] While it involves more steps, the enhanced control it provides can prevent the formation of complex impurity profiles, ultimately saving significant time and resources in downstream purification.
Ultimately, the optimal method is dictated by the specific constraints and goals of the research or development program. By understanding the chemical principles and practical trade-offs of each route, scientists can select the most efficient and effective path to this valuable synthetic intermediate.
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A Senior Application Scientist's Comparative Guide to Catalytic Systems for Polylactic Acid (PLA) Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for High-Quality PLA
Polylactic acid (PLA) stands at the forefront of biodegradable and biocompatible polymers, with applications spanning from sustainable packaging to advanced biomedical devices like sutures and drug delivery systems.[1][2] The properties of PLA—its mechanical strength, thermal stability, and degradation rate—are intrinsically linked to its molecular weight and stereochemistry.[1][3] Achieving high molecular weight is paramount for robust material performance, a goal that has driven the evolution of its synthesis routes.
While direct polycondensation of lactic acid is a straightforward approach, it is often hampered by difficulties in removing water, which limits the achievable chain length.[4][5] The industrially dominant and most scientifically explored method for producing high-molecular-weight PLA is the Ring-Opening Polymerization (ROP) of lactide , the cyclic di-ester of lactic acid.[3][4][6] This pathway circumvents the issue of water generation, enabling precise control over polymerization and the synthesis of polymers with tailored properties.[4][7] While the polymerization of other monomers like lactyl chloride (the acid chloride of lactic acid) is theoretically conceivable, the ROP of lactide remains the preeminent strategy for producing high-quality, high-molecular-weight PLA.
This guide, therefore, provides a comparative study of the diverse catalytic systems employed in the ring-opening polymerization of lactide. We will delve into the mechanisms, performance, and practical considerations of metal-based catalysts, organocatalysts, and enzymatic systems, offering field-proven insights and supporting experimental data to inform your catalyst selection and experimental design.
The Central Workflow: Ring-Opening Polymerization (ROP) of Lactide
The conversion of lactide to PLA via ROP is a chain-growth polymerization. The process is initiated by a nucleophile, typically an alcohol, and proceeds via the addition of monomer units to the growing polymer chain, a process mediated by a catalyst. The choice of catalyst is critical as it dictates reaction kinetics, stereocontrol, and the potential for side reactions.
Caption: General experimental workflow for PLA synthesis via ROP.
Metal-Based Catalysts: The Workhorses of PLA Synthesis
Metal-containing compounds are the most established and widely used catalysts for lactide ROP, prized for their high activity and ability to produce high molecular weight polymers.[8][9]
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
Mechanism: Sn(Oct)₂ is the undisputed industry standard.[1][4] It operates primarily through a coordination-insertion mechanism . The initiator (an alcohol) reacts with Sn(Oct)₂ to form a tin alkoxide species. The lactide monomer then coordinates to the tin center, activating its carbonyl group and making it susceptible to nucleophilic attack by the alkoxide, thus opening the ring and propagating the polymer chain.[1][9]
Caption: Simplified coordination-insertion mechanism for Sn(Oct)₂.
Performance & Insights:
-
Activity: Extremely high, achieving over 95% monomer conversion in 2-5 hours at temperatures of 140-180°C.[6][9]
-
Molecular Weight: Capable of producing very high molecular weight PLA (>100,000 g/mol ) with good control.[4][10]
-
Trustworthiness: While highly effective, the primary drawback of Sn(Oct)₂ is the residual tin content in the final polymer.[3] Tin is toxic, which can be a significant concern for biomedical and pharmaceutical applications, often necessitating extensive purification.[3][9]
Zinc, Aluminum, and Titanium-Based Catalysts
In response to the toxicity concerns of tin, researchers have developed numerous catalysts based on less toxic metals like zinc, aluminum, titanium, magnesium, and calcium.[3][7][10]
-
Zinc Catalysts (e.g., Zinc Octoate, Zn(Oct)₂): These are among the most studied alternatives. They are generally less active than Sn(Oct)₂, but offer a better toxicity profile.[10] However, their use can sometimes lead to lower molecular weight PLA compared to tin catalysts.[10]
-
Aluminum Catalysts (e.g., Aluminum Alkoxides): Chiral aluminum complexes have shown exceptional performance in stereocontrolled ROP.[9] For instance, certain chiral salen-Al catalysts can exhibit high selectivity for polymerizing one lactide enantiomer over the other (e.g., a 14:1 preference for L-lactide over D-lactide), enabling the synthesis of isotactic stereoblock PLA from a racemic lactide mixture.[9] This level of control is crucial for tuning the polymer's crystallinity and thermal properties.[9]
-
Titanium Catalysts (e.g., Ti(OiPr)₄): Titanium alkoxides, both as homogeneous catalysts and supported on materials like mesoporous silica (SBA-15), are effective for ROP.[8][11] Homogeneous systems tend to be faster, but supported catalysts can yield PLA with higher molecular weights and facilitate easier removal from the final product.[8]
Organocatalysts: The Metal-Free Alternative
The drive for "green" chemistry and metal-free polymers for sensitive applications has spurred the development of purely organic catalysts for lactide ROP.[12][13] These systems avoid the issue of metal contamination entirely.
Amine and Phosphine-Based Catalysts
Mechanism: Many organocatalysts function through a bifunctional activation mechanism . For example, a catalyst combining a basic site (like a tertiary amine or guanidine) and an acidic site (like a thiourea) can activate both the initiator and the monomer simultaneously.[12][14] The basic site deprotonates the alcohol initiator, increasing its nucleophilicity, while the acidic thiourea moiety hydrogen-bonds to the lactide's carbonyl group, increasing its electrophilicity.[12] This dual activation leads to highly efficient and controlled polymerization even under mild conditions.
Caption: Bifunctional activation mechanism for a thiourea-amine catalyst.
Performance & Insights:
-
Activity: Systems like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and binary systems of phosphazenes with ureas can be remarkably active, achieving high conversions in minutes at room temperature.[14][15]
-
Control: Organocatalyzed ROP often exhibits characteristics of a living polymerization, producing PLAs with predictable molecular weights and very narrow polydispersity indices (PDI ≈ 1.05 - 1.10).[12][15]
-
Stereoselectivity: Certain binary organocatalyst systems show excellent stereoselectivity, capable of producing highly stereoblock PLA (Pm = 0.92) with high melting temperatures (Tm = 190 °C) from racemic lactide at room temperature.[15] This is a significant advantage over many metal catalysts that require low temperatures to achieve similar control.[15]
-
Trustworthiness: The primary advantage is the complete avoidance of metal contaminants, making these catalysts ideal for high-purity biomedical applications.[13] Furthermore, many organocatalysts are readily removed after polymerization.[13]
Enzymatic Catalysts: The Biocatalytic Route
Enzymatic ring-opening polymerization (eROP) offers an environmentally benign pathway using lipases as biocatalysts. This method operates under mild conditions and offers high selectivity.[7][16]
Mechanism: The most commonly used enzyme is Lipase B from Candida antarctica, often immobilized (e.g., Novozyme 435).[16][17] The polymerization is believed to proceed via an activated monomer mechanism involving the enzyme's active site.
Performance & Insights:
-
Activity: Enzymatic reactions are typically slower than metal-catalyzed ones, often requiring reaction times of several days to achieve high yields. For example, using Novozyme 435 in an ionic liquid, a 63% yield was achieved after 7 days at 90°C.[17]
-
Molecular Weight: eROP generally produces PLA with moderate molecular weights, typically in the range of 30,000 - 40,000 g/mol .[5][16]
-
Trustworthiness: This is the ultimate "green" method, avoiding both toxic metal catalysts and harsh organic solvents (if conducted in bulk or green solvents).[7][18] The resulting polymer is free from contaminants, making it highly suitable for medical applications. However, the cost of the enzyme and the slower reaction rates are practical limitations.
Comparative Performance Data
The following table summarizes representative performance data for various catalyst systems, providing a quantitative basis for comparison. Note that reaction conditions significantly influence outcomes.
| Catalyst System | Type | Temp (°C) | Time | Conversion (%) | Mₙ ( g/mol ) | PDI (Đ) | Source(s) |
| Sn(Oct)₂ | Metal | 190 | 50 min | 96 | 228,000 | 1.94 | [19] |
| Zn(Oct)₂ | Metal | 120-200 | 1-32 h | up to 98 | up to 34,100 | 1.4 - 2.4 | [10] |
| Ti(OiPr)₄ / SBA-15 | Metal (Supported) | 70 | ~15 h | >90 | 5,000-11,000 | 1.5 - 1.9 | [8] |
| C₃N₃-Py-P₃ / Urea | Organo (Binary) | 20 | 10 min | 92 | ~30,000 | 1.07 | [15] |
| DMAP / DMAP·HX | Organo (Binary) | 25 | 24 h | 85 | 11,500 | 1.13 | [12] |
| Novozyme 435 | Enzyme | 90 | 7 days | 63 | 37,800 | - | [16][17] |
Experimental Protocols: A Practical Guide
Herein are representative, self-validating protocols for PLA synthesis using two distinct catalyst types.
Protocol 1: Metal-Catalyzed ROP with Sn(Oct)₂ (Bulk Polymerization)
This protocol describes a common method for synthesizing high molecular weight PLA.
-
Preparation: Dry L-lactide under vacuum at 40-50°C for 24 hours to remove residual moisture. All glassware must be flame-dried under vacuum and cooled under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reactor Setup: In a glovebox or under a positive flow of inert gas, charge the dried L-lactide into a reaction flask equipped with a magnetic stirrer.
-
Catalyst & Initiator Addition: Prepare a stock solution of the initiator (e.g., benzyl alcohol) in dry toluene. Prepare a stock solution of Sn(Oct)₂ in dry toluene. The monomer-to-initiator ratio will determine the target molecular weight, and the monomer-to-catalyst ratio typically ranges from 500:1 to 20,000:1. Add the required amounts of initiator and catalyst solutions to the reactor via syringe.
-
Polymerization: Immerse the reactor in a preheated oil bath at 130-180°C.[4][19] The molten mixture should be stirred to ensure homogeneity. Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing monomer conversion by ¹H NMR.
-
Termination & Purification: Once the desired conversion is reached (typically >95%), remove the flask from the heat and allow it to cool to room temperature. The solid polymer plug will form.
-
Isolation: Dissolve the crude polymer in a suitable solvent like dichloromethane or chloroform. Precipitate the PLA by slowly pouring the solution into a large volume of a non-solvent, such as cold methanol, while stirring vigorously.
-
Drying: Collect the purified white polymer by filtration and dry it under vacuum at 40-50°C to a constant weight.
-
Characterization: Analyze the final product for molecular weight (Mₙ) and polydispersity index (PDI) using Size Exclusion Chromatography (SEC).
Protocol 2: Organocatalyzed ROP with a Bifunctional Catalyst (Solution Polymerization)
This protocol highlights the use of a metal-free system under mild conditions.
-
Preparation: Rigorously dry the L-lactide monomer, initiator (e.g., p-phenylbenzyl alcohol), and solvent (e.g., dichloromethane) using standard procedures. The bifunctional catalyst (e.g., a thiourea-amine derivative) should also be dried under vacuum.[12]
-
Reactor Setup: In an inert atmosphere glovebox, add the L-lactide, initiator, and catalyst to a vial equipped with a stir bar. A typical ratio might be [LA]/[Initiator]/[Catalyst] = 100/1/1.
-
Polymerization: Dissolve the components in the anhydrous solvent. Allow the reaction to proceed at room temperature (25°C) with stirring.[12] The living nature of this polymerization allows for precise timing to achieve the target molecular weight.
-
Monitoring: Track the polymerization by taking aliquots at timed intervals for ¹H NMR analysis to determine monomer conversion and SEC analysis to observe the linear growth of molecular weight versus conversion.
-
Termination & Purification: Quench the reaction by adding a small amount of a weak acid (e.g., benzoic acid) to neutralize the catalyst. Precipitate the polymer in cold methanol as described in the previous protocol.
-
Drying & Characterization: Collect and dry the purified PLA. Characterize using ¹H NMR and SEC to confirm the predictable molecular weight and narrow PDI, which are hallmarks of a controlled, living polymerization.
Conclusion and Future Outlook
The choice of catalyst for PLA synthesis is a critical decision that balances reaction efficiency, cost, polymer properties, and end-use application.
-
For industrial-scale production of commodity PLA , Sn(Oct)₂ remains the dominant choice due to its high activity and cost-effectiveness, despite toxicity concerns that must be managed.
-
For high-value biomedical and pharmaceutical applications , the focus shifts decisively towards purity. Organocatalysts represent the most promising and versatile alternative, offering high activity, exceptional control over polymer architecture, and a final product free of metal contaminants.[13][15]
-
Enzymatic catalysts provide the "greenest" route, though their application is currently limited by slower kinetics and lower achievable molecular weights, making them suitable for more niche applications where absolute biocompatibility is the primary driver.[7][16]
As the demand for advanced, sustainable, and biocompatible materials grows, the development of next-generation catalysts will continue to be a key area of research. The ongoing innovation in organocatalysis, in particular, promises to deliver systems that not only match the activity of traditional metal catalysts but also provide unprecedented control over polymer stereochemistry and architecture, unlocking new frontiers for PLA in drug delivery, tissue engineering, and beyond.
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Pratt, R. C., Lohmeijer, B. G. G., Long, D. A., Waymouth, R. M., & Hedrick, J. L. (2006). Ring-Opening Polymerization of l-Lactide Catalyzed by an Organocatalytic System Combining Acidic and Basic Sites. Macromolecules. [Link]
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Garcés, J. M., et al. (n.d.). Metal Supported Catalysts for PLA. Fenix System. [Link]
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Farah, S., Anderson, D. G., & Langer, R. (2016). Physical and mechanical properties of PLA, and their functions in widespread applications — A comprehensive review. Advanced Drug Delivery Reviews. [Link]
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Zhang, X., et al. (2022). Highly Active Organocatalysts for Stereoselective Ring-Opening Polymerization of Racemic Lactide at Room Temperature. ACS Macro Letters. [Link]
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Thomas, C. M. (2021). Organocatalysts for enantioselective ring-opening polymerization of racemic lactide (rac-LA). ResearchGate. [Link]
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Narayanan, G., et al. (2017). Production of Polylactic Acid (PLA): A Review. ResearchGate. [Link]
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Kricheldorf, H. R. (2010). Catalytic Systems for the Production of Poly(lactic acid). ResearchGate. [Link]
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Hesp, K. D., & Schatte, G. (2007). The Reaction Mechanism for the Organocatalytic Ring-Opening Polymerization of l-Lactide Using a Guanidine-Based Catalyst: Hydrogen-Bonded or Covalently Bound? Journal of the American Chemical Society. [Link]
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Olsén, P., et al. (2021). Organocatalyzed ring opening polymerization of lactide from the surface of cellulose nanofibrils. ResearchGate. [Link]
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Sarmah, P., & Mohol, M. (2019). An Understanding of PLA Synthesis Using Metal Catalysts. ResearchGate. [Link]
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Lee, C., & Hong, S. (2014). An Overview of the Synthesis and Synthetic Mechanism of Poly (Lactic acid). Walsh Medical Media. [Link]
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Murariu, M., & Dubois, P. (2016). Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review. PubMed Central. [Link]
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Kowalczyk, A., et al. (2013). Comparison of catalysts used in PLA synthesis. ResearchGate. [Link]
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Gupta, A. P., & Kumar, V. (2007). Different catalysts used for the production of PLA. ResearchGate. [Link]
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Aso, H., et al. (2024). Synthesis of Poly-Lactic Acid by Ring Open Polymerization from Beer Spent Grain for Drug Delivery. MDPI. [Link]
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Chanfreau, S., et al. (2011). Enzymatic synthesis of poly-L-lactide and poly-L-lactide-co-glycolide in an ionic liquid. ResearchGate. [Link]
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Murariu, M., & Dubois, P. (2022). Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review. ProQuest. [Link]
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Porter, K. A. (2006). Ring Opening Polymerization of Lactide for The synthesis of Poly (Lactic Acid). University of Illinois Urbana-Champaign. [Link]
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Grzesik, M., et al. (2020). Biocompatible Catalysts for Lactide Polymerization—Catalyst Activity, Racemization Effect, and Optimization of the Polymerization Based On Design of Experiments. Organic Process Research & Development. [Link]
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Rosli, N. A., & Ahmad, I. (2017). Ring Opening Polymerization in Polylactic Acid Production Using Different Catalyst. ResearchGate. [Link]
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Chanfreau, S., et al. (2011). Enzymatic synthesis of poly-L-lactide and poly-L-lactide-co-glycolide in an ionic liquid. PubMed. [Link]
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Shishatskaya, E., et al. (2024). Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology. MDPI. [Link]
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Amaya, J., & Vaca, G. (n.d.). This figure illustrates the experimental design for the synthesis of... ResearchGate. [Link]
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Yu, W., et al. (2023). Optimized Synthesis of Poly(Lactic Acid) Nanoparticles for the Encapsulation of Flutamide. MDPI. [Link]
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Al-Dharrab, A. A., et al. (2023). Synthesis, characterization of poly l(+) lactic acid and its application in sustained release of isosorbide dinitrate. PubMed Central. [Link]
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Amaya, J., & Vaca, G. (2025). Determination of Time and Concentration Conditions Affecting Polylactic Acid (PLA) Production. Preprints.org. [Link]
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Idris, A., & Bukhari, A. (2012). Synthesis and characterization of L-lactide and polylactic acid (PLA) from L-lactic acid for biomedical applications. ResearchGate. [Link]
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Gerges, N. N., et al. (2013). Synthesis and characterization of poly(d,l-lactic acid) via enzymatic ring opening polymerization by using free and immobilized lipase. ResearchGate. [Link]
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Li, S., & McCarthy, S. (1999). Enzymatic degradation of PLA stereocopolymers with predominant D-lactyl contents. ResearchGate. [Link]
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Tsesmeli, F. E., et al. (2023). Synthesis and Modeling of Poly(L-lactic acid) via Polycondensation of L-Lactic Acid. MDPI. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Hydroxypropanoyl Chloride
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible synthetic chemistry. 2-Hydroxypropanoyl chloride, a chiral bifunctional molecule, is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and biodegradable polymers.[1] However, its inherent reactivity, particularly its susceptibility to hydrolysis, presents a significant challenge in accurately assessing its purity. This guide provides an in-depth comparison of analytical methodologies for the purity determination of this compound, offering field-proven insights and experimental considerations to ensure the quality of this critical reagent.
The Impact of Synthesis on Purity: A Tale of Two Chlorinating Agents
The purity profile of this compound is intrinsically linked to its synthetic origin. The most common laboratory-scale synthesis involves the reaction of lactic acid with a chlorinating agent. The two most frequently employed reagents, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), each impart a distinct impurity profile to the final product.
Synthesis with Thionyl Chloride: This method is widely used due to the low cost of the reagent. The reaction proceeds by converting the carboxylic acid to the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[1] However, this reaction often requires elevated temperatures, which can lead to side reactions and the formation of impurities.
Potential Impurities from Thionyl Chloride Synthesis:
-
Residual Lactic Acid: Incomplete reaction can leave unreacted starting material.
-
Anhydride Formation: Self-condensation of the product or reaction with lactic acid can form anhydride species.
-
Chlorinated Byproducts: The reactive nature of thionyl chloride can potentially lead to undesired chlorination at the hydroxyl group, although this is generally minimized under controlled conditions.
-
Sulfur-containing impurities: Residual decomposition products of thionyl chloride may be present.
Synthesis with Oxalyl Chloride: Often preferred for its milder reaction conditions, oxalyl chloride, typically with a catalytic amount of N,N-dimethylformamide (DMF), can lead to a cleaner product. The byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are all gaseous and easily removed.
Potential Impurities from Oxalyl Chloride Synthesis:
-
Residual Lactic Acid: As with thionyl chloride, incomplete reaction is a possibility.
-
Residual Oxalyl Chloride: Due to its volatility, it can often be removed under vacuum.
-
N,N-Dimethylformamide (DMF): The catalyst may be present in trace amounts.
Understanding the potential impurities from the chosen synthetic route is the first step in selecting the most appropriate analytical method for purity assessment.
A Comparative Analysis of Purity Assessment Methodologies
A multi-faceted approach is often necessary for a comprehensive understanding of the purity of a reactive intermediate like this compound. The following sections compare the most effective analytical techniques, detailing their principles, experimental protocols, and relative strengths and weaknesses.
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
Direct analysis of this compound by reversed-phase HPLC is fraught with challenges due to the aqueous component of typical mobile phases, which can cause on-column hydrolysis and lead to inaccurate and irreproducible results. Therefore, a pre-column derivatization step is essential to convert the highly reactive acyl chloride into a stable, readily detectable derivative.
Principle: The acyl chloride is reacted with a derivatizing agent that contains a chromophore, allowing for sensitive detection by UV-Vis spectrophotometry. This reaction should be rapid, quantitative, and produce a single, stable derivative. A common and effective derivatizing agent for acyl chlorides is 2-nitrophenylhydrazine.[2][3]
dot
Caption: HPLC with pre-column derivatization workflow.
Experimental Protocol: Derivatization with 2-Nitrophenylhydrazine [2][3]
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound into a volumetric flask and dissolve in anhydrous acetonitrile to a final concentration of 1 mg/mL.
-
Derivatization Reagent Preparation: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.
-
Derivatization Reaction: In a clean, dry vial, mix 100 µL of the sample solution with 500 µL of the derivatizing agent solution. Allow the reaction to proceed at room temperature for 30 minutes.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at approximately 395 nm.[3]
-
Injection Volume: 10 µL.
-
-
Quantification: Prepare a calibration curve using standards of known concentration that have undergone the same derivatization procedure. Calculate the purity of the sample based on the peak area of the derivative.
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
Due to its volatility, GC-MS is a powerful technique for the analysis of this compound. However, its thermal lability and reactivity can lead to degradation in the hot injector port and on the column. Therefore, derivatization to a more thermally stable compound is highly recommended. Silylation of the hydroxyl group is a common and effective strategy.
Principle: The hydroxyl group of this compound is reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to form a less polar and more thermally stable trimethylsilyl (TMS) ether.[4] This derivative is then readily analyzed by GC-MS.
dot
Caption: GC-MS with silylation derivatization workflow.
Experimental Protocol: Silylation for GC-MS Analysis [5][6]
-
Sample Preparation: In a clean, dry vial, place approximately 1-2 mg of the this compound sample.
-
Derivatization: Add 100 µL of a silylating agent, such as a mixture of BSTFA and 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to separate components based on their boiling points.
-
Mass Spectrometer: Electron Ionization (EI) source with a scan range of m/z 40-400.
-
-
Data Analysis: Calculate the purity based on the relative peak area of the silylated this compound in the total ion chromatogram. Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is a powerful primary analytical method that allows for the direct determination of purity without the need for a reference standard of the analyte itself.
Principle: The integral of a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
dot
Caption: Quantitative ¹H NMR (qNMR) workflow.
Experimental Protocol: qNMR for Purity Assessment
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., chloroform-d, acetonitrile-d3).
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation of the protons between scans.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the quartet of the CH proton) and a well-resolved signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Titrimetric Analysis of Hydrolyzable Chloride
This classical method provides a rapid and cost-effective way to determine the amount of hydrolyzable chloride, which is a direct measure of the acyl chloride content.
Principle: The this compound is hydrolyzed with a known excess of a base (e.g., sodium hydroxide). The unreacted base is then back-titrated with a standard acid solution. The amount of base consumed is proportional to the amount of acyl chloride present.
Experimental Protocol: Back-Titration of Hydrolyzable Chloride
-
Sample Preparation: Accurately weigh approximately 1-2 g of the this compound into a flask.
-
Hydrolysis: Add a known excess volume of a standardized sodium hydroxide solution (e.g., 50.0 mL of 0.5 M NaOH). Swirl to mix and allow the hydrolysis to complete (gentle heating may be required).
-
Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) and titrate the excess NaOH with a standardized hydrochloric acid solution (e.g., 0.5 M HCl) until the endpoint is reached.
-
Calculation: Calculate the moles of NaOH that reacted with the this compound and, subsequently, the purity of the sample.
Method Comparison and Recommendations
| Method | Principle | Advantages | Disadvantages | Best For |
| HPLC with Derivatization | Chromatographic separation of a stable derivative | High sensitivity and selectivity for the derivative. Good for routine quality control.[2][3] | Indirect method requiring derivatization. May not detect non-derivatized or non-UV active impurities. | Quantifying the main component and known impurities in routine QC. |
| GC-MS with Silylation | Chromatographic separation of a thermally stable derivative with mass spectrometric detection | Excellent for separating volatile impurities. Provides structural information for impurity identification.[4][5] | Requires derivatization. Not suitable for non-volatile impurities. Potential for on-column degradation if derivatization is incomplete. | In-depth impurity profiling and identification of volatile byproducts. |
| Quantitative ¹H NMR (qNMR) | Absolute quantification against an internal standard based on proton signal integrals | Primary method, no need for a specific reference standard of the analyte. Provides structural confirmation. Non-destructive. | Lower sensitivity for trace impurities compared to chromatographic methods. Requires a high-field NMR spectrometer. | Accurate, absolute purity determination and structural confirmation. |
| Titration | Chemical reaction and measurement of consumed reagent | Rapid, cost-effective, and simple to perform. | Non-specific; measures total hydrolyzable chloride, which can include other acidic impurities. Lower precision than instrumental methods. | Quick, process-level checks of acyl chloride content. |
dot
Caption: Recommended workflow for comprehensive purity assessment.
For a comprehensive and self-validating assessment of this compound purity, a combination of methods is recommended. Quantitative ¹H NMR should be employed as the primary method for an accurate, absolute purity determination and structural confirmation. This should be complemented by a chromatographic technique for sensitive impurity profiling. GC-MS with silylation is ideal for identifying volatile, unknown impurities that may have arisen from the synthesis. HPLC with derivatization is well-suited for routine quality control to quantify the main component and monitor for known impurities, particularly those that are less volatile. Finally, a simple titration can be a valuable in-process control to quickly assess the progress of the synthesis and the approximate acyl chloride content before more rigorous analysis.
By judiciously selecting and combining these analytical techniques, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.
References
-
Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 145, 540-546. [Link]
-
ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A GC-MS Based Metabolic Profiling of Probiotic Lactic Acid Bacteria Isolated from Traditional Food Products. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]
-
Biomedical Science Letters. (2017). Simultaneous Determination of Plasma Lactate, Pyruvate, and Ketone Bodies following tert-Butyldimethylsilyl Derivatization using GC-MS-SIM. Retrieved from [Link]
-
Smart, S., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-18. [Link]
-
MDPI. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]
-
Bibel, H. (2023, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. [Link]
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- 5. Simultaneous Determination of Plasma Lactate, Pyruvate, and Ketone Bodies following tert-Butyldimethylsilyl Derivatization using GC-MS-SIM [bslonline.org]
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A Researcher's Guide to Stereoisomerism: Unraveling the Disparate Biological Activities of (R)- and (S)-Lactyl Chloride Derivatives
Introduction: The Critical Role of Chirality in Biological Systems
In the intricate world of molecular interactions that govern life, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Many biological molecules, including amino acids, sugars, and the receptors and enzymes they interact with, are chiral. This means they exist in non-superimposable mirror-image forms, much like our left and right hands.[1][2] Consequently, the physiological response to a chiral molecule can be highly dependent on its specific stereoisomer. This guide provides a comprehensive comparison of the expected biological activities of (R)- and (S)-lactyl chloride derivatives, offering a framework for researchers and drug development professionals to understand and investigate the stereospecific effects of these reactive compounds. While direct comparative studies on lactyl chloride enantiomers are not extensively documented, we can draw upon the well-established principles of stereopharmacology and data from analogous chiral molecules to build a robust predictive model.[3][4]
The Lactyl Chloride Enantiomers: A Tale of Two Mirror Images
Lactyl chloride, derived from lactic acid, possesses a chiral center at the carbon atom bearing the hydroxyl group (which becomes an acyloxy group in the chloride). This gives rise to two enantiomers: (R)-lactyl chloride and (S)-lactyl chloride. Although they share the same chemical formula and connectivity, their spatial arrangements are distinct, leading to potentially profound differences in their interactions with chiral biological targets.[5][6]
The human body primarily produces and utilizes L-lactic acid, which corresponds to the (S) configuration.[5][6][7] Conversely, D-lactic acid, or the (R) configuration, is less common in human metabolism but is produced by certain microorganisms.[5][6] This inherent biological preference for one enantiomer lays the groundwork for anticipating stereospecific effects with their reactive derivatives.
Mechanistic Basis for Differential Biological Activity
The biological activity of a molecule is dictated by its ability to interact with specific targets such as enzymes, receptors, and nucleic acids. For reactive molecules like lactyl chloride derivatives, this interaction often involves the formation of a covalent bond. The stereochemistry of the lactyl group can influence this process in several key ways:
-
Stereospecific Recognition at the Binding Site: The active sites of enzymes and receptors are themselves chiral, creating a diastereomeric interaction with chiral ligands.[2][8] One enantiomer may fit more snugly or orient its reactive carbonyl group more favorably for nucleophilic attack by an amino acid residue (e.g., serine, cysteine, or lysine) within the active site.[9] This can lead to a significant difference in the rate and efficiency of covalent modification.
-
Differential Rates of Metabolism: The enzymes responsible for metabolizing xenobiotics, such as cytochrome P450s, are also stereoselective.[2][3] One enantiomer of a lactyl chloride derivative might be metabolized and cleared from the body more rapidly than the other, leading to differences in the duration and intensity of its biological effects.[3]
-
Formation of Diastereomeric Adducts with Different Stabilities and Activities: When (R)- and (S)-lactyl chloride derivatives react with a chiral biological macromolecule, they form diastereomeric adducts. These adducts have different physicochemical properties, including stability. One diastereomer might be more readily hydrolyzed, leading to a shorter duration of action, while the other might form a more stable, long-lasting modification. Furthermore, the resulting conformational changes in the target protein could differ, leading to varying downstream biological consequences.
Anticipated Differences in Biological Activity: A Comparative Overview
Based on the principles outlined above, we can predict several key areas where the biological activities of (R)- and (S)-lactyl chloride derivatives may diverge. The following table summarizes these potential differences, which should be investigated experimentally.
| Biological Parameter | (R)-Lactyl Chloride Derivative (The "Atypical" Enantiomer) | (S)-Lactyl Chloride Derivative (The "Natural" Enantiomer) | Rationale |
| Enzyme Inhibition | Potentially a more potent or selective inhibitor of specific enzymes. | May be a substrate or weaker inhibitor for enzymes that recognize the natural (S)-lactate. | The (R) configuration may allow for a more optimal fit into the active site of certain enzymes, leading to more efficient covalent modification and inhibition.[9][10][11] |
| Receptor Modulation | Could act as an antagonist or an allosteric modulator at receptors where the (S)-enantiomer is an agonist or has no effect. | May mimic the effects of endogenous (S)-lactate or related signaling molecules. | The different spatial arrangement can lead to binding to the same receptor but inducing a different conformational change and functional outcome. |
| Cytotoxicity | May exhibit higher cytotoxicity in certain cell lines. | Cytotoxicity may be lower or mediated through different mechanisms. | Differences in target engagement and off-target effects can lead to differential toxicity profiles.[3][12] |
| Pharmacokinetics (ADME) | Potentially a longer half-life due to slower metabolic clearance. | Likely to be metabolized more rapidly by enzymes accustomed to the (S)-lactate structure.[2][3] | Stereoselectivity of metabolic enzymes often favors the naturally occurring enantiomer.[3] |
| Immunomodulatory Effects | Could have distinct effects on immune cell function due to novel target interactions. | May influence immune responses in a manner similar to endogenous lactate. | The emerging role of lactate in immunomodulation suggests that its enantiomers could have different effects. |
Visualizing Stereospecific Interactions
The following diagram illustrates the concept of stereospecific binding of (R)- and (S)-lactyl chloride derivatives to a hypothetical enzyme active site.
Caption: Stereospecific binding to a chiral enzyme active site.
Experimental Protocols for Comparative Analysis
To empirically determine the differential biological activities of (R)- and (S)-lactyl chloride derivatives, a series of well-defined experiments are necessary. The following protocols provide a starting point for researchers.
In Vitro Enzyme Inhibition Assay
Objective: To determine and compare the inhibitory potency (e.g., IC₅₀) of (R)- and (S)-lactyl chloride derivatives against a specific enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Prepare a solution of the purified target enzyme and its corresponding substrate in an appropriate assay buffer.
-
Inhibitor Preparation: Prepare stock solutions of (R)- and (S)-lactyl chloride derivatives in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the enzyme solution to wells containing serial dilutions of the (R)- and (S)-lactyl chloride derivatives. Include control wells with no inhibitor and with solvent alone.
-
Pre-incubation: Incubate the enzyme and inhibitor mixtures for a defined period to allow for covalent modification.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Detection: Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and determine the IC₅₀ value for each enantiomer.
Caption: Workflow for in vitro enzyme inhibition assay.
Cell-Based Cytotoxicity Assay
Objective: To compare the cytotoxic effects of (R)- and (S)-lactyl chloride derivatives on a specific cell line.
Methodology:
-
Cell Culture: Culture the target cell line in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of (R)- and (S)-lactyl chloride derivatives. Include untreated and solvent-treated controls.
-
Incubation: Incubate the treated cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot cell viability against the concentration of the derivatives and determine the EC₅₀ value for each enantiomer.
Conclusion and Future Directions
The stereochemistry of reactive molecules like lactyl chloride derivatives is a critical determinant of their biological activity. While direct comparative data is limited, the principles of stereopharmacology strongly suggest that the (R) and (S) enantiomers will exhibit distinct pharmacological and toxicological profiles. The proposed experimental framework provides a robust starting point for researchers to elucidate these differences. A thorough understanding of the stereospecific effects of lactyl chloride derivatives is essential for their potential development as therapeutic agents or chemical probes, ensuring both efficacy and safety. Future research should focus on identifying the specific molecular targets of these derivatives and elucidating the downstream signaling pathways that are differentially modulated by each enantiomer.
References
-
Tanbourit. (n.d.). Applications of Stereochemistry in Drug Development. Retrieved from [Link]
-
LookChem. (n.d.). Understanding L-Lactic Acid VS D-Lactic Acid: A Comprehensive Guide. Retrieved from [Link]
- Dodd, K. C., & Dewey, W. L. (2002). Stereochemistry in Drug Action.
- Clinical Pharmacology & Biopharmaceutics. (2016). Stereochemistry and Its Role in Drug Design. 5(4).
- Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective
-
Chiralpedia. (2025, October 3). Part 9: Stereochemistry in Drug Discovery and Development. Retrieved from [Link]
-
Acutecaretesting.org. (n.d.). L-lactate and D-lactate - clinical significance of the difference. Retrieved from [Link]
-
PatSnap. (2025, May 21). What is the application of stereochemistry in drug design?. Retrieved from [Link]
- L- and D-Lactate: unveiling their hidden functions in disease and health. Military Medical Research, 12(1), 12.
- Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Molecules, 22(5), 829.
- N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids. Cell Chemical Biology, 26(6), 849–856.e6.
-
LibreTexts. (2014, August 29). 5.20: The Stereochemistry of Enzyme-Catalyzed Reactions. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Hydroxypropanoyl Chloride
This document provides a detailed, safety-first protocol for the proper disposal of 2-Hydroxypropanoyl chloride (Lactyl chloride). As a bifunctional molecule containing both a hydroxyl group and a highly reactive acyl chloride group, its handling and disposal demand a thorough understanding of its chemical properties to ensure laboratory safety and environmental compliance. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles that underpin each step.
Hazard Assessment & Core Disposal Principles
This compound is a corrosive and moisture-sensitive organic compound.[1] The primary hazard associated with its disposal stems from the acyl chloride functional group, which reacts vigorously and exothermically with water and other nucleophiles.[2][3][4]
The fundamental reaction to control is hydrolysis:
CH₃CH(OH)COCl + H₂O → CH₃CH(OH)COOH + HCl (this compound + Water → Lactic Acid + Hydrogen Chloride)
This reaction is often instantaneous and violent, liberating steamy, corrosive hydrogen chloride (HCl) gas.[3][5][6] Therefore, the core principle of safe disposal is not simple dilution but a controlled chemical neutralization, often referred to as quenching.[7][8] The objective is to slowly hydrolyze the acyl chloride and simultaneously neutralize the resulting acidic byproducts in a single, controlled process.
Immediate Safety Protocols
Before beginning any disposal procedure, the following safety measures are mandatory.
-
Personal Protective Equipment (PPE): A comprehensive PPE array is non-negotiable. This includes:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Chemical safety goggles.
-
A full-face shield worn over safety goggles.[9]
-
A flame-retardant lab coat.
-
-
Engineering Controls: All handling and disposal steps must be performed within a certified and properly functioning chemical fume hood to manage the release of corrosive vapors and ensure adequate ventilation.[2][10][11] An eyewash station and safety shower must be immediately accessible.[12]
-
Spill Management:
-
In case of a small spill, do not use water.
-
Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or commercial sorbent.[2]
-
Once absorbed, the material should be cautiously transferred to a designated waste container.
-
The spill area can then be decontaminated by covering it with sodium bicarbonate powder to neutralize any remaining residue before final cleanup.[10]
-
Quantitative Disposal Parameters
The following table summarizes the key parameters for the recommended disposal protocol. Adherence to these specifications is critical for a safe and controlled reaction.
| Parameter | Specification | Rationale (Causality) |
| Primary Reagent | Waste this compound | The substance to be neutralized. |
| Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) solution | A weak base that controls the reaction rate, neutralizes the HCl byproduct, and minimizes the exotherm compared to strong bases like NaOH.[2][13] |
| Reaction Vessel | Large beaker or flask (≥5x the total final volume) | To accommodate vigorous stirring and potential foaming from CO₂ evolution. |
| Temperature | 0–10 °C (maintained with an ice bath) | Cooling is crucial to manage the highly exothermic hydrolysis reaction, preventing a runaway reaction and minimizing the release of HCl fumes.[2][14] |
| Addition Rate | Slow, dropwise addition of the acyl chloride to the base | Ensures the heat generated can be dissipated effectively by the ice bath, keeping the reaction under complete control.[2][7] |
| Final pH | 6.0–8.0 | Confirms complete neutralization of all acidic and basic components, rendering the final solution safe for disposal as aqueous chemical waste.[2][9][13] |
Step-by-Step Disposal Protocol
This protocol details the controlled quenching of this compound.
-
Preparation:
-
Don all required PPE as specified in Section 2.
-
Set up all equipment inside a chemical fume hood.
-
Prepare a large ice-water bath capable of holding the reaction beaker.
-
-
Prepare the Neutralizing Solution:
-
In a large beaker, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Place the beaker into the ice bath and allow it to cool to below 10°C. Add a magnetic stir bar and begin vigorous stirring.
-
-
Controlled Quenching:
-
Using a dropping funnel or a pipette, add the waste this compound to the cold, vigorously stirred sodium bicarbonate solution drop by drop .
-
The rate of addition should be slow enough to control the effervescence (CO₂ release) and prevent the temperature from rising significantly.[2]
-
-
Ensure Complete Reaction:
-
After the addition is complete, allow the mixture to continue stirring in the ice bath for at least 30 minutes to ensure all the acyl chloride has been hydrolyzed.[14]
-
-
Final pH Verification and Adjustment:
-
Remove the beaker from the ice bath and allow it to warm to room temperature.
-
Using a calibrated pH meter or pH paper, check the pH of the solution.
-
If the pH is above 8.0, slowly add a dilute acid (e.g., 5% HCl) with stirring until the pH is within the 6.0–8.0 range.[13]
-
If the pH is below 6.0, slowly add more sodium bicarbonate solution until the target range is reached.
-
-
Final Waste Disposal:
-
Once the solution is confirmed to be in the neutral pH range (6.0–8.0), it can be transferred to an appropriately labeled aqueous hazardous waste container.[2]
-
Do not pour the neutralized solution down the drain unless this is explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[13]
-
Disposal Workflow Visualization
The logical workflow for the safe disposal of this compound is illustrated in the diagram below.
Caption: Logical workflow for the safe disposal of this compound.
References
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How to neutralize hydrochloric acid . Lab Alley. [Link]
-
Acid/Base Neutralization Procedure for Laboratory Disposal . UBC Zoology. [Link]
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Standard Operating Procedure: Hydrochloric Acid . Unknown Source. [Link]
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Acid Neutralization . Scribd. [Link]
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This compound . PubChem, National Institutes of Health. [Link]
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This compound | CAS#:61882-51-7 . Chemsrc. [Link]
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How to Quench Acid Chlorides? 5 Key Methods for Safe Handling . Yufeng. [Link]
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]
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Quenching Reactive Substances . KGROUP. [Link]
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Chemical Waste Disposal Guidelines . Emory University. [Link]
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Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization . MDPI. [Link]
-
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison BME Shared Labs. [Link]
-
Acyl chlorides and water, alcohols or phenol . Chemguide. [Link]
-
Reactions of Acyl Chlorides with Water . Chemistry LibreTexts. [Link]
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Protocol for quenching reactive chemicals . EPFL. [Link]
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Learning outcome 33.3: Acyl chlorides . Chemguide. [Link]
-
Laboratory Waste - Module 2 . Royal Society of Chemistry. [Link]
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Mechanism of hydrolysis of acyl chlorides . Chemistry Stack Exchange. [Link]
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Acetyl (s)-lactyl chloride . PubChem, National Institutes of Health. [Link]
-
Reaction between acyl chlorides and water - addition / elimination . Chemguide. [Link]
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A Researcher's Guide to Personal Protective Equipment for 2-Hydroxypropanoyl Chloride
Handling 2-Hydroxypropanoyl chloride, also known as lactoyl chloride, demands a meticulous and informed approach to personal safety. As an acyl chloride, its reactivity profile is dominated by high corrosivity and a violent reaction with water. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety when working with this chemical. The protocols herein are designed to be a self-validating system, grounding every recommendation in the fundamental chemical properties of the substance.
Understanding the Primary Hazards
This compound is a dual-threat compound due to its functional groups. The acyl chloride group is highly electrophilic and responsible for its primary hazards, while the hydroxyl group can influence its reactivity. Assume it shares hazards with similar acyl chlorides.[1]
-
Extreme Corrosivity : Acyl chlorides are destructive to all tissues.[1] Contact with skin or eyes will cause severe chemical burns.[1][2]
-
Violent Water Reactivity : The most critical hazard is its reaction with water, including moisture in the air or on skin. It hydrolyzes rapidly and exothermically to form lactic acid and corrosive hydrogen chloride (HCl) gas.[1][3] This can lead to pressure buildup in containers and produces a toxic, corrosive atmosphere.
-
Toxicity : The compound is harmful if inhaled, ingested, or absorbed through the skin.[1] Inhalation of vapors or the resulting HCl gas can cause severe respiratory tract irritation and damage.[4]
| Hazard Classification | Consequence of Exposure |
| Skin Corrosion (Category 1B) | Causes severe skin burns and damage. |
| Serious Eye Damage (Category 1) | Causes serious, potentially irreversible eye damage. |
| Water-Reactive | Reacts violently with water, releasing heat and toxic, corrosive gas.[1][3][5] |
| Acute Toxicity (Inhalation) | Vapors are toxic if inhaled, causing severe respiratory irritation.[2] |
The Foundation: Risk Assessment-Driven PPE Selection
The level of PPE required is not static; it must be dictated by a risk assessment of the specific procedure you are performing. Handling a sealed vial is fundamentally different from an open-beaker aqueous quench. Before any operation, you must assess the potential for splashes, aerosol generation, and thermal hazards.
Caption: PPE selection workflow based on task risk assessment.
Standard PPE Protocol: Your Non-Negotiable Barrier
This is the minimum required PPE for handling this compound in any quantity, even for simple transfers between sealed containers. All operations must be conducted inside a certified chemical fume hood.[6][7]
-
Body Protection : A flame-resistant (FR) lab coat is mandatory.[5] Due to the water-reactivity, a chemical-resistant apron (e.g., neoprene or butyl rubber) should be worn over the lab coat to protect against splashes.
-
Hand Protection : Double-gloving is required. Use a light nitrile glove as the inner layer and a heavier chemical-resistant glove (e.g., butyl rubber or Viton) as the outer layer. The causality here is twofold: the outer glove provides primary chemical resistance, while the inner glove offers protection during the doffing (removal) process, preventing contact with any chemical that may have permeated the outer glove.
-
Eye and Face Protection : Chemical splash goggles that form a complete seal around the eyes are essential.[8][9] Due to the severe corrosivity and splash hazard, a full-face shield must be worn over the goggles at all times.[8][10]
-
Foot Protection : Fully enclosed, chemical-resistant shoes are required. Do not use perforated shoes or cloth sneakers.
Enhanced Precautions for High-Risk Operations
Certain procedures escalate the risk and require an elevation of your protective barrier. These include large-scale reactions, quenching reactive mixtures, and any operation with a heightened risk of energetic failure.
-
Respiratory Protection : If there is a risk of vapors escaping the fume hood or during an emergency spill response, a respirator is necessary.[6][8] A full-face respirator with an acid gas cartridge is the appropriate choice. A written respiratory protection program and fit-testing are required for respirator use.[9][11]
-
Specialized Hand Protection : For prolonged operations or when handling larger quantities, consider heavier-duty gloves such as those made from Viton or laminate film for maximum chemical resistance.
-
Body Protection : For large-volume transfers or reactions, a full chemical-resistant suit may be warranted to provide complete body coverage.
Procedural Discipline: Donning, Doffing, and Spill Response
Correct procedure is as critical as the equipment itself. A flawed doffing technique can lead to exposure even with the best PPE.
Step-by-Step PPE Donning and Doffing Protocol
Caption: The mandatory sequence for donning and doffing PPE.
Spill Response Protocol
Evacuate the immediate area and alert colleagues. Avoid breathing vapors.[6][12] Your response depends on the spill size.
-
Small Spill (<100 mL) inside a Fume Hood:
-
Ensure you are wearing your full standard PPE ensemble.
-
Contain the spill using an inert absorbent material like vermiculite or sand. Do not use paper towels or other combustible materials.
-
Gently cover the spill area with the absorbent, working from the outside in.
-
Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by a soap and water wash.
-
-
Large Spill (>100 mL) or Any Spill Outside a Fume Hood:
Decontamination and Disposal
Proper disposal is a critical final step to prevent secondary exposure.
-
PPE Disposal : All disposable PPE, including both sets of gloves and any contaminated lab coats or aprons, must be placed in a clearly labeled hazardous waste bag or container. Do not discard in the regular trash.
-
Chemical Waste : Unused this compound and any waste from its reactions must be disposed of as hazardous chemical waste according to your institution's and local regulations.[14] Never pour it down the drain.[11] Keep it in a tightly sealed, properly labeled container, stored in a cool, dry, and well-ventilated area away from incompatible materials like bases, alcohols, or oxidizing agents.[2]
Immediate First Aid for Exposure
In the event of an exposure, immediate and decisive action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing all contaminated clothing.[6][12][15] Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[4][6][12] Remove contact lenses if possible.[6] Seek immediate medical attention.[13] |
| Inhalation | Move the victim to fresh air immediately.[2][16] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (use a barrier device to avoid direct contact).[4][6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [2][15] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention. |
References
- Pyrophoric and Water-Reactive Chemical Safety. (n.d.). MIT Environmental Health & Safety.
- How To Effectively Handle and Manage Corrosive Chemicals. (2024, July 19). ACTenviro.
- Standard Operating Procedure for Hydrochloric Acid. (n.d.).
- This compound | 61882-51-7. (n.d.). Smolecule.
- Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School.
- Working Safely with Corrosives Meeting Kit. (n.d.). ICW Group.
- 10 Tips Working Safely with corrosives. (2025, October 15). Chemsafe.
- Material Safety Data Sheet - Lauroyl chloride, 98%. (n.d.). Cole-Parmer.
- Safety Data Sheet for 2-Chloropropionyl chloride. (2025, April 28). MilliporeSigma.
- What is the emergency treatment for acid exposure? (2025, October 18). Dr.Oracle.
- This compound. (n.d.).
- What to do in a chemical emergency. (2024, October 10). GOV.UK.
- Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University, Environmental Health and Safety.
- Safety Data Sheet. (2025, November 6). MilliporeSigma.
- Safety Data Sheet for Oxalyl Chloride. (n.d.). TCI Chemicals.
- Safety Data Sheet for Lauroyl chloride. (2025, November 6). MilliporeSigma.
- Safety Data Sheet for Lauryl chloride. (2025, December 19). Fisher Scientific.
- Safety Data Sheet. (2023, September 22). Fisher Scientific.
- Safety Data Sheet for 2-Chloropropionyl chloride. (2010, November 12). Fisher Scientific.
- Chemical Exposure and Spill Response Procedures. (n.d.).
- Mechanistic Investigations and Reactivity Profiling of 2 Hydroxypropanoyl Chloride. (n.d.). Benchchem.
- Safe handling and storage of 3-Hydroxypropanoyl chloride. (n.d.). Benchchem.
- How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). UC San Diego.
- Managing and Disposing of Household Hazardous Waste. (n.d.). NY.Gov.
- EHS Program Manual 5.2 - Waste Disposal Procedure. (n.d.). Weill Cornell Medicine.
- 3-Hydroxypropanoyl chloride. (n.d.).
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- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.at [fishersci.at]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Pyrophoric and Water-Reactive Chemical Safety – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
